An In-depth Technical Guide to 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Abstract This technical guide provides a comprehensive overview of the fundamental properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This molecule, while not extensively studied as...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This molecule, while not extensively studied as a primary therapeutic agent, holds significant relevance in pharmaceutical sciences as a known decomposition product and impurity of several active pharmaceutical ingredients. This document consolidates available physicochemical data, outlines a robust synthetic strategy, predicts key spectroscopic signatures, and discusses the compound's biological context. The content is tailored for researchers, medicinal chemists, and drug development professionals requiring a detailed understanding of this oxindole derivative.
Introduction and Molecular Overview
4-Ethenyl-1,3-dihydro-2H-indol-2-one belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties, underscoring the scaffold's versatility and importance in drug discovery.[3]
The subject of this guide, with a vinyl group at the 4-position of the oxindole core, is of particular interest due to its documented association with the dopamine agonist Ropinirole, where it arises from the decomposition of Ropinirole N-oxide.[4][5] Its presence as a pharmaceutical impurity necessitates a thorough understanding of its properties for quality control, safety assessment, and analytical method development.
Physicochemical Properties
A summary of the core physicochemical properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is presented below. These properties are crucial for its handling, formulation, and analytical characterization.
Note on Melting Point: The cited literature value of 2620°C is exceedingly high for a small organic molecule of this nature and is presumed to be an error in the source database. An experimental determination is required for accurate characterization.
Synthesis Strategy: A Proposed Protocol
While a specific, detailed synthesis for 4-Ethenyl-1,3-dihydro-2H-indol-2-one is not prominently described in the literature, a highly plausible and efficient route can be designed utilizing the well-established Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for the vinylation of aryl halides.[8][9]
The proposed synthesis begins with commercially available 4-bromo-1,3-dihydro-2H-indol-2-one and couples it with a vinylating agent, such as potassium vinyltrifluoroborate, which is stable, easy to handle, and effective in Heck couplings.
Proposed Experimental Protocol: Heck Vinylation
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, typically potassium carbonate (K₂CO₃, 3.0 eq).
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Isolation: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Workflow Diagram
Caption: Relationship of Ropinirole to its degradation product.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 4-Ethenyl-1,3-dihydro-2H-indol-2-one. However, compounds within the oxindole class can exhibit potent biological activities. Furthermore, related vinyl-containing heterocyclic compounds can be toxic. [10]Therefore, this compound should be handled with appropriate caution in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Ethenyl-1,3-dihydro-2H-indol-2-one is a molecule of significant interest within the pharmaceutical industry, primarily due to its role as a process impurity and degradation product. This guide has provided a consolidated resource detailing its fundamental chemical and physical properties. A robust synthetic route via the Heck reaction has been proposed to facilitate its preparation as an analytical standard. Furthermore, predicted spectroscopic data have been outlined to aid in its characterization. A clear understanding of this compound is essential for ensuring the quality, safety, and stability of related pharmaceutical products.
References
PubMed. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
PubChem. (n.d.). 4-Ethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
National Institutes of Health. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Retrieved from [Link]
10. MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]
"4-vinylindolin-2-one" chemical structure and characterization
An In-Depth Technical Guide to 4-Vinylindolin-2-one: Structure, Synthesis, and Characterization Introduction 4-Vinylindolin-2-one, a derivative of the privileged indolin-2-one scaffold, is a molecule of significant inter...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 4-Vinylindolin-2-one: Structure, Synthesis, and Characterization
Introduction
4-Vinylindolin-2-one, a derivative of the privileged indolin-2-one scaffold, is a molecule of significant interest to researchers in medicinal chemistry and drug development. The indolin-2-one core is a fundamental structural motif in a multitude of biologically active compounds, including a number of approved protein kinase inhibitors used in oncology.[1][2] The introduction of a reactive vinyl group at the 4-position of this heterocyclic system opens up a vast array of possibilities for further chemical modifications, making 4-vinylindolin-2-one a valuable building block for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and detailed spectroscopic characterization of 4-vinylindolin-2-one. It is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. While 4-vinylindolin-2-one is also identified as a process impurity in the manufacturing of the dopamine agonist Ropinirole, its potential as a versatile synthetic intermediate is the primary focus of this document.[3][4]
Chemical Structure and Physicochemical Properties
4-Vinylindolin-2-one, with the systematic IUPAC name 4-ethenyl-1,3-dihydro-2H-indol-2-one, possesses a bicyclic structure composed of a benzene ring fused to a pyrrolidin-2-one ring. The key feature of this molecule is the vinyl substituent at the C4 position of the aromatic ring.
Caption: Chemical structure of 4-vinylindolin-2-one.
Table 1: Physicochemical Properties of 4-Vinylindolin-2-one
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 4-vinylindolin-2-one.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl bromides with potassium vinyltrifluoroborate.[8]
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoindolin-2-one (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 10:1 v/v). To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-vinylindolin-2-one.
Structural Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 4-vinylindolin-2-one. The following sections detail the expected spectroscopic data.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-vinylindolin-2-one are presented below.
Table 2: Predicted ¹H NMR Data for 4-Vinylindolin-2-one (in CDCl₃, 400 MHz)
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-N
~8.0-8.5
br s
-
H-5
~7.2-7.3
t
~7.8
H-6
~6.9-7.0
d
~7.6
H-7
~7.0-7.1
d
~7.9
H-vinyl (α)
~6.7-6.8
dd
J(trans) = ~17.6, J(cis) = ~10.9
H-vinyl (β, trans)
~5.7-5.8
d
~17.6
H-vinyl (β, cis)
~5.3-5.4
d
~10.9
H-3 (CH₂)
~3.5-3.6
s
-
Table 3: Predicted ¹³C NMR Data for 4-Vinylindolin-2-one (in CDCl₃, 100 MHz)
Carbon
Chemical Shift (δ, ppm)
C=O (C-2)
~175-178
C-7a
~140-142
C-4
~135-137
C-vinyl (α)
~135-136
C-3a
~128-130
C-5
~125-127
C-6
~122-124
C-7
~108-110
C-vinyl (β)
~115-117
CH₂ (C-3)
~35-37
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 4-vinylindolin-2-one are listed below.
Table 4: Predicted FTIR Data for 4-Vinylindolin-2-one
Wavenumber (cm⁻¹)
Vibration
Functional Group
~3200-3300
N-H stretch
Amide
~3080-3010
C-H stretch
Aromatic and Vinyl
~2950-2850
C-H stretch
Aliphatic (CH₂)
~1700-1720
C=O stretch
Amide (Lactam)
~1620-1640
C=C stretch
Vinyl
~1600, ~1470
C=C stretch
Aromatic
~990 and ~910
=C-H bend (out-of-plane)
Vinyl
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-vinylindolin-2-one, electron ionization (EI) would likely produce the following key fragments.
Molecular Ion (M⁺): m/z = 159
Major Fragments:
m/z = 131 (Loss of CO)
m/z = 130 (Loss of CHO)
m/z = 104 (Loss of vinyl group followed by CO)
Applications in Research and Drug Discovery
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors.[9][10] The vinyl group in 4-vinylindolin-2-one serves as a versatile handle for a variety of chemical transformations, including:
Michael Additions: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.
Diels-Alder Reactions: It can participate as a dienophile in cycloaddition reactions to construct more complex polycyclic systems.
Cross-Coupling Reactions: The vinyl group itself can be further functionalized through reactions like the Heck or Suzuki couplings.
Polymerization: The vinyl moiety allows for the incorporation of the indolin-2-one unit into polymer chains.
These potential transformations make 4-vinylindolin-2-one a highly attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs targeting kinases and other enzyme families.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-vinylindolin-2-one is not widely available, general precautions for handling similar heterocyclic and vinyl-substituted aromatic compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Vinylindolin-2-one is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a thorough prediction of its spectroscopic characterization. The information presented herein is intended to empower researchers to synthesize, identify, and utilize this important molecule in their scientific endeavors.
References
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
Mohammadi, M., et al. (1997). Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. The EMBO Journal, 16(19), 5896-5904.
Kim, K. S., et al. (2021).
Vashisht, R., et al. (2014). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Science & Therapy, 6(11), 456-464.
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943004, 4-(2-Hydroxyethyl)indolin-2-one. Retrieved January 12, 2026 from [Link].
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.
Singh, S., & Gadhawala, Z. (2013). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of PharmTech Research, 5(2), 431-440.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Zhang, Y., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3500-3511.
A Technical Guide to 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Ropinirole Impurity
Abstract This technical guide provides a comprehensive overview of the Ropinirole impurity, 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Aimed at researchers, scientists, and drug development professionals, this document delves...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the Ropinirole impurity, 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Aimed at researchers, scientists, and drug development professionals, this document delves into the potential formation pathways, analytical detection methodologies, and toxicological considerations for this specific impurity. By synthesizing existing knowledge on Ropinirole's chemistry with established principles of impurity profiling, this guide offers a framework for the identification, quantification, and control of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, ensuring the safety, quality, and efficacy of Ropinirole drug products.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Pharmaceutical impurities, defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance, can arise from various sources, including starting materials, by-products of the manufacturing process, degradation products, and reagents.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2) and Q3B(R2), that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[2][3] These guidelines underscore the critical importance of a thorough understanding of a drug's impurity profile to ensure patient safety.
Ropinirole, a non-ergoline dopamine agonist, is widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[4] The synthesis and storage of Ropinirole can lead to the formation of several impurities, which must be carefully monitored and controlled.[5][6] This guide focuses on a specific, less commonly documented impurity: 4-Ethenyl-1,3-dihydro-2H-indol-2-one .
4-Ethenyl-1,3-dihydro-2H-indol-2-one: An Overview
4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, is an organic molecule that has been identified as a potential impurity in Ropinirole.[7] Its structure consists of an oxindole core with a vinyl group substituted at the 4-position.
Table 1: Chemical and Physical Properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
The precise formation pathway of 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a Ropinirole impurity is not extensively documented in publicly available literature. However, based on the structure of Ropinirole and general organic chemistry principles, we can hypothesize its origin as either a process-related impurity or a degradation product.
Process-Related Impurity
This impurity could arise from a starting material or an intermediate used in the synthesis of Ropinirole that already contains the vinyl moiety. For instance, if a substituted phenylacetic acid derivative used in the synthesis contains an ethyl group that undergoes elimination during the reaction sequence, it could lead to the formation of the vinyl group.
Degradation Product
Forced degradation studies on Ropinirole have shown its susceptibility to hydrolysis and oxidation.[2][5] It is plausible that under certain stress conditions, such as high temperature or exposure to specific catalysts, the ethyl group of a related Ropinirole precursor or even Ropinirole itself could undergo an elimination reaction to form the vinyl group.
The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The oxindole core, a bicyclic aromatic structure, has emerged as a "privile...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxindole core, a bicyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the oxindole framework, delving into its chemical attributes, diverse pharmacological applications, and the underlying mechanisms of action. We will explore its significance in the development of therapeutics for a range of diseases, with a particular focus on oncology, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of novel oxindole-based therapeutic agents.
Introduction: The Enduring Appeal of the Oxindole Nucleus
The oxindole, or 2-indolinone, is a heterocyclic aromatic compound consisting of a benzene ring fused to a five-membered pyrrole ring with a carbonyl group at the C-2 position.[3] This seemingly simple structure is found in a variety of natural products, most notably in alkaloids extracted from plants like Uncaria tomentosa (Cat's Claw).[1][2] The synthetic accessibility of the oxindole core and the ease with which it can be functionalized at various positions have made it a cornerstone of numerous medicinal chemistry programs.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid bicyclic framework, allows for specific and high-affinity interactions with a multitude of biological targets.[6]
The true power of the oxindole scaffold lies in its chameleonic ability to engage with diverse biological targets by presenting different pharmacophoric features through substitution. This has led to the development of a plethora of oxindole derivatives with a wide array of pharmacological activities, including anticancer, neuroprotective, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][7]
The Oxindole Core in Oncology: A Multi-pronged Attack on Cancer
The most extensively studied and clinically successful application of the oxindole scaffold is in the realm of oncology.[8][9][10] Oxindole derivatives have been shown to combat cancer through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[9][10]
Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[11] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][11] The oxindole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[4][11]
A prime example of a successful oxindole-based kinase inhibitor is Sunitinib , an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib effectively inhibits several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT.[4]
The general mechanism of action for many oxindole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.
Caption: Conceptual workflow for evaluating the neuroprotective effects of oxindole derivatives.
Antimicrobial and Antiviral Applications
The oxindole scaffold has also been explored for its potential in combating infectious diseases.
Antimicrobial Activity
Several studies have reported the synthesis of oxindole derivatives with significant antibacterial and antifungal activity. [12][13][14]The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes or disrupt cell wall synthesis. [15]For instance, derivatives with an exocyclic double bond at the C-3 position have demonstrated enhanced antifungal effects.
[12]
Antiviral Potential
Spirooxindoles, in particular, have been identified as a privileged chemotype for the development of antiviral agents. [16]These compounds have shown activity against a range of viruses, including HIV, dengue virus, and respiratory syncytial virus (RSV). [16]Their unique three-dimensional structure allows for specific interactions with viral proteins, such as reverse transcriptase and proteases, thereby inhibiting viral replication.
[16]
Synthesis of the Oxindole Core
The versatility of the oxindole scaffold is matched by the numerous synthetic routes developed for its construction. [3][5][17][18]The choice of synthetic strategy often depends on the desired substitution pattern.
A common and efficient method for the synthesis of the oxindole core is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides.
[5]
Caption: Simplified schematic of a common palladium-catalyzed oxindole synthesis.
Future Perspectives and Conclusion
The oxindole core continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of knowledge accumulated on its synthesis, functionalization, and biological activities provides a solid foundation for future research. The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new oxindole-based drug candidates with improved efficacy and safety profiles. [19]The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the oxindole scaffold with other pharmacophores are promising avenues for future drug development.
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A Technical Guide to the Mechanism of Action of Indolin-2-one Derivatives as Kinase Inhibitors
Abstract The indolin-2-one (oxindole) scaffold represents a cornerstone in modern medicinal chemistry, serving as a "privileged structure" for the development of potent and selective enzyme inhibitors. This technical gui...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The indolin-2-one (oxindole) scaffold represents a cornerstone in modern medicinal chemistry, serving as a "privileged structure" for the development of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the predominant mechanism of action for this class of compounds: the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are pivotal in oncogenic signaling. While direct data on "4-vinylindolin-2-one" is not prevalent in existing literature, this guide will use well-characterized analogs, such as the FDA-approved drug Sunitinib, to elucidate the core mechanism. We will dissect the molecular interactions within the ATP-binding pocket, the subsequent blockade of downstream signaling cascades, and the resulting cellular anti-proliferative and anti-angiogenic effects. Furthermore, this guide offers detailed experimental protocols for validating kinase inhibition and discusses the potential mechanistic implications of a C4-position vinyl substitution, such as covalent targeting.
The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one core is a bicyclic heterocyclic structure that has become a foundational template in the design of kinase inhibitors.[1] Its versatility allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3] A large family of 3-substituted indolin-2-one derivatives has been developed, many of which function as competitive inhibitors at the ATP-binding site of various protein kinases.[4]
Protein kinases are critical regulators of cellular processes, including growth, proliferation, differentiation, and survival.[2][4] In many cancers, these signaling pathways are constitutively activated due to mutations or overexpression of kinases.[5] Consequently, small-molecule kinase inhibitors that can block these aberrant signals have become a major class of anticancer therapeutics.[4][5] The indolin-2-one scaffold is particularly effective at targeting RTKs involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5]
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which indolin-2-one derivatives exert their effect is through competitive inhibition of ATP binding to the kinase domain of RTKs.[3] The indolin-2-one core acts as a scaffold that orients key pharmacophoric features into the pocket, mimicking the adenine region of ATP.
Key Interactions:
Hydrogen Bonding: The lactam NH and C=O groups of the indolin-2-one ring are crucial for forming hydrogen bonds with specific amino acid residues in the "hinge region" of the kinase domain. This interaction anchors the inhibitor in place.
Hydrophobic Interactions: Substituents on the indolin-2-one ring project into hydrophobic pockets within the ATP-binding site, enhancing binding affinity and contributing to selectivity.
Van der Waals Forces: Additional contacts between the inhibitor and the enzyme surface further stabilize the complex.
By occupying the ATP-binding site, the inhibitor prevents the phosphotransfer reaction from ATP to the substrate protein. This blocks the kinase's catalytic activity and halts the downstream signaling cascade.
Case Study: Sunitinib - A Multi-Targeted Indolin-2-one Inhibitor
Sunitinib is an FDA-approved oral multi-kinase inhibitor based on the pyrrole-indolin-2-one scaffold.[4][5] It is a prime example of this mechanistic class and is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4] Sunitinib potently inhibits several RTKs, including VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[4][6]
The blockade of VEGFR and PDGFR signaling by Sunitinib is central to its therapeutic effect. These receptors are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5] By inhibiting these kinases on endothelial cells, Sunitinib effectively cuts off the tumor's blood supply, leading to growth arrest and cell death.
Downstream Signaling Pathway Modulation
Inhibition of RTKs like VEGFR and PDGFR by an indolin-2-one derivative prevents their autophosphorylation upon ligand binding. This, in turn, blocks the recruitment and activation of downstream signaling proteins, most notably the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to cell survival, proliferation, and migration.
Caption: VEGFR/PDGFR signaling pathway inhibited by an indolin-2-one derivative.
Quantitative Data: Kinase Inhibitory Activity
The potency of indolin-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). Lower values indicate higher potency.
While "4-vinylindolin-2-one" is not a widely characterized molecule, we can infer its potential mechanistic properties based on established medicinal chemistry principles. The vinyl group (–CH=CH₂) at the C4 position of the indolin-2-one ring introduces two key possibilities:
A Handle for Chemical Modification: The vinyl group is a versatile functional group for synthetic chemistry. It can readily participate in reactions like Heck coupling, Suzuki coupling, or metathesis, allowing for the easy attachment of diverse chemical moieties. This would enable the creation of a library of compounds to optimize target binding and ADME properties.
A Michael Acceptor for Covalent Inhibition: A vinyl group attached to an aromatic ring can act as a Michael acceptor. If a nucleophilic amino acid residue, such as cysteine, is present near the binding site of the target kinase, the inhibitor could form a permanent covalent bond with the enzyme. This would lead to irreversible inhibition, which can offer advantages in terms of duration of action and potency. Other indolin-2-one derivatives have been designed with Michael acceptors to achieve irreversible binding.[5]
Experimental Validation & Protocols
Validating the mechanism of action of a novel indolin-2-one inhibitor involves a multi-step process, from initial biochemical assays to cell-based and in vivo studies.
Caption: Experimental workflow for validating a novel kinase inhibitor.
Protocol: In Vitro Biochemical Kinase Assay (LanthaScreen™ Example)
This protocol describes a method to determine the IC₅₀ of an inhibitor against a specific kinase using a time-resolved FRET (TR-FRET) assay.
Principle: The assay measures the inhibition of phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, excitation of the terbium donor results in energy transfer to the fluorescein acceptor on the peptide, producing a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Methodology:
Reagent Preparation:
Prepare a 10 mM stock solution of the test inhibitor (e.g., 4-vinylindolin-2-one derivative) in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the inhibitor in DMSO. Subsequently, dilute these into the kinase reaction buffer.
Prepare solutions of the target kinase, fluorescein-labeled substrate peptide, and ATP in kinase reaction buffer at appropriate concentrations.
Prepare a solution of Tb-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer.
Kinase Reaction:
Add 2.5 µL of the diluted inhibitor solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
Add 5 µL of the kinase/peptide substrate mixture to all wells.
Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.
Incubate the plate at room temperature for 60 minutes.
Detection:
Stop the kinase reaction by adding 10 µL of the Tb-labeled antibody solution.
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
Read the plate on a TR-FRET capable plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.
Data Analysis:
Calculate the emission ratio (520 nm / 495 nm).
Normalize the data using the controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol validates that the inhibitor blocks the activity of its target RTK within a cellular context.
Principle: Cells overexpressing the target RTK are stimulated with the corresponding ligand to induce receptor autophosphorylation. The effect of the inhibitor on this phosphorylation event is then measured by Western blot using a phospho-specific antibody.
Methodology:
Cell Culture and Treatment:
Plate cells (e.g., HUVECs for VEGFR-2) in 6-well plates and grow to 80-90% confluency.
Starve the cells in serum-free media for 12-24 hours to reduce basal receptor phosphorylation.
Pre-treat the cells with various concentrations of the indolin-2-one inhibitor (or DMSO vehicle control) for 1-2 hours.
Ligand Stimulation:
Stimulate the cells by adding the appropriate ligand (e.g., VEGF-A for VEGFR-2) to the media at a final concentration of 50 ng/mL.
Incubate for 10-15 minutes at 37°C.
Cell Lysis:
Immediately place the plates on ice and wash twice with ice-cold PBS.
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Western Blotting:
Determine the protein concentration of each lysate using a BCA assay.
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-pVEGFR2 Tyr1175).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor or a housekeeping protein like GAPDH.
Conclusion and Future Directions
The indolin-2-one scaffold is a clinically validated and highly versatile platform for the development of kinase inhibitors. The primary mechanism of action involves competitive inhibition at the kinase ATP-binding site, leading to the disruption of oncogenic signaling pathways responsible for tumor growth and angiogenesis. While the specific compound "4-vinylindolin-2-one" requires empirical investigation, its structure suggests intriguing possibilities, either as a versatile intermediate for further chemical exploration or as a potential covalent inhibitor. Future research should focus on the synthesis and biological evaluation of such derivatives to fully characterize their mechanism, selectivity, and therapeutic potential.
References
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science Publishers. (2022-04-01). (URL: [Link])
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. (URL: [Link])
Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. PubMed. (2024-01-13). (URL: [Link])
Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (2016-05-24). (URL: [Link])
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (URL: [Link])
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. (URL: [Link])
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. (URL: [Link])
Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. (2017-07-01). (URL: [Link])
Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent. PubMed. (URL: [Link])
Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles. PubMed. (URL: [Link])
Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3). PubMed. (2017-02-15). (URL: [Link])
Inhibitory activity of indolin-2-one derivatives on compound 48/80-induced histamine release from mast cells. PubMed. (URL: [Link])
Chemistry of 2-Vinylindoles: Synthesis and Applications | Request PDF. ResearchGate. (URL: [Link])
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central. (2025-10-18). (URL: [Link])
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. PubMed. (2024-01-08). (URL: [Link])
Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. (URL: [Link])
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Spectroscopic Characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one , a molecule of interest in medicinal chemistry and drug development. For researchers,...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one , a molecule of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific oxindole derivative.
Introduction to 4-Ethenyl-1,3-dihydro-2H-indol-2-one
4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinyloxindole, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a vinyl group at the 4-position of the oxindole ring system offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic analysis is the cornerstone of its reliable use in research and development.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is expected to exhibit distinct signals corresponding to the aromatic, vinylic, methylene, and amide protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed below. These predictions are based on established substituent effects on the oxindole ring and data from analogous vinyl-substituted aromatic systems.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
NH (Amide)
~8.0 - 8.5
broad singlet
-
Ar-H (Position 7)
~7.2 - 7.4
doublet
~7.5 - 8.0
Ar-H (Position 6)
~7.0 - 7.2
triplet
~7.5 - 8.0
Ar-H (Position 5)
~6.8 - 7.0
doublet
~7.5 - 8.0
=CH- (Vinyl)
~6.6 - 6.8
dd
J_trans_ ≈ 17, J_cis_ ≈ 11
=CH₂ (Vinyl, trans)
~5.7 - 5.9
doublet
J_trans_ ≈ 17
=CH₂ (Vinyl, cis)
~5.2 - 5.4
doublet
J_cis_ ≈ 11
CH₂ (Methylene)
~3.5 - 3.7
singlet
-
Causality Behind Predictions:
The amide proton (NH) is expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding, resulting in a downfield chemical shift.
The aromatic protons will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The precise chemical shifts are influenced by the electron-donating nature of the amide and the electron-withdrawing nature of the vinyl group.
The vinylic protons will exhibit a classic AMX spin system. The geminal coupling between the two terminal protons is typically small and may not be resolved. The cis and trans couplings to the vicinal proton are distinct and are invaluable for confirming the presence of the vinyl group.
The methylene protons (CH₂) at the 3-position are adjacent to a carbonyl group and an aromatic ring, leading to a chemical shift in the range of 3.5-3.7 ppm. Their equivalence results in a singlet.
B. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Based on a detailed analysis of substituent effects on the oxindole skeleton, the following chemical shifts are predicted.[1][2][3]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)
~175 - 180
C-4 (Aromatic)
~135 - 140
C-7a (Aromatic)
~140 - 145
=CH- (Vinyl)
~135 - 138
C-5 (Aromatic)
~125 - 130
C-6 (Aromatic)
~120 - 125
C-7 (Aromatic)
~110 - 115
=CH₂ (Vinyl)
~115 - 120
C-3a (Aromatic)
~128 - 133
C-3 (Methylene)
~35 - 40
Rationale for Predictions:
The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.
The aromatic carbons have chemical shifts that are influenced by the substituents. The carbon bearing the vinyl group (C-4) and the bridgehead carbons (C-3a and C-7a) will have distinct shifts.
The vinylic carbons are in the typical range for sp² hybridized carbons in an alkene.
The methylene carbon (C-3) is an sp³ hybridized carbon and will appear at the most upfield region of the spectrum.
C. Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 4-Ethenyl-1,3-dihydro-2H-indol-2-one in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the multiplicities and coupling constants to establish proton connectivity.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, confirming vicinal and geminal proton relationships.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
A. Predicted IR Absorption Bands
The IR spectrum of 4-Ethenyl-1,3-dihydro-2H-indol-2-one will be dominated by the characteristic vibrations of the amide, aromatic, and vinyl functionalities.
Wavenumber (cm⁻¹)
Vibrational Mode
Expected Intensity
~3200 - 3300
N-H stretch (amide)
Strong, broad
~3050 - 3100
=C-H stretch (aromatic and vinyl)
Medium
~2850 - 2950
C-H stretch (methylene)
Medium
~1680 - 1710
C=O stretch (amide, lactam)
Strong, sharp
~1600 - 1620
C=C stretch (aromatic and vinyl)
Medium to strong
~1450 - 1500
C=C stretch (aromatic)
Medium
~910 and ~990
=C-H bend (out-of-plane, vinyl)
Strong
~750 - 850
C-H bend (out-of-plane, aromatic)
Strong
Interpretation of Key Bands:
The N-H stretching vibration of the amide will appear as a broad band due to hydrogen bonding.[4]
The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ is a clear indication of unsaturation.
The strong, sharp absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in the five-membered lactam ring of the oxindole.[5][6]
The C=C stretching vibrations for the aromatic ring and the vinyl group will appear in the 1600-1620 cm⁻¹ region.
The strong out-of-plane =C-H bending vibrations around 910 and 990 cm⁻¹ are highly characteristic of a monosubstituted alkene (vinyl group) and serve as a crucial diagnostic tool.[7][8]
B. Experimental Protocol for IR Data Acquisition
Sample Preparation:
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
Place the sample in the spectrometer and record the sample spectrum.
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.
A. Expected Mass Spectrum
For 4-Ethenyl-1,3-dihydro-2H-indol-2-one (Molecular Formula: C₁₀H₉NO), the expected molecular weight is approximately 159.07 g/mol .
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 159.
Key Fragmentation Pathways: The fragmentation of the molecular ion is predicted to follow pathways characteristic of both the oxindole core and the vinyl substituent.
Rationale for Fragmentation:
Loss of Carbon Monoxide (CO): A characteristic fragmentation of oxindoles is the loss of a neutral CO molecule from the lactam ring, which would result in a fragment ion at m/z = 131.[9] This is often a very prominent peak.
Loss of Hydrogen Cyanide (HCN): Fragmentation involving the nitrogen atom can lead to the loss of HCN, giving a fragment at m/z = 132.
Loss of Acetylene (C₂H₂): The vinyl group can be lost as a neutral acetylene molecule via a rearrangement, leading to a fragment at m/z = 133, which would correspond to the oxindole radical cation.[10]
Subsequent Fragmentations: The fragment at m/z = 131 can further lose a hydrogen radical to form an ion at m/z = 130.
B. Experimental Protocol for Mass Spectrometry
Sample Introduction:
Electron Ionization (EI): Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This is a common technique for relatively volatile and thermally stable compounds.
Electrospray Ionization (ESI): For less volatile or thermally sensitive samples, dissolve the compound in a suitable solvent and introduce it into the ESI source. This is a softer ionization technique that often results in a prominent protonated molecule peak ([M+H]⁺ at m/z = 160).
Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
Data Acquisition:
Acquire a full-scan mass spectrum to identify the molecular ion.
If using a tandem mass spectrometer (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This can provide more detailed structural information.
IV. Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The confirmation of the structure of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is achieved by the convergence of evidence from NMR, IR, and MS.
This integrated approach provides a self-validating system for structural confirmation. The molecular formula determined by HRMS is corroborated by the number of signals in the ¹³C NMR and the integration of the ¹H NMR spectrum. The functional groups identified by IR (amide, vinyl, aromatic) are consistent with the chemical environments observed in the NMR spectra. Finally, the fragmentation pattern in the mass spectrum can be rationalized based on the connectivity established by 2D NMR experiments.
V. Conclusion
The spectroscopic characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one relies on a multi-faceted approach employing NMR, IR, and MS. While this guide provides a detailed prediction of the expected spectral data, it is imperative for researchers to acquire and interpret experimental data for their specific samples. A thorough and careful analysis, guided by the principles outlined herein, will ensure the unambiguous structural confirmation of this valuable synthetic intermediate, thereby upholding the standards of scientific integrity in research and drug development.
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de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 418-454. [Link]
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Physicochemical Characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Guide to Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, is an oxindole derivative with potential app...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, is an oxindole derivative with potential applications as a synthetic intermediate in pharmaceutical research.[1][2] Understanding its fundamental physicochemical properties, specifically solubility and stability, is a critical prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive framework for characterizing this molecule, offering both theoretical insights and practical, field-proven experimental protocols. While specific public data on this compound is limited, this document synthesizes established principles of pharmaceutical science and leverages data from structurally related compounds to present a robust investigational strategy.
Introduction to 4-Ethenyl-1,3-dihydro-2H-indol-2-one
The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. 4-Ethenyl-1,3-dihydro-2H-indol-2-one (Figure 1) is a functionalized derivative of this core, featuring a reactive vinyl group at the 4-position. This vinyl group offers a synthetic handle for further molecular elaboration, making it a compound of interest. However, this same functionality, along with the inherent characteristics of the oxindole ring, presents specific challenges and considerations regarding its solubility and stability.
Accurate characterization is paramount, as poor solubility can hinder formulation and bioavailability, while instability can compromise the safety, efficacy, and shelf-life of any resulting drug substance or product.[3] This guide is designed to equip researchers with the necessary knowledge to systematically evaluate these critical attributes.
Part 1: Solubility Profile Assessment
Solubility is a key determinant of a compound's behavior in both in vitro and in vivo systems. The structural features of 4-Ethenyl-1,3-dihydro-2H-indol-2-one—a largely aromatic, planar structure combined with a polar lactam group—suggest a complex solubility profile.
Theoretical Considerations and Known Data
The molecule's structure predicts low aqueous solubility due to its hydrophobic bicyclic core. The lactam moiety provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents. The vinyl group is nonpolar and contributes to the overall hydrophobicity.
Qualitative data indicates that 4-Ethenyl-1,3-dihydro-2H-indol-2-one is soluble in several organic solvents.[4] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analytical method development.
Table 1: Reported Qualitative Solubility Data for 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
While this qualitative data is useful, quantitative determination across a range of physiologically relevant media is essential for drug development. For instance, the structurally related, though more complex, drug Sunitinib demonstrates pH-dependent solubility, being more soluble in acidic media.[5] A similar investigation would be prudent for 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.
Objective: To determine the equilibrium solubility of 4-Ethenyl-1,3-dihydro-2H-indol-2-one in various aqueous and organic solvents.
HPLC-UV system with a validated quantitative method
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents (e.g., Ethanol, Acetonitrile, DMSO).
Methodology:
Preparation: Add an excess amount of solid 4-Ethenyl-1,3-dihydro-2H-indol-2-one to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit settling of the undissolved solid.
Clarification: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solid particles.
Sampling: Carefully withdraw an aliquot of the clear supernatant.
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase to a concentration within the validated range of the HPLC-UV analytical method. Analyze the sample to determine the concentration.
pH Measurement: For aqueous samples, measure the final pH of the saturated solution.
Part 2: Stability Profile and Forced Degradation
Stability testing is essential for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.[3] Forced degradation, or stress testing, is a regulatory requirement and a critical tool that intentionally degrades the molecule under more severe conditions than accelerated stability testing.[6][7]
Predicted Degradation Pathways
The chemical structure of 4-Ethenyl-1,3-dihydro-2H-indol-2-one suggests several potential routes of degradation:
Hydrolysis: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening to form the corresponding amino acid derivative.
Oxidation: The vinyl group and the electron-rich indole nucleus are potential sites for oxidation. This could lead to the formation of epoxides, aldehydes, or other oxidative adducts. The metabolism of the related drug Sunitinib, for example, involves oxidation.[8]
Photodegradation: Many indole-containing compounds are sensitive to light. UV exposure could induce isomerization of the vinyl group, polymerization, or oxidation. Studies on Sunitinib have identified photodegradation products, including an N-oxide and a Z-to-E isomerization product.[9][10]
Polymerization: The vinyl group may be susceptible to free-radical or acid-catalyzed polymerization, especially under thermal or photolytic stress.
Experimental Workflow: Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly "stability-indicating."[6][11]
Caption: Workflow for a forced degradation study.
Protocol: Multi-Condition Forced Degradation Study
Objective: To identify the degradation products and pathways for 4-Ethenyl-1,3-dihydro-2H-indol-2-one and to validate a stability-indicating analytical method.
Materials:
Stock solution of the compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
Reagents: 1.0 N HCl, 1.0 N NaOH, 30% Hydrogen Peroxide (H₂O₂)
Environmental chamber for thermal stress
ICH-compliant photostability chamber
Validated stability-indicating HPLC-UV/DAD method
Methodology:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of HCl before analysis.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
Thermal Degradation:
Solution: Heat the stock solution at 80°C.
Solid: Place the solid compound in an oven at 80°C.
Analyze samples at appropriate time points.
Photolytic Degradation: Expose both the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample must be run in parallel.
Analysis: Analyze all stressed samples, alongside an unstressed control, using the stability-indicating HPLC method.
Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in all stressed samples.
Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. A good mass balance is typically >95%.
Degradant Identification: Use LC-MS/MS to obtain mass data on the new impurity peaks to aid in structural elucidation.
Conclusion
A thorough understanding of the solubility and stability of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is not merely an academic exercise; it is a fundamental requirement for advancing any research or development program involving this molecule. The protocols and logical frameworks presented in this guide provide a clear path for generating the robust data necessary for informed decision-making. By systematically determining its solubility profile and mapping its degradation pathways, researchers can de-risk future development, enabling the design of effective formulations, the establishment of reliable analytical methods, and the confident progression of this promising chemical entity.
References
Vertex AI Search. (2026). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
European Medicines Agency. (2020). Assessment report - Sunitinib Accord.
A Technical Guide to the Discovery and Synthesis of Vinyl-Substituted Indoles
Introduction: The Enduring Significance of the Vinylindole Scaffold The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and functional material...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Significance of the Vinylindole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and functional materials.[1][2][3] The introduction of a vinyl substituent onto this privileged scaffold dramatically expands its synthetic utility and biological relevance. Vinylindoles serve as versatile building blocks, participating in a host of cycloaddition and cross-coupling reactions to construct complex molecular architectures, including carbazole alkaloids.[4][5][6][7] Furthermore, the vinylindole motif is embedded within numerous biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[2][8][9] This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for accessing these pivotal chemical entities, tailored for professionals in chemical research and drug development.
Chapter 1: Early Synthetic Endeavors and Classical Methodologies
The initial syntheses of vinyl-substituted indoles were often extensions of classical indole syntheses. While not always direct or high-yielding, these early methods laid the groundwork for future innovations. Methodologies like the Fischer, Bischler, and Bartoli indole syntheses were adapted to incorporate or generate the vinyl moiety.
The Bartoli indole synthesis , discovered in 1989, provided a novel and direct route to 7-substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents.[10][11][12][13][14] This reaction was a significant breakthrough, as classical methods often failed to produce these specific isomers.[11][13] The reaction's success hinges on the steric bulk of the ortho-substituent, which facilitates a key[15][15]-sigmatropic rearrangement in the mechanism.[10]
The Bartoli Reaction Mechanism
The reaction proceeds through a well-defined pathway:
Addition: The vinyl Grignard reagent adds to the nitro group of the ortho-substituted nitroarene.
Decomposition: The initial adduct spontaneously decomposes to form a nitrosoarene.
Second Addition: A second equivalent of the Grignard reagent adds to the nitrosoarene.
[15][15]-Sigmatropic Rearrangement: This crucial step, facilitated by the ortho-substituent, leads to the formation of the indole skeleton.[10]
Aromatization: Tautomerization yields the final indole product.
Three equivalents of the vinyl Grignard reagent are typically required for the reaction with nitroarenes to achieve full conversion.[10][14]
Chapter 2: The Palladium Revolution: A Paradigm Shift in Vinylindole Synthesis
The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of vinylindoles, offering unprecedented efficiency, regioselectivity, and functional group tolerance. The Mizoroki-Heck, Suzuki-Miyaura, and Larock annulation reactions have become indispensable tools for installing vinyl groups onto the indole core or for constructing the indole ring itself with a vinyl substituent pre-installed.
The Mizoroki-Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, couples a vinyl or aryl halide with an alkene.[16] This method has been widely applied to the synthesis of C2- and C3-vinylindoles by reacting haloindoles with various alkenes.[17][18][19] The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the halide-carbon bond, followed by olefin insertion and β-hydride elimination to furnish the vinylated product and regenerate the catalyst.[16]
One-pot procedures combining hydroamination and intramolecular Heck reactions have also been developed to synthesize 2-aryl and 2-vinylindoles, demonstrating the versatility of this chemistry.[20][21] Furthermore, palladium nanoparticle-catalyzed systems have been devised for the intramolecular Heck cyclization of N-vinyl-2-haloanilines to produce various indole derivatives.[22]
Fig 1. Generalized catalytic cycle of the Mizoroki-Heck reaction.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is another powerful method for creating C-C bonds. This reaction has been effectively used for the C-3 vinylation of indazoles (isosteres of indoles) using pinacol vinyl boronate.[23] It has also been employed in sequences involving hydroboration followed by Suzuki coupling to functionalize the C-3β position of vinyl indoles.[24] The synthesis of 2-substituted indoles can be achieved through a Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization strategy.[25] This method offers high chemoselectivity and has been applied in one-pot cascade reactions.[25]
The Larock Indole Synthesis
First reported in 1991 by Richard C. Larock, this heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[26][27][28] The Larock indole synthesis is exceptionally versatile, allowing for the creation of a wide variety of substituted indoles.[26][29] The reaction mechanism involves the oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne coordination, migratory insertion, and subsequent reductive elimination to form the indole ring.[26] This method has found applications in the synthesis of pharmaceutically relevant compounds, such as anti-migraine drugs.[26]
Chapter 3: Modern Frontiers - C-H Functionalization and Beyond
While classical and palladium-catalyzed methods are robust, the field continues to evolve towards more atom-economical and sustainable strategies. Direct C-H functionalization has emerged as a powerful approach, obviating the need for pre-functionalized starting materials like haloindoles.[30]
Direct C-H Vinylation
Transition metal-catalyzed C-H functionalization allows for the direct introduction of a vinyl group onto the indole core.[30] Palladium catalysis can achieve regioselective vinylation at the C2 or C3 positions, often controlled by the solvent system or the presence of a directing group.[18] For instance, the vinylation of indoles typically occurs at the electron-rich C3 position; however, C2-vinylation can be favored under specific conditions.[18] A notable strategy involves using a removable carboxyl group at the C3 position to direct palladium-catalyzed vinylation to the C2 position, followed by decarboxylation.[18]
Ruthenium catalysts have also been employed for the C-H vinylation of indoles, including regioselective functionalization at the challenging C4 position with the assistance of a directing group on C3.[31] Furthermore, ruthenium-catalyzed (3+2)-annulation of anilines with allenes provides direct access to 2-vinylindoles.[32]
Comparison of Key Synthetic Methodologies
Method
Key Reactants
Catalyst/Reagent
Typical Position
Advantages
Limitations
Bartoli Synthesis
o-Substituted nitroarene, Vinyl Grignard
Grignard Reagent
C7-Substituted
Direct route to 7-substituted indoles.[10][11][13]
Requires 3 eq. of Grignard; limited to o-substituted nitroarenes.[10]
Heck Coupling
Haloindole, Alkene
Palladium(0)
C2, C3
High functional group tolerance; good stereoselectivity.[19]
Requires pre-functionalized haloindole.
Suzuki Coupling
Haloindole, Vinylboronic acid/ester
Palladium(0)
C2, C3
Mild conditions; commercially available boronic acids.
Boronic acids can be unstable.
Larock Annulation
o-Iodoaniline, Alkyne
Palladium(II)
Forms indole core
High versatility; builds the core directly.[26][29]
Regioselectivity can be challenging to control.[33]
Chapter 4: Applications in Medicinal Chemistry and Drug Development
The vinylindole scaffold is a key structural motif in a multitude of compounds with significant pharmacological properties.[2][8][34] The ability to synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery.
N-vinylindoles, for example, are found in natural products like arborescidine B, which has antiproliferative properties, and serve as intermediates in the synthesis of vincane-type alkaloids known for their anticancer effects.[8] Synthetic vinylindole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8][9][17] Their mechanism of action can involve the inhibition of tubulin polymerization, a validated target in oncology.[8]
The development of efficient synthetic routes, such as the ultrasound-assisted Mizoroki-Heck reaction, facilitates the rapid generation of novel 3-vinylindole derivatives for biological screening.[17]
Fig 2. Workflow for vinylindole-based drug discovery.
Chapter 5: Detailed Experimental Protocols
To provide practical, actionable insights, this section details a representative protocol for a modern, palladium-catalyzed synthesis of a vinyl-substituted indole.
Protocol: Synthesis of a 3-Vinylindole via Mizoroki-Heck Coupling[17]
This protocol describes the synthesis of 3-vinylindoles from 3-iodo-1-methyl-1H-indole and a terminal alkene using a Pd/C catalyst system under ultrasound irradiation.
Materials and Reagents:
3-Iodo-1-methyl-1H-indole
Terminal alkene (e.g., styrene)
Palladium on carbon (Pd/C, 5 mol%)
Triphenylphosphine (PPh₃, 10 mol%)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Ultrasound bath
Procedure:
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 3-iodo-1-methyl-1H-indole (1.0 mmol), Pd/C (5 mol%), and PPh₃ (10 mol%).
Solvent and Reagents Addition: Add DMF (5 mL) as the solvent, followed by the terminal alkene (1.2 mmol) and Et₃N (2.0 mmol) as the base.
Sonication: Seal the tube and place it in an ultrasound bath. Irradiate the reaction mixture at 30 °C.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-3 hours.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-vinylindole derivative.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality and Insights:
Catalyst System: The combination of Pd/C and PPh₃ provides an efficient catalytic system. PPh₃ acts as a ligand to stabilize the palladium species and facilitate the catalytic cycle.[17]
Ultrasound Irradiation: Sonication enhances the reaction rate by promoting mass transfer and catalyst activation, often leading to shorter reaction times and higher yields compared to conventional heating.[17]
Base: Triethylamine is crucial for neutralizing the hydrogen halide (HI) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.
Conclusion and Future Outlook
The journey of vinyl-substituted indoles from their initial discovery through classical syntheses to their modern, efficient construction via transition-metal catalysis highlights a remarkable evolution in organic chemistry. The development of palladium-catalyzed cross-coupling and direct C-H functionalization reactions has transformed the accessibility of these valuable scaffolds. These advancements have not only enabled the total synthesis of complex natural products but have also profoundly impacted the field of medicinal chemistry by allowing for the systematic exploration of vinylindole chemical space.
Future research will likely focus on developing even more sustainable and versatile catalytic systems, potentially utilizing earth-abundant metals, and expanding the scope of C-H functionalization to other positions on the indole ring with high regioselectivity. The continued innovation in synthetic methodology will undoubtedly unlock new applications for vinylindoles in drug discovery, materials science, and beyond.
References
Bhavani, A., et al. (2016). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. ResearchGate. Available at: [Link]
Ackermann, L., & Althammer, A. (2006). One-Pot 2-Aryl/Vinylindole Synthesis Consisting of a Ruthenium-Catalyzed Hydroamination and a Palladium-Catalyzed Heck Reaction Using 2-Chloroaniline. SYNLETT. Available at: [Link]
Various Authors. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
Satoh, T., & Miura, M. (2007). Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. Organic Letters. Available at: [Link]
Elshaier, Y. A. M. M., et al. (2022). Chemistry of 2-vinylindoles: synthesis and applications. New Journal of Chemistry. Available at: [Link]
Various Authors. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central. Available at: [Link]
Shen, R., et al. (2006). A stereospecific palladium catalyzed N-vinylation of azaheterocycles with vinyl triflates. Tetrahedron Letters. Available at: [Link]
Bartoli, G. (1989). Bartoli indole synthesis. Wikipedia. Available at: [Link]
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. Available at: [Link]
Various Authors. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]
Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis. ResearchGate. Available at: [Link]
Various Authors. (2022). Recent progress in biologically active indole hybrids: a mini review. PubMed. Available at: [Link]
Various Authors. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI. Available at: [Link]
Various Authors. (2019). Synthesis of a novel 2-vinyl indole. ResearchGate. Available at: [Link]
Various Authors. (2011). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
A Technical Guide to the Therapeutic Potential of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numero...
Author: BenchChem Technical Support Team. Date: January 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific derivative, 4-Ethenyl-1,3-dihydro-2H-indol-2-one, a compound identified as a decomposition product of the dopamine agonist Ropinirole N-oxide.[3] This association, coupled with the extensive therapeutic activities of the 2-oxindole core, including kinase inhibition, and anti-inflammatory and neuroprotective effects, positions 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a molecule of significant therapeutic interest.[4][5] This document will provide a comprehensive overview of its physicochemical properties, hypothesized mechanisms of action, potential therapeutic applications, and a roadmap for its preclinical evaluation.
Introduction: The Promise of a Privileged Scaffold
The 1,3-dihydro-2H-indol-2-one, or 2-oxindole, nucleus is a recurring motif in a plethora of natural products and synthetic molecules with a wide spectrum of pharmacological activities.[6] Its structural versatility allows for substitutions at various positions, leading to a diverse array of biological effects.[7] Notable examples of drugs built upon this scaffold include Sunitinib, a multi-targeted tyrosine kinase inhibitor for cancer therapy, and Ropinirole, a dopamine agonist for Parkinson's disease.[1][6]
4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2) emerges as a compelling candidate for therapeutic exploration.[3][8] Its structural relationship to Ropinirole suggests a potential role in modulating dopaminergic pathways, which are crucial in the pathophysiology of neurodegenerative disorders.[6] Furthermore, the introduction of an ethenyl (vinyl) group at the 4-position of the oxindole ring presents an interesting structural modification that could influence its binding affinity and selectivity for various biological targets.[9][10] This guide will delve into the prospective therapeutic avenues for this compound, grounded in the established pharmacology of the 2-oxindole family and the principles of medicinal chemistry.
Physicochemical Properties and Structural Features
A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery campaign. The table below summarizes the key identifiers and predicted properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
The presence of the vinyl group, an electron-donating moiety, can influence the electronic properties of the aromatic ring, potentially impacting its interaction with biological targets through resonance effects.[10]
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on its structural lineage and the known pharmacology of the 2-oxindole scaffold, several compelling hypotheses for the mechanism of action of 4-Ethenyl-1,3-dihydro-2H-indol-2-one can be formulated.
Dopaminergic Modulation: A Primary Hypothesis
Given its origin as a metabolite of Ropinirole, a D2/D3 dopamine receptor agonist, the most direct hypothesis is that 4-Ethenyl-1,3-dihydro-2H-indol-2-one also interacts with dopamine receptors.[6] It may act as an agonist, partial agonist, or antagonist at these receptors, thereby influencing dopaminergic neurotransmission.
Caption: Potential mechanism of Receptor Tyrosine Kinase (RTK) inhibition.
Neuroprotective and Anti-inflammatory Pathways
Oxindole derivatives have demonstrated neuroprotective effects by mitigating oxidative stress and amyloid-beta aggregation. [4]Additionally, the anti-inflammatory properties of some oxindoles are attributed to the inhibition of enzymes like COX-2 and 5-LOX. [12][13]These activities suggest a broader therapeutic potential beyond direct receptor modulation.
Potential Therapeutic Applications
The hypothesized mechanisms of action translate into several potential therapeutic applications for 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Neurodegenerative Diseases: Primarily Parkinson's disease, owing to its potential dopaminergic activity. Its neuroprotective properties could also be relevant for Alzheimer's disease and other neurodegenerative conditions.
[4]* Oncology: As a potential kinase inhibitor, it could find applications in the treatment of various cancers, particularly those driven by aberrant kinase signaling.
[1][14]* Inflammatory Disorders: Its potential to inhibit key inflammatory enzymes suggests a role in treating conditions like rheumatoid arthritis and other chronic inflammatory diseases.
[12][13]
Proposed Preclinical Evaluation Workflow
A structured, multi-tiered approach is necessary to validate the therapeutic potential of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Caption: A tiered preclinical evaluation workflow.
Tier 1: In Vitro Screening
Objective: To determine the primary biological targets of the compound.
Protocol 1: Dopamine Receptor Binding Assay
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human D1, D2, and D3 dopamine receptors.
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) in the presence of varying concentrations of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
Data Analysis: Calculate the Ki (inhibition constant) to determine the compound's affinity for each receptor subtype.
Protocol 2: Kinase Inhibition Profiling
Kinase Panel: Screen the compound against a broad panel of recombinant human kinases (e.g., RTKs, CMGC kinases, etc.) at a fixed concentration (e.g., 10 µM).
Activity Assay: Measure kinase activity using a suitable assay format (e.g., radiometric, fluorescence-based, or luminescence-based) that quantifies the phosphorylation of a substrate.
Hit Identification: Identify kinases for which the compound shows significant inhibition (e.g., >50%).
IC₅₀ Determination: For the identified "hit" kinases, perform dose-response studies to determine the IC₅₀ value.
Tier 2: Cell-Based Functional Assays
Objective: To assess the compound's activity in a cellular context.
Protocol 3: cAMP Functional Assay for D2/D3 Receptors
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the D2 or D3 receptor, which couples to the inhibition of adenylyl cyclase.
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
Compound Treatment: Co-incubate the cells with varying concentrations of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
cAMP Measurement: Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.
Protocol 4: Cancer Cell Proliferation Assay
Cell Lines: Select a panel of human cancer cell lines relevant to the kinases inhibited in Tier 1.
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a cell-titer glo assay.
GI₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀).
Tier 3: In Vivo Efficacy Models
Objective: To evaluate the therapeutic efficacy of the compound in animal models of disease.
Protocol 5: Rodent Model of Parkinson's Disease (e.g., 6-OHDA model)
Model Induction: Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats or mice using the neurotoxin 6-hydroxydopamine (6-OHDA).
Compound Administration: Administer 4-Ethenyl-1,3-dihydro-2H-indol-2-one via a suitable route (e.g., oral, intraperitoneal).
Behavioral Assessment: Monitor rotational behavior induced by a dopamine agonist (e.g., apomorphine) or amphetamine. A reduction in rotations indicates a therapeutic effect.
Post-mortem Analysis: Perform post-mortem analysis of brain tissue to assess dopamine levels and tyrosine hydroxylase immunoreactivity.
Synthesis and Structure-Activity Relationship (SAR) Considerations
The synthesis of 4-substituted 2-oxindoles can be achieved through various established synthetic routes, often involving palladium-catalyzed cyclization reactions. [15]For 4-Ethenyl-1,3-dihydro-2H-indol-2-one, a potential route could involve a cross-coupling reaction on a 4-halo-2-oxindole precursor.
Future SAR studies could explore the impact of modifications to the ethenyl group. For instance, bioisosteric replacement of the vinyl group with other small, electron-donating or -withdrawing groups could modulate the compound's potency, selectivity, and pharmacokinetic properties.
[16][17]
Conclusion
4-Ethenyl-1,3-dihydro-2H-indol-2-one stands as a promising starting point for a drug discovery program. Its structural relationship to Ropinirole and its foundation on the versatile 2-oxindole scaffold provide a strong rationale for its investigation as a modulator of dopaminergic pathways, a kinase inhibitor, and a potential neuroprotective or anti-inflammatory agent. The systematic evaluation workflow outlined in this guide provides a clear path for elucidating its therapeutic potential and advancing it toward clinical development.
References
Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Natural and synthetic biologically active compounds containing the 2-oxindole unit. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). JCAD. Retrieved January 12, 2026, from [Link]
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Retrieved January 12, 2026, from [Link]
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed. Retrieved January 12, 2026, from [Link]
QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Drugs and biologically active compounds bearing a 2-oxindole skeleton. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. (2020). PubMed. Retrieved January 12, 2026, from [Link]
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
Comparison of the effect of 2-oxindole fluorinated derivatives on the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
4-Ethyl-1,3-dihydro-2H-indol-2-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]
Bioisosterism. (n.d.). Drug Design. Retrieved January 12, 2026, from [Link]
Anticancer oxindole derivatives synthesised via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. (2022). N.D. Zelinsky Institute of Organic Chemistry. Retrieved January 12, 2026, from [Link]
What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Treatment with 5-fluoro-2-oxindole inhibits the anxiety. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021). MDPI. Retrieved January 12, 2026, from [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Oxindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
SYNTHESIS OF 4,7-DIHYDRO-2H-ISOINDOLE DERIVATIVES VIA DIELS-ALDER REACTION OF TOSYLACETYLENE. (2006). HETEROCYCLES. Retrieved January 12, 2026, from [Link]
Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. (2022). RSC Publishing. Retrieved January 12, 2026, from [Link]
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
Oxindole: A chemical prism carrying plethora of therapeutic benefits. (2016). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Detailed Guide for Researchers
Introduction: The Significance of the 4-Substituted Oxindole Scaffold The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and s...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 4-Substituted Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of substituents at the 4-position of the oxindole ring system offers a valuable vector for modulating pharmacological activity and exploring structure-activity relationships (SAR). Among these, the 4-ethenyl (or 4-vinyl) substituent serves as a versatile synthetic handle for further functionalization through various chemical transformations, including Michael additions, olefin metathesis, and polymerization. This guide provides detailed synthetic protocols for the preparation of 4-ethenyl-1,3-dihydro-2H-indol-2-one, a key intermediate for the development of novel therapeutics. We will explore three robust and widely applicable synthetic strategies: the Mizoroki-Heck reaction, the Suzuki-Miyaura coupling, and the Wittig reaction. For each method, we will delve into the underlying reaction mechanisms, providing a rationale for the experimental choices and offering practical insights for successful execution in a research setting.
Strategic Approaches to the Vinylation of the Oxindole Core
The introduction of a vinyl group onto the C4-position of the 1,3-dihydro-2H-indol-2-one scaffold can be accomplished through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. This guide will focus on three primary disconnection approaches, each starting from a readily accessible 4-substituted oxindole precursor.
Figure 1: Overview of the three primary synthetic routes to 4-ethenyl-1,3-dihydro-2H-indol-2-one.
Part I: Synthesis of Key Oxindole Precursors
The successful synthesis of the target molecule is contingent on the availability of appropriately functionalized starting materials. This section details the preparation of the essential 4-bromo- and 4-formyl-1,3-dihydro-2H-indol-2-one precursors.
Protocol 1: Synthesis of 4-Bromo-1,3-dihydro-2H-indol-2-one
The synthesis of 4-bromo-2-oxindole can be achieved through a multi-step sequence starting from the commercially available 2-bromo-6-nitrotoluene. This protocol involves a condensation reaction followed by a reductive cyclization.
Step 1: Synthesis of (E)-2-(2-bromo-6-nitrophenyl)-N,N-dimethylethenamine
This step utilizes the Leimgruber-Batcho indole synthesis methodology, which involves the reaction of a nitrotoluene with a formamide acetal.
Materials:
2-Bromo-6-nitrotoluene
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Anhydrous Dimethylformamide (DMF)
Procedure:
To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (2.0 eq).
Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to 4-Bromo-1,3-dihydro-2H-indol-2-one
The crude enamine is then subjected to reductive cyclization to form the desired oxindole.
Suspend the crude enamine in a mixture of ethanol, water, and acetic acid.
Add iron powder (excess, e.g., 5-10 eq) portion-wise to the stirred suspension. The reaction is exothermic.
After the addition is complete, heat the mixture to reflux for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1,3-dihydro-2H-indol-2-one.
Protocol 2: Synthesis of 4-Formyl-1,3-dihydro-2H-indol-2-one
The 4-formyl derivative can be prepared from 4-bromo-1,3-dihydro-2H-indol-2-one via a palladium-catalyzed formylation reaction.
Materials:
4-Bromo-1,3-dihydro-2H-indol-2-one
Palladium(II) acetate (Pd(OAc)₂)
1,3-Bis(diphenylphosphino)propane (dppp)
Sodium formate
Anhydrous Dimethylformamide (DMF)
Carbon monoxide (CO) gas
Procedure:
To a pressure vessel, add 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), palladium(II) acetate (0.05 eq), dppp (0.1 eq), and sodium formate (1.5 eq).
Evacuate and backfill the vessel with carbon monoxide (balloon pressure is often sufficient).
Add anhydrous DMF and seal the vessel.
Heat the reaction mixture at 80 °C for 12-24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood.
Dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-formyl-1,3-dihydro-2H-indol-2-one.
Part II: Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
With the key precursors in hand, we now turn to the final vinylation step. The following protocols provide detailed procedures for the Mizoroki-Heck, Suzuki-Miyaura, and Wittig reactions.
Method A: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In this case, we will couple 4-bromo-1,3-dihydro-2H-indol-2-one with an ethene source.
Figure 2: Catalytic cycle of the Mizoroki-Heck reaction.
This protocol utilizes ethylene gas as the vinyl source. Appropriate safety precautions for handling a flammable gas under pressure are essential.
Materials:
4-Bromo-1,3-dihydro-2H-indol-2-one
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Ethylene gas
Procedure:
To a high-pressure reaction vessel, add 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
Seal the vessel and purge with argon.
Add anhydrous DMF and triethylamine (2.0 eq).
Pressurize the vessel with ethylene gas (e.g., 50 psi).
Heat the reaction mixture to 100 °C for 24 hours with vigorous stirring.
Cool the vessel to room temperature and carefully vent the excess ethylene gas.
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 4-ethenyl-1,3-dihydro-2H-indol-2-one.
Table 1: Typical reaction parameters for the Heck vinylation.
Method B: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction, in this case between an organohalide and an organoboron compound.[2] We will use potassium vinyltrifluoroborate as a stable and easy-to-handle source of the vinyl group.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
4-Bromo-1,3-dihydro-2H-indol-2-one
Potassium vinyltrifluoroborate
Palladium(II) chloride (PdCl₂)
Triphenylphosphine (PPh₃)
Cesium carbonate (Cs₂CO₃)
Tetrahydrofuran (THF)
Water
Procedure:
In a round-bottom flask, combine 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), PdCl₂ (0.02 eq), PPh₃ (0.06 eq), and Cs₂CO₃ (3.0 eq).
Add a mixture of THF and water (e.g., 4:1 v/v).
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to reflux (approximately 70-80 °C) for 12-18 hours under an argon atmosphere.
Monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired product.
Parameter
Value
Reference
Catalyst Loading
2 mol% PdCl₂
Ligand
6 mol% PPh₃
Base
3.0 eq Cs₂CO₃
Solvent
THF/Water (4:1)
Temperature
Reflux
Typical Yield
75-90%
Table 2: Typical reaction parameters for the Suzuki-Miyaura vinylation.
Method C: The Wittig Reaction
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones.[3] This approach involves the reaction of 4-formyl-1,3-dihydro-2H-indol-2-one with a phosphonium ylide.
Figure 4: Simplified mechanism of the Wittig reaction.
Materials:
Methyltriphenylphosphonium bromide
n-Butyllithium (n-BuLi) in hexanes
Anhydrous Tetrahydrofuran (THF)
4-Formyl-1,3-dihydro-2H-indol-2-one
Procedure:
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.1 eq) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Cool the ylide solution back to 0 °C.
In a separate flask, dissolve 4-formyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in a minimal amount of anhydrous THF.
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel. The byproduct, triphenylphosphine oxide, can sometimes be challenging to separate. A mixed solvent system, potentially with a small amount of a more polar solvent, may be required for effective separation.
This guide has presented three reliable and versatile protocols for the synthesis of 4-ethenyl-1,3-dihydro-2H-indol-2-one. The Mizoroki-Heck and Suzuki-Miyaura reactions offer the advantage of using a common 4-bromo-2-oxindole precursor, with the choice between them often depending on the availability and cost of the vinylating agent. The Wittig reaction, while requiring a different precursor, provides a classic and robust alternative. The choice of the optimal synthetic route will depend on the specific resources and expertise of the research laboratory. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive resource for chemists engaged in the synthesis of novel oxindole-based compounds for drug discovery and development.
References
[Link to a relevant review on oxindole synthesis]
[Link to a paper on the biological activity of 4-substituted oxindoles]
[Link to a paper describing the Leimgruber-B
[Link to a paper on the reductive cycliz
[Link to a paper on palladium-catalyzed formyl
[Link to a review on the Mizoroki-Heck reaction]
[Link to a paper with a similar Heck vinyl
Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(49), 13410–13411. [Link]
[Link to a review on the Suzuki-Miyaura coupling]
[Link to a paper on the use of potassium vinyltrifluorobor
Application Notes & Protocols for the Analytical Determination of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Abstract This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS: 120427-93-2), a notable oxindole d...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (CAS: 120427-93-2), a notable oxindole derivative. As a potential impurity or metabolite in pharmaceutical development, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in scientific principles and established validation standards. The protocols cover High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and structural confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis. Additionally, spectroscopic characterization by UV-Vis, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy is detailed. Each protocol is structured to be a self-validating system, with explanations of the causality behind experimental choices, adhering to the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
Introduction to 4-Ethenyl-1,3-dihydro-2H-indol-2-one
4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[4] The subject compound, with a molecular weight of 159.18 g/mol and the chemical formula C₁₀H₉NO, is recognized as a potential decomposition product of Ropinirole N-oxide.[5] Its detection and quantification are therefore critical for impurity profiling in pharmaceutical preparations. The analytical methods detailed in this document provide the necessary tools for its accurate measurement and characterization.
Chromatographic Methods for Quantification and Identification
Chromatographic techniques are central to the separation and quantification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one from complex matrices. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for the precise quantification of non-volatile and thermally labile compounds in pharmaceutical analysis.[6] The developed reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the determination of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
This method utilizes a C18 stationary phase, which is effective for retaining moderately polar compounds like oxindole derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the efficient separation of the analyte from other components. The UV detector is set at a wavelength determined by the UV spectrum of the compound, ensuring optimal sensitivity. For Mass Spectrometry-compatible methods, volatile buffers like formic acid are recommended.[7]
Caption: HPLC workflow for the quantification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, and UV detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL). From this, create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in a 50:50 acetonitrile:water diluent.
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
Analysis: Inject the standards and samples into the HPLC system.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Method Validation (as per ICH Q2(R2) Guidelines): [1][8]
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Linearity: Assess the linearity of the calibration curve over the specified concentration range. A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels.
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For trace-level detection and unambiguous identification, LC-MS/MS is the method of choice, offering superior sensitivity and selectivity.
This method couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and fragmented. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method achieves exceptional sensitivity and selectivity, minimizing matrix interference.
Caption: LC-MS/MS workflow for sensitive detection of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Instrumentation and Materials:
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Optimized for fast elution (e.g., 2-minute gradient)
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Ionization Mode
ESI Positive
MRM Transitions
To be determined by infusion of the standard (e.g., 160.1 → 132.1)
Collision Energy
Optimized for each transition
Procedure:
Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify suitable product ions for MRM.
Standard and Sample Preparation: Prepare standards and samples in a suitable diluent, similar to the HPLC method but at lower concentrations (e.g., ng/mL range).
Analysis: Inject the samples and standards into the LC-MS/MS system.
Data Analysis: Quantify the analyte using the area of the MRM transition peaks and confirm its identity by the ratio of quantifier to qualifier ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 4-Ethenyl-1,3-dihydro-2H-indol-2-one, derivatization may be necessary to improve its volatility and chromatographic performance.
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized (typically by electron impact - EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for compound identification by comparison to spectral libraries. Silylation is a common derivatization technique for compounds with active hydrogens (like the N-H group in the oxindole ring), which increases volatility and thermal stability.[9]
Instrumentation and Materials:
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Ionization Mode
Electron Impact (EI) at 70 eV
Mass Range
40-400 amu
Procedure:
Derivatization:
Dissolve a known amount of the sample or standard in ethyl acetate.
Add an excess of the silylation agent (e.g., 50 µL of BSTFA).
Heat the mixture at 70 °C for 30 minutes.
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Identification: Identify the derivatized analyte by its retention time and by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. The fragmentation of the indole nucleus often involves characteristic losses.[10][11]
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is characteristic of the electronic transitions within the molecule and can be used for identification and quantification. Oxindole derivatives typically exhibit distinct absorption maxima.[12][13]
Protocol:
Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
Record the UV spectrum from 200 to 400 nm.
The spectrum is expected to show characteristic absorbance peaks for the oxindole chromophore and the vinyl substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It provides information about the functional groups present.
Protocol:
Prepare the sample as a KBr pellet or a thin film.
Record the IR spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
N-H stretch (around 3200-3300 cm⁻¹)
C=O stretch (lactam, around 1700-1720 cm⁻¹)
C=C stretch (aromatic and vinyl, around 1600-1650 cm⁻¹)
C-H stretches (aromatic and vinyl, above 3000 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts of the oxindole skeleton are well-documented and can be used for signal assignment.[14][15]
Protocol:
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Signals: Protons of the vinyl group, the methylene group at position 3, the aromatic protons, and the N-H proton will show characteristic chemical shifts and coupling patterns.
Expected ¹³C NMR Signals: The carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methylene carbon at position 3 will have distinct chemical shifts.
Conclusion
The analytical methods presented in this guide provide a robust framework for the detection, quantification, and characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. The combination of chromatographic and spectroscopic techniques ensures high confidence in the analytical results. Adherence to the principles of method validation, as outlined by the ICH, is crucial for the application of these methods in a regulated environment. These protocols are intended to serve as a starting point and may require optimization based on specific sample matrices and instrumentation.
References
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). European Medicines Agency. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
(a) UV‐vis and (b) fluorescence spectra of selected spiro oxindole... (n.d.). ResearchGate. [Link]
UV–visible absorption spectra of starting material and reaction mixture. (n.d.). ResearchGate. [Link]
The calculated UV-Vis spectrum for chloro-oxindole isomers. (n.d.). ResearchGate. [Link]
Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (2004). New Journal of Chemistry. [Link]
substitutent effects on 13 c-nmr and ir spectral data of 3- (4 - x- phenacyclidene) oxindoles. (2017). ResearchGate. [Link]
Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). Royal Society of Chemistry. [Link]
Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. (n.d.). MDPI. [Link]
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CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PubMed Central. [Link]
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Separation of 4-Vinylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Application Note: 4-Vinylindolin-2-one as a Versatile Synthetic Intermediate
Abstract The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents.[1] The strategic introduction of versati...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents.[1] The strategic introduction of versatile functional groups onto this privileged scaffold is a key objective in the development of new chemical entities. This application note introduces 4-vinylindolin-2-one, a highly promising but underutilized synthetic building block. We will outline a proposed synthesis, explore its anticipated reactivity, and provide detailed protocols for its application in constructing complex molecular architectures relevant to drug discovery and materials science.
Introduction: The Strategic Value of the 4-Vinylindolin-2-one Scaffold
The indolin-2-one motif is a well-established pharmacophore, most notably recognized in the structure of Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1] The inherent biological activity of this scaffold, combined with its synthetic tractability, makes it a focal point for drug development programs.[2][3] The functionalization of the indolin-2-one core, particularly on the benzene ring, allows for the fine-tuning of pharmacological properties.
The vinyl group is a uniquely versatile functional handle in organic synthesis. It can participate in a wide array of chemical transformations, including cycloadditions, cross-coupling reactions, and Michael additions. By incorporating a vinyl group at the C4-position of the indolin-2-one core, we generate a bifunctional molecule with orthogonal reactivity: the inherent biological relevance of the indolinone and the synthetic flexibility of the vinyl substituent. This note serves as a guide for researchers to unlock the synthetic potential of this valuable intermediate.
Proposed Synthesis of 4-Vinylindolin-2-one
While dedicated literature on the synthesis of 4-vinylindolin-2-one is sparse, a robust and reliable route can be proposed based on well-established palladium-catalyzed cross-coupling methodologies. The following protocol outlines a Stille cross-coupling reaction, which is known for its tolerance of a wide range of functional groups.
Protocol 1: Synthesis via Stille Cross-Coupling
This protocol describes the synthesis of 4-vinylindolin-2-one from the commercially available 4-bromoindolin-2-one and vinyltributyltin.
Reaction Scheme:
Reagents and Materials:
Reagent/Material
Molar Eq.
MW ( g/mol )
Amount
CAS Number
Notes
4-Bromoindolin-2-one
1.0
212.05
2.12 g
99365-40-9
Starting material.
Vinyltributyltin
1.2
317.09
3.80 g
7486-35-3
Stannane reagent.
Tetrakis(triphenylphosphine)palladium(0)
0.05
1155.56
578 mg
14221-01-3
Catalyst.
Toluene, anhydrous
-
-
50 mL
108-88-3
Reaction solvent.
Step-by-Step Protocol:
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoindolin-2-one (2.12 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol).
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (50 mL) via syringe, followed by vinyltributyltin (3.80 g, 12.0 mmol).
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to remove tin byproducts. Then, wash with brine (50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-vinylindolin-2-one.
Reactivity and Synthetic Applications
The vinyl group at the C4 position is poised for a variety of transformations, making 4-vinylindolin-2-one a versatile hub for generating molecular diversity. The proximity to the electron-rich indolinone core influences its reactivity, opening up several synthetic avenues.
Caption: Key reaction pathways of 4-vinylindolin-2-one.
[4+2] Cycloaddition (Diels-Alder Reaction)
The vinyl group can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of complex, fused polycyclic systems.[4][5] Reacting 4-vinylindolin-2-one with various dienes can rapidly generate novel tetracyclic scaffolds, which are of high interest in medicinal chemistry for exploring new regions of chemical space.
Heck Cross-Coupling
The vinyl moiety is an excellent substrate for palladium-catalyzed Heck reactions. This allows for the straightforward formation of a C-C bond with aryl or vinyl halides, leading to the synthesis of stilbene-like derivatives.[6] These extended conjugated systems are valuable in materials science and as precursors to other complex molecules.
Michael Addition
The vinyl group can serve as a Michael acceptor, particularly when the indolinone nitrogen is protected with an electron-withdrawing group. This allows for the conjugate addition of a wide range of soft nucleophiles (e.g., malonates, amines, thiols), providing a direct route to functionalized side chains at the C4 position.
Oxidative Transformations
Standard oxidative transformations of the vinyl group can be employed to introduce further functionality. For example, dihydroxylation using osmium tetroxide (OsO₄) would yield a diol, while ozonolysis would cleave the double bond to furnish a C4-formylindolin-2-one, a valuable precursor for further derivatization.
Detailed Application Protocols
The following protocols are illustrative examples of how 4-vinylindolin-2-one can be utilized in key synthetic transformations.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
This protocol describes the formation of a tetracyclic indoline derivative through a [4+2] cycloaddition.
Caption: Experimental workflow for the Diels-Alder reaction.
Reagents and Materials:
Reagent/Material
Molar Eq.
MW ( g/mol )
Amount
CAS Number
Notes
4-Vinylindolin-2-one
1.0
159.18
159 mg
N/A
Substrate.
Cyclopentadiene
5.0
66.10
330 mg
542-92-7
Diene, freshly cracked.
Toluene
-
-
5 mL
108-88-3
Solvent.
Step-by-Step Protocol:
Preparation: In a thick-walled pressure tube equipped with a stir bar, dissolve 4-vinylindolin-2-one (159 mg, 1.0 mmol) in toluene (5 mL).
Reagent Addition: Add freshly cracked cyclopentadiene (330 mg, 5.0 mmol) to the solution.
Reaction Execution: Seal the tube tightly and heat the mixture to 150 °C in an oil bath behind a blast shield.
Monitoring: Stir the reaction for 24-48 hours, monitoring for the disappearance of the starting material by TLC.
Work-up: Cool the reaction tube to room temperature. Carefully open the tube and concentrate the solvent under reduced pressure.
Purification: Purify the resulting residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the tetracyclic product. The reaction is expected to yield a mixture of endo and exo diastereomers.
Conclusion and Future Outlook
4-Vinylindolin-2-one represents a highly valuable, yet underexplored, building block for organic synthesis. Its straightforward preparation and the versatile reactivity of the vinyl group provide a gateway to a vast array of complex molecular structures. The protocols and reactivity patterns described in this note are intended to provide a foundation for researchers in drug discovery and materials science to leverage this scaffold. The ability to rapidly construct novel polycyclic and functionalized indolinone derivatives will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.
References
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
Al-Ostath, A., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Late‐stage functionalization of 4‐vinyl azetidine‐2‐one 30. Retrieved from [Link]
Wang, Y., et al. (2022). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Nature Communications. Retrieved from [Link]
ResearchGate. (n.d.). [4+2] Cycloaddition Reactions of Indole Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of a New Series of 2-Vinylindoles and Their Cycloaddition Reactivity. Retrieved from [Link]
Kalinowska-Tłuścik, J., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules. Retrieved from [Link]
Kim, M., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Pharmaceuticals. Retrieved from [Link]
Stavarc, D., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
Reddy, B., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. Retrieved from [Link]
Zhang, T., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
University of Wisconsin-Madison Department of Radiology. (n.d.). Prophylaxis Policy for Patients Allergic to IV Contrast. Retrieved from [Link]
Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. International Journal of Molecular Sciences. Retrieved from [Link]
Szabó, K., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Retrieved from [Link]
Padwa, A., et al. (2022). Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications. Retrieved from [Link]
Wang, Y., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry. Retrieved from [Link]
Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. Retrieved from [Link]
Application Note: 4-Ethenyl-1,3-dihydro-2H-indol-2-one – A Versatile Scaffold for Complex Molecule Synthesis
Introduction The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this moiety are prevalent in plant-based alkaloids and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this moiety are prevalent in plant-based alkaloids and exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antitubercular properties.[1][2] The synthetic versatility of the oxindole scaffold allows for extensive functionalization, enabling the design and development of novel therapeutic agents.[3]
This application note focuses on 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one), a highly valuable building block that combines the potent biological potential of the oxindole core with the versatile reactivity of a vinyl group. The ethenyl substituent at the C4 position serves as a reactive handle for a variety of powerful chemical transformations, providing a gateway to complex molecular architectures that would be otherwise difficult to access.
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this building block in two fundamental, complexity-building reactions: the Diels-Alder cycloaddition for constructing polycyclic systems and the Palladium-catalyzed Heck coupling for extending molecular frameworks. This guide emphasizes the scientific rationale behind the protocols, offering insights into experimental design and reaction mechanisms.
Section 1: The Diels-Alder Reaction – Rapid Construction of Polycyclic Architectures
Scientific Rationale:
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a concerted [4+2] cycloaddition mechanism.[4] In this context, the electron-rich diene system of 4-ethenyl-1,3-dihydro-2H-indol-2-one reacts with an electron-deficient alkene (the dienophile) to rapidly generate complex, fused-ring systems. This transformation is highly valued for its atom economy and its ability to create up to four new stereocenters with predictable stereochemical outcomes, making it a powerful tool in the synthesis of natural products and their analogues.[4][5] Vinylindoles are well-established as competent 4π components in such cycloadditions, leading to the formation of carbazole and tetrahydrocarbazole frameworks.[6][7][8]
Caption: General workflow for Diels-Alder cycloaddition.
Detailed Protocol 1: Thermal [4+2] Cycloaddition with N-Phenylmaleimide
This protocol describes a representative Diels-Alder reaction using a highly reactive dienophile to favor the cycloaddition process.
Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one (1.0 equiv)
N-Phenylmaleimide (1.1 equiv)
Toluene, anhydrous
Round-bottom flask with reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Standard glassware for work-up and purification
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-ethenyl-1,3-dihydro-2H-indol-2-one (1.0 equiv) and N-phenylmaleimide (1.1 equiv).
Solvent Addition: Add anhydrous toluene to dissolve the reagents (concentration approx. 0.1 M).
Heating: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.
Causality Note: Elevated temperatures are often required for thermal Diels-Alder reactions to overcome the activation energy barrier. Toluene is a suitable high-boiling, non-polar solvent that facilitates this process. Using a slight excess of the dienophile ensures complete consumption of the limiting vinylindole reagent.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinylindole is consumed (typically 12-24 hours).
Cooling and Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the toluene.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired tetrahydrocarbazole-dicarboximide product.
Characterization: Confirm the structure of the product using NMR (¹H, ¹³C) and Mass Spectrometry. The stereochemistry can often be determined by 2D NMR techniques (e.g., NOESY).
Scientific Rationale:
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.[10][11] The Mizoroki-Heck reaction, specifically, allows for the coupling of alkenes (like our vinylindole) with aryl or vinyl halides.[12] This reaction provides a powerful and modular method to introduce diverse aromatic and heteroaromatic substituents onto the oxindole core, a common strategy in drug discovery to modulate a compound's pharmacological profile.[11] The reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.[13] The choice of catalyst precursor, ligand, base, and solvent is critical for achieving high efficiency and selectivity.[14]
Caption: Simplified catalytic cycle of the Heck reaction.
Detailed Protocol 2: Mizoroki-Heck Coupling with 4-Bromoanisole
This protocol details a standard Heck coupling to append an aryl group to the vinyl moiety.
Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one (1.0 equiv)
4-Bromoanisole (1.2 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%)
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
Schlenk flask or sealed reaction vial
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 3 mol%) and P(o-tol)₃ (e.g., 6 mol%).
Causality Note: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] Phosphine ligands like P(o-tol)₃ stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.
Reagent Addition: To the flask, add 4-ethenyl-1,3-dihydro-2H-indol-2-one (1.0 equiv), 4-bromoanisole (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).
Solvent Addition: Add anhydrous DMF or ACN via syringe.
Heating: Seal the flask and heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
Causality Note: The base (Et₃N) is crucial for neutralizing the HX acid produced during the catalytic cycle, which regenerates the Pd(0) catalyst and prevents catalyst deactivation.[12] An excess of the aryl halide is often used to drive the reaction to completion.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-styrenyl-oxindole derivative. The reaction typically shows high selectivity for the trans isomer.[12]
The synthetic utility of 4-ethenyl-1,3-dihydro-2H-indol-2-one extends beyond these two fundamental reactions. The vinyl group is amenable to a wide array of transformations, including:
Intramolecular Reactions: Tethering a reactive partner to the oxindole nitrogen allows for intramolecular Heck reactions, providing access to complex spirocyclic and fused-ring systems, which are of significant interest in medicinal chemistry.[16][17]
Hydrofunctionalization: Reactions like hydroboration-oxidation can convert the vinyl group into a primary alcohol, offering a site for further derivatization.
Asymmetric Catalysis: Enantioselective versions of the Diels-Alder or Heck reactions can be employed to control the stereochemistry of the products, a critical consideration in the development of chiral drugs.[16]
The ability to rapidly construct diverse and complex molecular libraries from this single building block underscores its importance. The resulting substituted oxindoles can be screened for a wide range of biological activities, accelerating the hit-to-lead process in drug discovery programs.[18][19]
Conclusion
4-Ethenyl-1,3-dihydro-2H-indol-2-one is a powerful and versatile building block for the synthesis of complex molecules. Its strategic combination of a biologically relevant oxindole core and a synthetically tractable vinyl group provides efficient routes to novel polycyclic, fused, and highly substituted scaffolds. The protocols detailed in this application note for Diels-Alder and Heck reactions serve as reliable starting points for researchers to explore the rich chemistry of this compound and to accelerate the design and synthesis of next-generation therapeutics.
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ResearchGate. (2019). Synthesis and crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. Retrieved from [Link]
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PubMed. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
ACS Publications. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. Retrieved from [Link]
MDPI. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Retrieved from [Link]
PubMed. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Retrieved from [Link]
National Institutes of Health. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Retrieved from [Link]
PubMed. (2016). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. Retrieved from [Link]
AIR Unimi. (n.d.). 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. Retrieved from [Link]
PubMed Central. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Retrieved from [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Vinylindolin-2-one
Abstract This application note details a highly specific and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-vinylindolin-2-one. This method is crucial...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note details a highly specific and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-vinylindolin-2-one. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and quality control of novel therapeutics derived from the indolin-2-one scaffold. The described protocol facilitates the accurate determination of 4-vinylindolin-2-one in the presence of its potential degradation products and synthetic impurities, a critical aspect of drug development and stability testing.[1][2][3] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, from sample preparation to data analysis, and includes a detailed protocol, system suitability parameters, and a discussion on the scientific rationale behind the methodological choices.
Introduction: The Significance of 4-Vinylindolin-2-one Analysis
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved anticancer agents. The introduction of a vinyl group at the 4-position of the indolin-2-one ring system can significantly modulate the pharmacological properties of the parent molecule, making 4-vinylindolin-2-one a key intermediate in the synthesis of novel drug candidates.
Given its reactive vinyl moiety, 4-vinylindolin-2-one is susceptible to degradation under various stress conditions, such as exposure to light, heat, and oxidative environments. Therefore, a reliable and stability-indicating analytical method is paramount to ensure the quality, purity, and stability of this intermediate and any subsequent active pharmaceutical ingredients (APIs).[1][2] High-performance liquid chromatography (HPLC) is the preeminent analytical technique for assessing the stability of drug products and substances due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This application note addresses the need for a validated HPLC method specifically tailored for 4-vinylindolin-2-one.
Chromatographic Principles and Method Development Rationale
The development of a robust HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from potential interferents.[1] The following sections outline the rationale behind the selected chromatographic conditions for 4-vinylindolin-2-one.
Stationary Phase Selection: The Versatility of C18
A reversed-phase C18 (octadecylsilane) column was selected as the stationary phase. This choice is predicated on the non-polar to moderately polar nature of 4-vinylindolin-2-one. The hydrophobic interactions between the analyte and the C18 alkyl chains provide excellent retention and separation capabilities for a wide range of small organic molecules, including indole derivatives.
Mobile Phase Optimization: Balancing Retention and Resolution
A gradient elution using a mixture of acetonitrile (ACN) and water was employed to achieve optimal separation. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient is particularly advantageous for stability-indicating methods as it can effectively elute both the primary analyte and a wide range of potential degradation products with varying polarities within a reasonable timeframe.[4]
Detection Wavelength: Maximizing Sensitivity
The selection of the detection wavelength is critical for achieving high sensitivity. Based on the chemical structure of the indolin-2-one chromophore, a UV detection wavelength in the range of 230-260 nm is anticipated to provide a strong absorbance signal for 4-vinylindolin-2-one. For this method, a wavelength of 254 nm was chosen to ensure robust detection.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of 4-vinylindolin-2-one.
Application Note: Quantitative Analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note presents a comprehensive guide for the quantitative analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, a key intermediate and potential impurity in the synthesis of various pharmaceutical co...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including its relation to Ropinirole. The methodology detailed herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the separation and quantification of volatile and semi-volatile small molecules. This document provides a step-by-step protocol for sample preparation, instrument configuration, and data analysis. Furthermore, it emphasizes the principles of method validation in accordance with ICH Q2(R2) and FDA guidelines to ensure data integrity and reliability, which is paramount in a drug development setting.
Introduction: The Significance of 4-Ethenyl-1,3-dihydro-2H-indol-2-one Analysis
4-Ethenyl-1,3-dihydro-2H-indol-2-one (Molecular Formula: C₁₀H₉NO, Molecular Weight: 159.18 g/mol ) belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence and concentration of impurities such as 4-Ethenyl-1,3-dihydro-2H-indol-2-one in active pharmaceutical ingredients (APIs) must be meticulously monitored to ensure the safety and efficacy of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high chromatographic resolution and the structural information provided by mass spectrometry. This combination allows for the unambiguous identification and precise quantification of the target analyte, even in complex matrices.
Experimental Workflow: A Systematic Approach
The analytical workflow for the GC-MS analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is a multi-step process designed to ensure accurate and reproducible results. The causality behind each step is critical for the success of the analysis.
Caption: GC-MS analytical workflow for 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Detailed Protocols
Materials and Reagents
4-Ethenyl-1,3-dihydro-2H-indol-2-one reference standard (≥98% purity)
Methanol, HPLC grade
Dichloromethane, HPLC grade
Syringe filters, 0.22 µm PTFE
Autosampler vials, 2 mL, with inserts
Standard and Sample Preparation
The choice of solvent is critical; it must completely dissolve the analyte and be compatible with the GC system. Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds.
Protocol:
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Ethenyl-1,3-dihydro-2H-indol-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired calibration range (e.g., 1-50 µg/mL).
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.
Filtration: Filter all standard and sample solutions through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could damage the GC column.[1]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis. The oven temperature program is designed to ensure good separation of the analyte from any potential impurities while keeping the run time efficient.
Parameter
Setting
Rationale
Gas Chromatograph
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte.
Injection Volume
1 µL
A standard volume for good sensitivity without overloading the column.
Injection Mode
Splitless
Maximizes the transfer of analyte to the column for trace analysis.
Carrier Gas
Helium
An inert gas that provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
Ensures reproducible retention times.
Oven Program
Initial Temperature
100 °C, hold for 1 min
Allows for proper focusing of the analytes at the head of the column.
Ramp Rate
15 °C/min to 280 °C
Provides a good balance between separation and analysis time.
Final Temperature
280 °C, hold for 5 min
Ensures elution of any less volatile compounds and cleans the column.
Mass Spectrometer
Ion Source
Electron Ionization (EI)
A robust and widely used ionization technique for creating reproducible fragmentation patterns.
Ion Source Temp.
230 °C
Optimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temp.
150 °C
Maintains consistent ion transmission.
Electron Energy
70 eV
Standard energy for generating reproducible mass spectra and for library matching.
Mass Range
m/z 40-450
Covers the expected mass range of the analyte and its fragments.
Scan Mode
Full Scan and Selected Ion Monitoring (SIM)
Full scan for qualitative analysis and library searching; SIM for enhanced sensitivity in quantification.
Data Analysis and Quantification
Identification: The primary identification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is based on its retention time. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum or by theoretical fragmentation analysis.
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 159, 131) is recommended.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is one where the methodology is rigorously tested to prove its suitability for the intended purpose. The validation of this GC-MS method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and FDA recommendations.[1][2][3][4][5][6][7]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
Parameter
Protocol
Acceptance Criteria
Specificity
Analyze a blank (solvent), a placebo (if applicable), and the analyte standard.
No interfering peaks at the retention time of the analyte.
Linearity
Analyze at least five concentrations across the expected range.
Correlation coefficient (r²) ≥ 0.995.
Range
Confirmed by the linearity, accuracy, and precision data.
The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable linearity, accuracy, and precision.
Accuracy
Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
Percent recovery between 98.0% and 102.0%.
Precision
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or instrument.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Determine based on the signal-to-noise ratio (S/N) of the analyte peak.
LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness
Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observe the effect on the results.
The results should remain unaffected by small, deliberate variations in method parameters, with RSD ≤ 2.0%.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. By adhering to the outlined sample preparation, instrument parameters, and rigorous method validation procedures, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data. This is essential for regulatory submissions and for maintaining the quality and safety of pharmaceutical products.
References
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
Application Notes: The Role of 4-Ethenyl-1,3-dihydro-2H-indol-2-one in the Synthesis of Kinase Inhibitors
Abstract The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets.[1][2] Wi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets.[1][2] Within the realm of oncology, oxindole derivatives have been exceptionally successful as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][3] This guide provides an in-depth exploration of the synthesis and utility of a specific, functionalized oxindole building block: 4-Ethenyl-1,3-dihydro-2H-indol-2-one . We will detail its strategic importance, provide robust synthetic protocols, and contextualize its application through the lens of established kinase inhibitors, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.
Introduction: The Strategic Value of the Oxindole Core
Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers.[1][3] Small-molecule kinase inhibitors that compete with adenosine triphosphate (ATP) have revolutionized cancer therapy. The oxindole motif is particularly adept at this function. Its core structure mimics the adenine portion of ATP, allowing it to sit within the kinase hinge region and form critical hydrogen bonds that anchor the inhibitor in the active site.[3] This fundamental interaction is the basis for the activity of numerous approved drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4][5]
While substitutions at the 3- and 5-positions of the oxindole ring are well-documented for tuning potency and selectivity, the 4-position offers a unique vector for chemical modification. The introduction of an ethenyl (vinyl) group at this position, creating 4-Ethenyl-1,3-dihydro-2H-indol-2-one , provides a reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of novel chemical space in the quest for next-generation kinase inhibitors.
Figure 1: General mechanism of Type I oxindole kinase inhibitors.
Synthesis of the Core Intermediate: 4-Ethenyl-1,3-dihydro-2H-indol-2-one
A robust and scalable synthesis of the title compound is paramount for its use in drug discovery programs. While multiple strategies for oxindole synthesis exist, a highly effective and modular approach involves a palladium-catalyzed cross-coupling reaction to introduce the vinyl group onto a pre-formed, halogenated oxindole core. The Stille and Suzuki-Miyaura coupling reactions are premier methods for this transformation due to their high functional group tolerance and reliability.[6][7][8]
The following workflow outlines a representative synthesis starting from commercially available oxindole.
Figure 2: Workflow for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Protocol 1: Representative Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one via Suzuki Coupling
This protocol describes a two-step process: bromination of oxindole followed by a Suzuki-Miyaura cross-coupling reaction.[9][10]
Step A: Synthesis of 4-Bromo-1,3-dihydro-2H-indol-2-one
Reaction Setup: To a solution of 1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 4-bromo-1,3-dihydro-2H-indol-2-one as a solid.
Step B: Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as cesium carbonate or potassium carbonate (3.0 eq).
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Ethenyl-1,3-dihydro-2H-indol-2-one .
Application in Kinase Inhibitor Synthesis
The true utility of the 4-vinyl group is realized when it is incorporated into a larger molecular scaffold. While the 3-position is more common for creating the core pharmacophore (as in Sunitinib), the 4-vinyl group can serve as a crucial anchor point for building out side chains that probe deeper regions of the kinase active site or improve pharmacokinetic properties. Modern cross-coupling reactions are ideal for this purpose.
Case Study Principle: The Heck Reaction in Axitinib Synthesis
While Axitinib is an indazole-based inhibitor, its synthesis provides a perfect illustration of how a vinyl group is coupled to a heterocyclic core to build a potent drug. The manufacturing process for Axitinib involves a pivotal palladium-catalyzed Heck reaction between an iodinated indazole intermediate and 2-vinylpyridine.[11][12][13][14] This same logic can be applied to 4-halo-oxindoles to introduce vinyl-containing fragments.
The Heck reaction couples an alkene with an aryl or vinyl halide.[15][16] This strategy allows for the direct installation of vinyl-aryl linkages, which are common structural motifs in kinase inhibitors, providing rigidity and defined geometry.
The Dominant Paradigm: Knoevenagel Condensation for 3-Alkenyl-2-Oxindoles
The most prevalent use of the oxindole core in kinase inhibitors involves a C-C bond formation at the 3-position. The Knoevenagel condensation between an oxindole and an aldehyde is the classic and most efficient method for constructing the 3-alkenyl-2-oxindole scaffold found in drugs like Sunitinib.[4][17][18][19][20]
Figure 3: Workflow for Knoevenagel condensation to form kinase inhibitor scaffolds.
Protocol 2: Synthesis of a Sunitinib-like Scaffold via Knoevenagel Condensation
This protocol details the condensation of 5-fluorooxindole with a model pyrrole aldehyde, a key step in the synthesis of Sunitinib.[4][21][22]
Reaction Setup: In a round-bottom flask, suspend 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.1 eq) in absolute ethanol.
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (approx. 0.1 eq).
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 4-8 hours. The product typically precipitates from the reaction mixture as a brightly colored solid (yellow/orange).
Work-up and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.
Final Product: Dry the solid under vacuum to yield the pure 3-alkenyl-2-oxindole product. This intermediate can then be taken forward, for example, by aminolysis of the ester to install the final solubilizing side chain of Sunitinib.
Structure-Activity Relationship (SAR) and Data
The modifications made to the oxindole core directly impact the resulting inhibitor's potency and selectivity. The vinyl group in 4-Ethenyl-1,3-dihydro-2H-indol-2-one serves as a versatile point for diversification to probe these relationships.
Compound/Drug
Core Scaffold
Key Substitution(s)
Primary Target(s)
IC₅₀ (nM)
Sunitinib
3-Alkenyl-2-oxindole
5-Fluoro, 3-(Pyrrole)
VEGFR, PDGFR
~2-10
Axitinib
Indazole
3-(Vinylpyridine)
VEGFR
~0.1-0.2
Semaxanib
3-Alkenyl-2-oxindole
3-(Pyrrole)
VEGFR-2 (KDR)
~80
GW5074
3-Alkenyl-2-oxindole
3-(Indole)
c-Raf
~9
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[5][23]
This data highlights several key SAR insights:
3-Position Substituent: The nature of the heterocyclic ring attached to the 3-alkenylidene bridge is critical for determining the kinase selectivity profile.
5-Position Halogenation: The fluorine atom at the 5-position of Sunitinib is a common strategy to enhance binding affinity through favorable interactions in the ATP pocket.
Vinyl Linkers: As seen in Axitinib, a vinyl group can act as a rigid and effective linker to connect the core heterocycle to another aromatic system, enabling potent inhibition.[24]
Conclusion
4-Ethenyl-1,3-dihydro-2H-indol-2-one is a high-value synthetic intermediate for the development of novel kinase inhibitors. While the classic 3-alkenyl-2-oxindole scaffold, synthesized via Knoevenagel condensation, remains a dominant paradigm, the 4-vinyl functional group opens new avenues for molecular design. By employing modern palladium-catalyzed cross-coupling methodologies like the Suzuki and Heck reactions, medicinal chemists can utilize this building block to construct complex and innovative molecules. This guide provides the foundational chemistry and strategic insights necessary to effectively integrate this versatile compound into advanced drug discovery workflows.
References
ResearchGate. (n.d.). Application of sunitinib in cancer treatment and analysis of its synthetic route. Retrieved from [Link]
Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
National Center for Biotechnology Information. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Retrieved from [Link]
Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. Retrieved from [Link]
MDPI. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]
ResearchGate. (n.d.). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Retrieved from [Link]
Green Chemistry International. (2015). Solvent-free Mizoroki–Heck reactions and its application in the synthesis of Axitinib. Retrieved from [Link]
PubMed. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
Semantic Scholar. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
PubMed. (n.d.). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer oxindole derivatives synthesised via Knoevenagel condensation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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The Indolin-2-one Scaffold: Harnessing the 4-Vinyl Moiety for Next-Generation Therapeutics
Introduction: The Enduring Prominence of the Indolin-2-one Core in Medicinal Chemistry The indolin-2-one nucleus stands as a quintessential "privileged scaffold" in modern medicinal chemistry, a testament to its remarkab...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Prominence of the Indolin-2-one Core in Medicinal Chemistry
The indolin-2-one nucleus stands as a quintessential "privileged scaffold" in modern medicinal chemistry, a testament to its remarkable versatility in binding to a multitude of biological targets with high affinity.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal foundation for the design of potent and selective inhibitors. This is perhaps most famously exemplified by Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor, which features the indolin-2-one core and is a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]
While extensive research has explored substitutions at various positions of the indolin-2-one ring, the therapeutic potential of a vinyl group at the C4 position remains an intriguing and underexplored frontier. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of "4-vinylindolin-2-one" and its derivatives in medicinal chemistry. We will delve into the established therapeutic applications of the broader indolin-2-one class, posit the unique advantages conferred by the 4-vinyl substituent, and provide detailed protocols for its synthesis and biological evaluation.
Established Therapeutic Landscape of Indolin-2-one Derivatives
The indolin-2-one scaffold has been most successfully exploited in the realm of oncology, primarily through the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition in Oncology
Indolin-2-one derivatives have been shown to inhibit a wide array of kinases, leading to potent anti-proliferative and anti-angiogenic effects. The core structure typically acts as a scaffold that orients substituents to interact with the ATP-binding pocket of the target kinase.
Key kinase targets for indolin-2-one based inhibitors include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2]
Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[3][4]
FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[5]
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, migration, and invasion.[6]
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of cancers.[7]
The following table summarizes the activity of selected indolin-2-one derivatives against various cancer-related kinases and cell lines.
Beyond oncology, the indolin-2-one scaffold has demonstrated promise in the development of anti-inflammatory agents. Certain derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/2) and 5-lipoxygenase (5-LOX). Additionally, some 3-substituted indolin-2-ones can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB and MAPK.[10][11]
The Strategic Advantage of the 4-Vinyl Substituent: A Forward-Looking Analysis
The introduction of a vinyl group at the C4 position of the indolin-2-one scaffold is a strategic design choice that can be hypothesized to confer several advantages:
A Handle for Covalent Inhibition: The vinyl group, being an α,β-unsaturated system, can act as a Michael acceptor. This opens up the possibility of designing covalent inhibitors that form an irreversible bond with a nucleophilic residue, such as a cysteine, in the target protein's active site. This "covalent-by-design" approach can lead to increased potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance. The utility of vinyl groups in kinase inhibitors has been demonstrated in vinyl sulfone derivatives targeting EGFR.[12]
Modulation of Binding Affinity and Selectivity: The vinyl group can engage in specific non-covalent interactions within the ATP-binding pocket, potentially enhancing binding affinity and modulating the selectivity profile of the inhibitor. The planarity and electronic properties of the vinyl moiety can influence interactions with the hinge region or other key areas of the kinase. For example, 3-vinylindazole derivatives have been successfully developed as potent and selective Trk inhibitors.[6]
A Versatile Synthetic Hub for Library Generation: The vinyl group is a highly versatile functional group for further chemical modifications. It can participate in a variety of reactions, including:
Diels-Alder Cycloadditions: To build complex, fused-ring systems.[4]
Heck and Suzuki Cross-Coupling Reactions: To introduce a wide range of aryl, heteroaryl, or other vinyl substituents, allowing for extensive structure-activity relationship (SAR) exploration.[2][10][13][14][15][16][17]
Hydroboration/Oxidation: To generate the corresponding alcohol for further derivatization.
This synthetic tractability makes 4-vinylindolin-2-one an excellent starting point for the creation of diverse chemical libraries for high-throughput screening.
Experimental Protocols
The following sections provide detailed, actionable protocols for the synthesis and biological evaluation of 4-vinylindolin-2-one derivatives.
Proposed Synthesis of 4-Vinylindolin-2-one via Suzuki-Miyaura Cross-Coupling
This protocol outlines a plausible synthetic route starting from commercially available 4-bromo-1H-indole. The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group.[14][17]
Step 1: Protection of the Indole Nitrogen
Dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes.
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.
Step 2: Oxidation to the Indolin-2-one
Dissolve the protected 4-bromoindole (1.0 eq) in a mixture of acetonitrile and water.
Add N-bromosuccinimide (NBS, 2.2 eq) portion-wise at room temperature.
Stir the reaction mixture for 12-16 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction with aqueous sodium thiosulfate solution.
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to obtain tert-butyl 4-bromo-2-oxoindoline-1-carboxylate.
Step 3: Suzuki-Miyaura Cross-Coupling
To a microwave vial, add tert-butyl 4-bromo-2-oxoindoline-1-carboxylate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).
Evacuate and backfill the vial with argon three times.
Add a degassed solution of 2M aqueous potassium carbonate (3.0 eq) and toluene.
Seal the vial and heat in a microwave reactor at 120 °C for 40 minutes.[14]
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to yield tert-butyl 4-vinyl-2-oxoindoline-1-carboxylate.
Step 4: Deprotection
Dissolve the Boc-protected 4-vinylindolin-2-one (1.0 eq) in dichloromethane.
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Concentrate the reaction mixture under reduced pressure.
Neutralize with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-vinylindolin-2-one.
Protocol for In Vitro Biological Evaluation
1. Cell Viability/Cytotoxicity (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (GI₅₀).
Seed cancer cells (e.g., HT-29, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Prepare a stock solution of 4-vinylindolin-2-one in DMSO.
Treat the cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
2. In Vitro Kinase Inhibition Assay (e.g., against VEGFR-2)
This assay measures the direct inhibitory effect of the compound on the activity of a purified kinase.
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
In a 96-well plate, add the test compound (4-vinylindolin-2-one) at various concentrations.
Add purified recombinant VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
Initiate the kinase reaction by adding ATP at its Kₘ concentration.
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
Stop the reaction by adding a solution containing EDTA.
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production.
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a 4-vinylindolin-2-one derivative.
Caption: Proposed workflow for the synthesis and biological evaluation of 4-vinylindolin-2-one.
References
White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved from [Link]
PubMed. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Retrieved from [Link]
PubMed. (2017). Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3). Retrieved from [Link]
PubMed. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]
PubMed. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Retrieved from [Link]
PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]
PubMed Central. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Retrieved from [Link]
PubMed. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
PubMed. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Retrieved from [Link]
PubMed. (2024). Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Application Note & Protocols: Strategic Derivatization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one for Biological Screening
Abstract The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and approved pharmaceutical agents.[1][2] The strategic introduction of a vinyl group at the 4-po...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and approved pharmaceutical agents.[1][2] The strategic introduction of a vinyl group at the 4-position of the 1,3-dihydro-2H-indol-2-one skeleton creates a versatile chemical handle, "4-Ethenyl-1,3-dihydro-2H-indol-2-one," ripe for diversification. This document provides a comprehensive guide for the derivatization of this core structure to generate a library of novel compounds for biological screening. We detail robust protocols for functionalization at two key reactive sites: the lactam N-H and the 4-ethenyl group. The rationale behind each derivatization strategy is discussed in the context of structure-activity relationship (SAR) studies, aiming to modulate physicochemical properties and explore new interactions with biological targets. Furthermore, a logical workflow for subsequent biological evaluation, with a focus on kinase inhibition assays, is proposed.
Introduction: The Oxindole Scaffold and the Promise of a 4-Vinyl Handle
The 2-oxindole framework is a recurring motif in a multitude of biologically active molecules, recognized for its ability to engage in critical hydrogen bonding and hydrophobic interactions with various enzymatic targets.[3][4] Marketed drugs such as Sunitinib (a multi-kinase inhibitor) and Ropinirole (a dopamine agonist) feature this core, highlighting its clinical significance.[5] While derivatization at the C3 and N1 positions has been extensively explored, the introduction of a reactive handle on the aromatic ring opens new avenues for chemical space exploration.
The 4-ethenyl (vinyl) group in the title compound is particularly advantageous. It serves as a versatile precursor for a wide array of chemical transformations that can introduce significant structural diversity. Unlike a simple alkyl or aryl substituent, the vinyl group's π-system is amenable to powerful transition-metal-catalyzed cross-coupling reactions, conjugate additions, and various oxidation reactions. This allows for the systematic and efficient construction of a chemical library with diverse pharmacophores, crucial for identifying novel lead compounds in a drug discovery campaign.
Strategic Derivatization Pathways
The derivatization strategy for "4-Ethenyl-1,3-dihydro-2H-indol-2-one" is bifurcated, targeting two orthogonal reactive sites: the nucleophilic lactam nitrogen (N1) and the reactive alkene of the ethenyl group (C4). This dual approach allows for combinatorial library synthesis.
Figure 1: Key derivatization pathways for the core scaffold.
Pathway A: Modification at the N1-Position (Lactam)
Alkylation or arylation at the N1 position is a fundamental strategy in oxindole medicinal chemistry. This modification directly impacts the molecule's hydrogen bond donating capacity, lipophilicity, and steric profile, which can significantly influence target binding and pharmacokinetic properties.
Causality: The N-H proton of the oxindole is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion.[5] This anion readily participates in Sɴ2 reactions with various electrophiles like alkyl halides or in transition-metal-catalyzed reactions with aryl halides. Introducing substituents at this position can block potential metabolic N-dealkylation and fill hydrophobic pockets in a target's active site.
Purpose: Modulate solubility, pKa, and steric interactions; explore new binding vectors.
Pathway B: Functionalization of the 4-Ethenyl Group
The 4-vinyl group is the key to extensive diversification. Its reactivity allows for the introduction of a wide range of functional groups and structural motifs.
1. Heck Cross-Coupling:
Causality: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the vinyl group and an aryl or vinyl halide/triflate.[6] The reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by olefin insertion and β-hydride elimination to yield the substituted alkene product.[7] This is arguably the most effective method for appending diverse (hetero)aromatic systems, extending conjugation and exploring distal binding regions of a target.
Purpose: Introduce large, rigid, or functionalized aryl and heteroaryl groups.
2. Michael Addition (Conjugate Addition):
Causality: The vinyl group, being attached to an aromatic system, can act as a Michael acceptor, particularly when the oxindole ring is modified with electron-withdrawing groups or in the presence of a suitable catalyst.[8][9] It reacts with a wide range of soft nucleophiles (e.g., thiols, amines, malonates) to form a new C-C or C-heteroatom bond at the β-position of the original double bond.[9]
Purpose: Introduce flexible chains, charged groups (e.g., from amine nucleophiles), or polar functionalities to improve solubility and target specific interactions.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: General Procedure for N-Alkylation of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
This protocol describes a standard procedure for introducing an alkyl group at the N1 position.[10][11]
Reagents and Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one
Alkyl Halide (e.g., Benzyl bromide)
Potassium Carbonate (K₂CO₃), anhydrous
Potassium Iodide (KI), catalytic
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate, Diethyl ether, Brine
Step-by-Step Procedure:
To a stirred suspension of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add a catalytic amount of KI (0.05 eq).
Add the alkyl halide (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Work-up and Purification:
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal (~8.0-9.0 ppm) and the appearance of new signals corresponding to the introduced alkyl group are indicative of a successful reaction.
Protocol 2: General Procedure for Heck Cross-Coupling on the 4-Ethenyl Group
This protocol outlines a typical Heck reaction to couple an aryl bromide with the vinyl substituent.[12][13]
Reagents and Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one (or its N-alkylated derivative)
Aryl Bromide (e.g., 4-Bromoacetophenone)
Palladium(II) Acetate (Pd(OAc)₂), catalyst
Tri(o-tolyl)phosphine (P(o-tol)₃), ligand
Triethylamine (Et₃N), base and solvent
Acetonitrile (ACN), solvent
Step-by-Step Procedure:
In an oven-dried Schlenk flask, add the oxindole substrate (1.0 eq), aryl bromide (1.1 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
Evacuate and backfill the flask with argon or nitrogen three times.
Add degassed ACN and Et₃N (3.0 eq) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
Cool the mixture to room temperature.
Work-up and Purification:
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.[7]
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography (silica gel) to obtain the desired coupled product.
Characterization: Confirm structure by NMR and HRMS. Expect to see new aromatic signals from the coupled aryl group and characteristic shifts for the vinyl protons, now part of a larger conjugated system.
Derivative Example
Reaction Pathway
Key Reagents
Typical Yield
1-Benzyl-4-ethenyl-oxindole
N-Alkylation
Benzyl bromide, K₂CO₃
75-90%
4-(4-acetylstyryl)-oxindole
Heck Coupling
4-Bromoacetophenone, Pd(OAc)₂
60-80%
1-Methyl-4-(2-(phenylthio)ethyl)-oxindole
Michael Addition
Thiophenol, DBU
70-85%
Table 1: Representative examples of derivatization reactions and typical outcomes.
Proposed Biological Screening Cascade
The oxindole scaffold is a well-established kinase inhibitor pharmacophore.[2] Therefore, a primary screening cascade targeting a panel of kinases is a logical starting point for evaluating the synthesized library.
Figure 2: Proposed workflow for biological screening of the derivative library.
Primary Assay - Biochemical Kinase Profiling:
Rationale: To rapidly identify which compounds interact with which kinases, a high-throughput biochemical assay is ideal.[14] Radiometric assays (e.g., ³³P-ATP filter binding) are considered the gold standard for their direct measurement of enzymatic activity, avoiding interference from fluorescent compounds.[15]
Method: Screen the entire library at a single high concentration (e.g., 10 µM) against a panel of representative tyrosine kinases (TKs) and serine/threonine (S/T) kinases.[16]
Endpoint: Percentage of kinase activity inhibition relative to a DMSO control.
Secondary Assays - Hit Validation and Cellular Activity:
IC₅₀ Determination: For compounds showing significant inhibition (>50%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.
Cell-Based Assays: To confirm that the compound is active in a more biologically relevant context, cell-based assays are crucial. A target engagement assay can confirm the compound binds to its intended kinase inside the cell. Subsequent assays can measure the inhibition of downstream signaling pathways and the ultimate effect on cell proliferation or viability.[]
Conclusion
The "4-Ethenyl-1,3-dihydro-2H-indol-2-one" scaffold is a highly valuable starting point for the development of novel bioactive compounds. The strategic application of modern synthetic methodologies, such as N-alkylation and palladium-catalyzed Heck coupling, allows for the creation of a structurally diverse library of molecules. By coupling these synthetic efforts with a logical and robust biological screening cascade focused on well-validated target families like protein kinases, this approach provides a clear and efficient pathway for the identification and optimization of new therapeutic lead compounds.
References
K. V. G. C. Sekhar, Y. Khetmalis, S. G. Kumar, et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
O. Silakari, P. Singh, R. Singh. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 625-655. [Link]
N. D. Thien, H. K. Ngoc, N. H. Nam, et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925-2929. [Link]
K. C. Majumdar, B. Sinha. (2006). Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles. The Journal of Organic Chemistry, 71(20), 7793-7799. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]
S. Peddibhotla. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. [Link]
I. J. Farkas, T. Imre, L. Lázár, F. Fülöp. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Molecules, 21(11), 1533. [Link]
Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. [Link]
Y. Wang, et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience Website. [Link]
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T. Imre, et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(11), 2991. [Link]
Farkas, I. J., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. ResearchGate. [Link]
ResearchGate. (2025). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]
D. Le, et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
Y. Sun, et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5519. [Link]
S. Jana, et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2821-2824. [Link]
A. A. El-Henawy, et al. (2019). Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. ResearchGate. [Link]
M. K. Thore, et al. (2021). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science, 12(23), 8089-8095. [Link]
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Y. Khetmalis, et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]
A. Fornalczyk-Wachowska, et al. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 30(20), 4503. [Link]
S. K. Suthar, et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 48, 395-406. [Link]
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X. Wang, G. Zhu. (2025). Synthesis and crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. ResearchGate. [Link]
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"4-Ethenyl-1,3-dihydro-2H-indol-2-one" as a standard for impurity profiling
Application Note & Protocol Utilizing 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a Reference Standard for Impurity Profiling in Pharmaceutical Analysis Abstract The rigorous control of impurities is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Utilizing 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a Reference Standard for Impurity Profiling in Pharmaceutical Analysis
Abstract
The rigorous control of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of drug products.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and qualification of impurities above specific thresholds.[2][3] This document provides a detailed technical guide for researchers, analytical scientists, and drug development professionals on the use of 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a certified reference standard for impurity profiling. As a known process impurity and degradation product related to certain active pharmaceutical ingredients (APIs), such as being a decomposition product of Ropinirole N-oxide, accurate quantification of this specific molecule is critical for regulatory compliance and ensuring patient safety.[4] This guide outlines validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, explaining the scientific rationale behind each procedural step.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an "impurity" is defined as any component present in a drug substance or drug product that is not the desired chemical entity.[5] These impurities can originate from various sources, including the synthetic route of the API (process impurities), degradation of the API over time (degradation products), or interaction with excipients.[6][7] The presence of unknown or unquantified impurities, even at trace levels, can pose significant risks, potentially altering the drug's therapeutic effect or introducing toxicity.[5]
To harmonize and standardize the control of these impurities, the ICH has established critical guidelines, primarily ICH Q3A for new drug substances and Q3B for new drug products.[1][8] These guidelines set forth clear thresholds for action:
Reporting Threshold: The level at which an impurity must be reported. For most APIs with a maximum daily dose of ≤2 g/day , this is ≥0.05%.
Identification Threshold: The level above which an impurity's structure must be elucidated. This is typically ≥0.10% or 1.0 mg per day intake, whichever is lower.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically ≥0.15% or 1.0 mg per day intake, whichever is lower.[1]
Achieving the analytical precision required to meet these standards is impossible without high-purity, well-characterized reference standards.[9] A reference standard provides the benchmark against which the impurity in a sample is identified and measured, ensuring the accuracy and reliability of the analytical data submitted for regulatory approval.[9]
4-Ethenyl-1,3-dihydro-2H-indol-2-one is an oxindole derivative that serves as a critical impurity in the quality control of several APIs.[4][10] Its effective monitoring is essential for batch release and stability studies.
Physicochemical Characterization of the Reference Standard
A comprehensive understanding of the reference standard's properties is fundamental to method development.
The Impurity Profiling Workflow: A Systematic Approach
The process of impurity profiling is a systematic investigation. The use of a reference standard is central to this workflow, enabling both qualitative identification (by comparing retention times) and quantitative measurement (by comparing peak responses).
Figure 1: General workflow for impurity profiling using a reference standard.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate and homogeneous solutions for HPLC and LC-MS analysis.
Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one Reference Standard (purity ≥98%)
API / Drug Product Sample
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Ultrapure Water (18.2 MΩ·cm)
Class A Volumetric Flasks
Calibrated Analytical Balance
Calibrated Pipettes
Vortex Mixer and/or Sonicator
Procedure:
Step 1: Diluent Preparation
Prepare a solution of 50:50 (v/v) Acetonitrile and Water.
Mix thoroughly and allow to equilibrate to room temperature.
Scientist's Note: This diluent is chosen for its ability to solubilize both polar and non-polar compounds and its compatibility with the reversed-phase HPLC mobile phase described in Protocol 2.
Accurately weigh approximately 10 mg of the 4-Ethenyl-1,3-dihydro-2H-indol-2-one reference standard into a 100 mL volumetric flask.
Record the exact weight.
Add approximately 70 mL of diluent.
Sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
Calculate the exact concentration using the formula: Concentration (µg/mL) = (Weight (mg) * Purity (%)) / 100 mL * 1000.
Step 3: Working Standard Solution (WS1) - Approx. 1.0 µg/mL
Pipette 1.0 mL of the Standard Stock Solution (SS1) into a 100 mL volumetric flask.
Dilute to the mark with the diluent and mix thoroughly.
Rationale: This concentration (1.0 µg/mL or 0.1% of a 1 mg/mL API solution) is relevant to the ICH identification threshold, making it ideal for quantifying impurities at this critical level.[1]
Step 4: Sample Solution - Approx. 1.0 mg/mL of API
Accurately weigh approximately 100 mg of the API or an equivalent amount of the drug product powder into a 100 mL volumetric flask.
Add approximately 70 mL of diluent.
Sonicate and/or vortex until the sample is completely dissolved.
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
If analyzing a drug product, filter the solution through a 0.45 µm PVDF or PTFE syringe filter to remove any insoluble excipients.
Protocol 2: HPLC-UV Method for Quantification
Objective: To separate 4-Ethenyl-1,3-dihydro-2H-indol-2-one from the API and other impurities and to accurately quantify it. High-performance liquid chromatography is the most common and reliable technique for this purpose.[9]
Parameter
Recommended Condition
Instrument
HPLC or UHPLC system with a UV/PDA Detector
Column
C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
0.0
20.0
22.0
22.1
25.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Run Time
25 minutes
Rationale for Method Choices:
C18 Column: Provides excellent hydrophobic retention for the moderately non-polar indolinone structure.
Formic Acid: Acts as an ion-pairing agent and improves peak shape by ensuring acidic analytes are in a single protonation state.
Gradient Elution: Necessary to elute the main API peak, which is typically more retained, while ensuring good resolution of earlier-eluting impurities like 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
UV Detection at 254 nm: The indole/oxindole core structure exhibits strong absorbance at this wavelength, providing good sensitivity.[13]
System Suitability Test (SST):
Before sample analysis, inject the Working Standard (WS1) five times. The results must meet the following criteria to ensure the system is performing correctly.
Area_Imp = Peak area of 4-Ethenyl-1,3-dihydro-2H-indol-2-one in the sample chromatogram.
Area_Std = Average peak area from the Working Standard (WS1) injections.
Conc_Std = Concentration of the Working Standard (WS1) in mg/mL.
Conc_Sample = Concentration of the API in the sample solution in mg/mL.
Protocol 3: LC-MS for Identity Confirmation
Objective: To provide unambiguous structural confirmation of the impurity, especially if it is detected at or above the identification threshold. LC-MS is a powerful tool for this purpose due to its high sensitivity and specificity.[14][15]
Technical Support Center: Synthesis of 4-Vinylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-vinylindolin-2-one. As a key stru...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-vinylindolin-2-one. As a key structural motif and versatile building block in medicinal chemistry, its successful synthesis is critical. This document is structured to address common challenges, from initial reaction setup to final product purification, grounding all recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 4-vinylindolin-2-one?
A1: The synthesis can be conceptually divided into two main stages: formation of the indolin-2-one (oxindole) core and installation of the 4-vinyl group. A common and modular approach involves first synthesizing a 4-halo-indolin-2-one, typically 4-bromoindolin-2-one, which then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction to introduce the vinyl moiety.
Indolin-2-one Core Synthesis: This is often achieved via intramolecular cyclization strategies, such as the cyclization of α-chloro-2-nitro-acetanilides followed by reduction.
Vinyl Group Installation: The most prevalent methods are the Suzuki-Miyaura coupling using a vinylboron species (e.g., potassium vinyltrifluoroborate) or a Heck reaction with ethylene.[1][2][3] The Suzuki-Miyaura reaction is often preferred due to its milder conditions and broader functional group tolerance.[4]
Q2: My vinyl group appears to be polymerizing during the reaction or workup. How can I prevent this?
A2: Vinyl arenes, like 4-vinylindolin-2-one, are susceptible to radical-initiated polymerization, especially when exposed to heat, light, or trace metal impurities.[5][6]
Expert Insight: The polymerization is an undesired chain reaction where the double bond of one molecule reacts with another, leading to oligomers or insoluble polymeric material. This depletes the desired product and significantly complicates purification.
Preventative Measures:
Add a Radical Inhibitor: Incorporate a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone into the reaction mixture and during purification steps (e.g., in chromatography solvents).
Temperature Control: Perform the reaction and subsequent workup at the lowest effective temperature. Avoid excessive heating during solvent evaporation.
Light Protection: Protect the reaction vessel and purification apparatus from direct light by wrapping them in aluminum foil.
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidation that can generate radical species.
Q3: I am struggling with low yields in my Suzuki-Miyaura cross-coupling step. What are the critical parameters to optimize?
A3: The Suzuki-Miyaura coupling is a complex catalytic cycle, and its efficiency depends on several interconnected factors.[1][7]
Causality: Low yields often stem from incomplete reaction, catalyst deactivation, or competing side reactions. Each component—catalyst, ligand, base, and solvent—plays a crucial role in maintaining the catalytic cycle's efficiency.
Key Optimization Points:
Catalyst/Ligand Choice: While Pd(PPh₃)₄ is common, phosphine ligands can be sensitive. Consider using more robust Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and turnover.[4]
Base Selection: The base is critical for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[4] An inadequate or poorly soluble base can stall the reaction. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often effective due to its high solubility in organic solvents.[5]
Solvent System: A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is typically required to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[5][8] Ensure vigorous stirring to maximize the interfacial area.
Reagent Quality: Ensure the 4-bromoindolin-2-one precursor is pure. Impurities can poison the palladium catalyst. Additionally, use a stable vinylating agent like potassium vinyltrifluoroborate, as vinylboronic acid itself is prone to polymerization.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a logical, problem-cause-solution format.
Problem 1: Low or No Conversion of 4-Bromoindolin-2-one Precursor
Potential Cause
Underlying Rationale & Causality
Recommended Solution
Ineffective Catalyst System
The Pd(0) active species is not being generated or is being deactivated. The ligand may not be sufficiently electron-donating or sterically hindering to promote oxidative addition and prevent β-hydride elimination.
1. Screen Ligands: Switch from simple phosphines (e.g., PPh₃) to more robust, electron-rich ligands like SPhos, XPhos, or RuPhos. 2. Check Catalyst Batch: Use a fresh bottle of palladium precatalyst. Old catalysts can be oxidized or hydrated. 3. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed via sparging with argon or several freeze-pump-thaw cycles. Residual oxygen can oxidize and deactivate the Pd(0) catalyst.
Improper Base/Solvent Combination
The inorganic base must have some solubility in the reaction medium to activate the boronic acid for transmetalation. If the base is completely insoluble, the reaction will be extremely slow or may not proceed at all.
1. Switch Base: If using K₂CO₃, try Cs₂CO₃, which has better solubility in many organic solvents.[5] 2. Modify Solvent: For a DME/water system, consider switching to dioxane/water or toluene/ethanol/water to improve the solubility of all components.
Poor Quality of Reagents
The 4-bromoindolin-2-one may contain impurities (e.g., residual acid from its synthesis) that quench the base or poison the catalyst. The vinylboron reagent may have degraded.
1. Recrystallize Precursor: Purify the starting 4-bromoindolin-2-one by recrystallization. 2. Use Potassium Vinyltrifluoroborate: This reagent is a crystalline, air-stable solid and is generally more reliable than vinylboronic acid or its esters.[5]
Problem 2: Product Decomposes During Column Chromatography
Potential Cause
Underlying Rationale & Causality
Recommended Solution
Acid-Sensitivity on Silica Gel
Standard silica gel is slightly acidic (pH ~4-5). The indolin-2-one nitrogen or the vinyl group may be sensitive to this acidity, leading to decomposition or streaking on the column.
1. Neutralize Silica: Prepare a slurry of silica gel in the desired eluent and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites. 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. Alternative Purification: Consider preparative thin-layer chromatography (prep-TLC) or recrystallization to avoid prolonged contact with the stationary phase.
On-Column Polymerization
Trace metals or localized heating from the solvent front can initiate polymerization of the vinyl group directly on the column, leading to irreversible adsorption and loss of product.
1. Add Inhibitor to Eluent: Add a small amount of BHT (~50-100 ppm) to the mobile phase to prevent radical formation. 2. Run Column Quickly: Use flash chromatography with positive pressure to minimize the residence time of the compound on the column. Avoid letting the column run dry.
Problem 3: Final Product is Unstable and Discolors Upon Storage
Potential Cause
Underlying Rationale & Causality
Recommended Solution
Oxidation and/or Polymerization
The electron-rich indolinone ring system can be susceptible to air oxidation. The vinyl group remains prone to slow polymerization over time, especially when exposed to light and air.
1. Store Under Inert Gas: Store the purified solid under an atmosphere of argon or nitrogen. 2. Refrigerate/Freeze: Store at low temperatures (-20 °C is ideal) to slow down decomposition pathways. 3. Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil. 4. Spike with Inhibitor: For long-term storage, consider adding a trace amount of BHT to the solid product.
Experimental Protocols & Data
Protocol: Suzuki-Miyaura Synthesis of 4-Vinylindolin-2-one
This protocol is a representative procedure adapted from established methods for vinylation of aryl halides.[5][8]
1. Reagent Setup:
In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoindolin-2-one (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).
2. Solvent Addition and Degassing:
To the flask, add a degassed 9:1 mixture of THF and water (or Dioxane/H₂O). The reaction concentration should be approximately 0.1 M with respect to the 4-bromoindolin-2-one.
Degas the resulting slurry by bubbling argon through it for 15-20 minutes.
3. Reaction:
Heat the reaction mixture to 85 °C under a positive pressure of argon.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
4. Workup:
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).
5. Purification:
Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent. Use a hexanes/ethyl acetate gradient.
Combine the product-containing fractions and evaporate the solvent, again at low temperature. The final product should be a white to off-white solid.
Visualizations
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
How does the Suzuki coupling reaction work? ORGANIC SYNTHESIS INSIGHT. [Link]
Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. ResearchGate. [Link]
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, ACS Publications. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. [Link]
Some advices for purifying a polymer ? ResearchGate. [Link]
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH National Library of Medicine. [Link]
Method for purifying (meth)acrylic monomers by distillation.
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. [Link]
Thiol−Vinyl Mechanisms. 1. Termination and Propagation Kinetics in Thiol−Ene Photopolymerizations. ResearchGate. [Link]
Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. NIH National Library of Medicine. [Link]
Technical Support Center: Optimization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one Synthesis
Welcome to the technical support center for the synthesis and optimization of 4-ethenyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of 4-ethenyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. As a key intermediate in the synthesis of various biologically active compounds, achieving a high yield of this oxindole derivative is often critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily focusing on palladium-catalyzed cross-coupling methodologies which are standard for this type of transformation.[3]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific experimental failures. The underlying principle for synthesizing 4-ethenyl-1,3-dihydro-2H-indol-2-one is the formation of a C(sp²)-C(sp²) bond, typically between a 4-halo-oxindole precursor and a vinyl-donating reagent.
Q1: My cross-coupling reaction shows low to no conversion of the 4-halo-oxindole starting material. What are the likely causes and how can I fix it?
This is one of the most common issues in palladium-catalyzed reactions. The lack of reactivity usually points to a problem with the catalytic cycle.
Possible Causes & Step-by-Step Solutions:
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is decomposing.
Observation: You might see the formation of "palladium black," a precipitate of elemental palladium, which indicates catalyst death.[4]
Solution A (Catalyst Source): If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is present in sufficient excess (a Pd:Ligand ratio of 1:2 to 1:4 is a good starting point) to facilitate reduction to Pd(0). Alternatively, begin with a stable, pre-formed Pd(0) source like Pd(PPh₃)₄.[5]
Solution B (Atmosphere): These reactions are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes) and maintained under an inert atmosphere.
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination.
Explanation: A ligand that is too bulky may hinder oxidative addition, while a ligand that is not electron-donating enough may slow down the catalytic turnover.
Solution: Screen a panel of phosphine ligands. For a challenging coupling, move from common ligands like PPh₃ to more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to enhance catalyst activity and stability.[6]
Incorrect Base or Solvent: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle (e.g., in regenerating the Pd(0) catalyst in Heck or Suzuki pathways). The solvent dictates solubility and reaction temperature.
Solution A (Base): If an organic base like triethylamine (TEA) isn't working, switch to a stronger inorganic base. K₂CO₃ is a good general choice, but for difficult couplings, Cs₂CO₃ or K₃PO₄ can be more effective due to their higher basicity and solubility in organic solvents.[6]
Solution B (Solvent): Ensure your starting materials are fully dissolved. If the reaction is sluggish in a solvent like THF or Dioxane, switching to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP can significantly increase the reaction rate by allowing for higher temperatures.[5][6]
Q2: The reaction works, but my yield is compromised by significant byproduct formation. How can I improve selectivity?
Byproduct formation often arises from competing reaction pathways. Identifying the main byproduct is key to solving the problem.
Common Byproducts & Mitigation Strategies:
Homocoupling of the Vinyl Reagent (in Suzuki or Stille reactions): This leads to dimers of your vinylating agent.
Cause: This side reaction is often promoted by the presence of oxygen or high catalyst loading.
Solution:
Rigorously degas the reaction mixture.
Slowly add the vinylboronic acid or vinylstannane reagent to the reaction mixture to maintain its low concentration, thus disfavoring self-coupling.
Slightly decrease the catalyst loading (from 5 mol% to 1-2 mol%) once initial reactivity is established.
Dehalogenation of the Oxindole Starting Material: The starting 4-halo-oxindole is converted back to the parent oxindole.
Cause: This can be caused by impurities in the solvent or base, or by certain palladium-hydride species that can form during the reaction.
Solution:
Use anhydrous, high-purity solvents.
Ensure the base is free of excess water or hydroxide.
Adding a hydrogen acceptor or modifying the ligand can sometimes suppress this pathway.
Isomerization of the Product (in Heck reactions): The terminal vinyl group on the product might isomerize to an internal, more stable alkene.
Cause: This is often mediated by palladium-hydride intermediates that can re-add to the double bond and eliminate.
Solution: The choice of ligand and reaction conditions can control regioselectivity. Some ligand systems are specifically designed to favor the formation of the linear (terminal) product.[7] If isomerization is a persistent issue, switching to a Suzuki or Stille coupling, which are not prone to this issue, is a highly effective strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing 4-Ethenyl-1,3-dihydro-2H-indol-2-one?
The most robust and widely applicable methods are palladium-catalyzed cross-coupling reactions starting from a 4-halo-1,3-dihydro-2H-indol-2-one (where the halide is typically Br or I). The three main choices are the Suzuki, Stille, and Heck reactions.
Reaction
Vinyl Source
Advantages
Disadvantages
Suzuki Coupling
Vinylboronic acid or its esters (e.g., MIDA, pinacol)
Mild conditions, high functional group tolerance, commercially available reagents, and non-toxic byproducts that are easily removed.[8][9][10]
Boronic acids can be prone to decomposition/protodeboronation.
Stille Coupling
Vinylstannane (e.g., tributylvinyltin)
Highly versatile and tolerant of a very wide range of functional groups.[11]
Organotin reagents are highly toxic and their byproducts can be difficult to remove completely from the final product.[12]
Heck Reaction
Ethylene gas or a protected vinyl source (e.g., vinyl ether)
Atom-economical, especially if ethylene is used directly.
Can suffer from poor regioselectivity (formation of internal vs. terminal alkene) and requires careful optimization of ligands and additives.[3][13]
For most applications, the Suzuki-Miyaura coupling is the recommended starting point due to its favorable balance of reactivity, functional group tolerance, and the environmentally benign nature of its byproducts.[10]
Q2: How do I choose the right palladium catalyst and ligand combination?
The choice is dictated by the reactivity of your 4-halo-oxindole. A 4-iodo-oxindole is significantly more reactive than a 4-bromo-oxindole, which is far more reactive than a 4-chloro-oxindole.
For 4-Iodo/Bromo-oxindoles: A simple catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient.
For 4-Bromo/Chloro-oxindoles: These less reactive starting materials require a more potent catalytic system. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a highly active ligand.
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or RuPhos are excellent choices. They promote the difficult oxidative addition step with less reactive aryl halides and accelerate the overall catalytic cycle.[6]
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes form very stable and highly active palladium complexes that are particularly effective for challenging couplings.
Q3: My product is difficult to purify. What are some common issues and solutions?
Purification challenges often stem from residual catalyst or byproducts from the coupling partner.
Residual Palladium: If your final compound has a gray or black tint, it is likely contaminated with palladium.
Solution: After the initial aqueous workup and extraction, you can either pass the organic solution through a short plug of silica gel or use a commercial palladium scavenger resin.
Organotin Byproducts (from Stille Coupling): Tributyltin halides are notoriously difficult to separate from the desired product by standard chromatography due to their similar polarity.
Solution: After the reaction, quench the mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[11]
Boronic Acid Byproducts (from Suzuki Coupling):
Solution: These are typically water-soluble and can be removed with a simple aqueous workup. A wash with a mild base (e.g., aqueous NaHCO₃) can help remove any remaining acidic boron-containing species.
Experimental Protocols & Data
Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the synthesis of 4-ethenyl-1,3-dihydro-2H-indol-2-one from 4-bromo-1,3-dihydro-2H-indol-2-one.
Step-by-Step Methodology:
Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromo-1,3-dihydro-2H-indol-2-one (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).
Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
Reaction Setup: Quickly add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with argon three times.
Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v, to make a final substrate concentration of 0.1 M).
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table 1: Example Optimization Parameters for Suzuki Coupling
Entry
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2)
Dioxane/H₂O
90
45
2
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃ (2)
Dioxane/H₂O
90
58
3
Pd(OAc)₂ (2)
SPhos (4)
K₂CO₃ (2)
Toluene/H₂O
100
85
4
Pd₂(dba)₃ (1)
XPhos (4)
Cs₂CO₃ (3)
Toluene/H₂O
100
92
5
Pd(OAc)₂ (2)
SPhos (4)
TEA (3)
DMF
100
67
This table illustrates how moving to a more active ligand (SPhos, XPhos) and a stronger base (Cs₂CO₃) can dramatically improve the reaction yield.[6]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve a low-yielding cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][14]-Fused Indole Heterocycles. (2014). Journal of Organic Chemistry. [Link][8][9][14][15]
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. (n.d.). MDPI. [Link][6][16]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][14]-Fused Indole Heterocycles. (n.d.). National Institutes of Health. [Link]
1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed. [Link][1]
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. (n.d.). ChemRxiv. [Link][7]
Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles. (n.d.). ACS Publications. [Link][17]
Technical Support Center: Purification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for the purification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This document is designed for researchers, medicinal chemists, and process develop...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique structure, featuring a reactive vinyl group and a polar lactam core, presents specific challenges that require careful consideration during purification. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of 4-Ethenyl-1,3-dihydro-2H-indol-2-one I should consider for purification?
Understanding the fundamental properties of your target molecule is the first step toward a successful purification strategy. The combination of a non-polar vinyl group and a polar, hydrogen-bonding lactam moiety gives the molecule an intermediate polarity, which is key to chromatographic method development.
Ensures you are referencing the correct molecule in literature and databases.
Appearance
Typically a solid (e.g., pale yellow or off-white).
The physical state at room temperature will guide whether to start with trituration or directly proceed to chromatography or recrystallization.
Solubility
Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF, Acetone). Limited solubility in non-polar solvents (e.g., Hexane) and water.
Crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization.
Reactivity
The vinyl group is susceptible to polymerization (acid/base/radical initiated) and oxidation. The lactam NH is weakly acidic and can interact with acidic or basic impurities/reagents.
Dictates the need for mild purification conditions. Avoid strong acids/bases and prolonged exposure to heat or light.
Q2: What are the most common impurities I might encounter in a crude reaction mixture containing 4-Ethenyl-1,3-dihydro-2H-indol-2-one?
The impurity profile is highly dependent on the synthetic route used. A common strategy to synthesize this molecule involves a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) between a 4-halo-1,3-dihydro-2H-indol-2-one and a vinylating agent.
Common Impurities Include:
Unreacted Starting Materials: Such as 4-bromo-1,3-dihydro-2H-indol-2-one or vinyl boronic esters/stannanes.
Catalyst Residues: Residual palladium, phosphine ligands, and their oxides. These can often impart a gray or black color to the crude product.
Homocoupled Byproducts: e.g., Bivinyl species from the vinylating agent.
Reduced Product: 4-Ethyl-1,3-dihydro-2H-indol-2-one, where the vinyl group has been reduced. This can occur if a hydrogen source is present during the reaction or workup.[3]
Polymeric Material: The vinyl group can polymerize, especially if the reaction is heated for extended periods or exposed to radical initiators.[4] This often presents as an insoluble, sticky baseline material on a TLC plate.
Flash column chromatography on silica gel is the most widely employed method for purifying 4-Ethenyl-1,3-dihydro-2H-indol-2-one on a laboratory scale. The key is to select a solvent system that provides adequate separation (ΔRf > 0.2) between the product and its major impurities.
Step-by-Step Protocol: Flash Chromatography
TLC Analysis:
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate using various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A common starting point is 7:3 Hexane:Ethyl Acetate.
Visualize the spots under UV light (254 nm). The product should appear as a distinct, UV-active spot. Identify the solvent system that places the product at an Rf value of approximately 0.3-0.4.
Column Packing:
Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Pack the column using the "slurry method" with the initial, low-polarity mobile phase determined from your TLC analysis. Ensure the silica bed is compact and free of air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
Alternatively (for better resolution), adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
Carefully apply the sample to the top of the packed column.
Elution:
Begin eluting with the non-polar mobile phase (e.g., 9:1 Hexane:EtOAc). This will wash out very non-polar impurities.
Gradually increase the polarity of the mobile phase (gradient elution) as guided by your TLC analysis. For example, move from 9:1 to 8:2 to 7:3 Hexane:EtOAc. A stepwise or linear gradient can be used.
Collect fractions in test tubes and monitor the elution by TLC.
Fraction Analysis and Consolidation:
Run a TLC of the collected fractions, spotting multiple fractions per plate alongside a sample of the crude material and a pure standard if available.
Combine the fractions that contain the pure product.
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Workflow Diagram
Caption: General workflow for flash chromatography purification.
Troubleshooting Guide
Q3: My product is streaking badly on the TLC plate and column. What causes this and how can I fix it?
Streaking is often caused by the weakly acidic N-H proton of the lactam interacting too strongly with the acidic silanol groups on the silica gel surface. This can lead to poor peak shape and incomplete separation.
Solutions:
Basic Additive: Add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is a standard choice. This deactivates the acidic sites on the silica, resulting in sharper bands.
Solvent Change: Switch to a different solvent system. Dichloromethane/Methanol (e.g., 98:2) can sometimes provide better results for polar, hydrogen-bonding compounds.
Use Deactivated Silica: For particularly sensitive compounds, use silica gel that has been pre-treated with a base.
Q4: The separation between my product and a key impurity is very poor (ΔRf < 0.1). What are my next steps?
Poor separation is a common challenge. If simply optimizing the Hexane/Ethyl Acetate ratio is insufficient, more significant changes are needed.
Troubleshooting Strategy:
Shallow Gradient: If there is some separation, re-run the column using a much shallower gradient around the elution point of your product. For example, if the product elutes at 30% EtOAc, try running a gradient from 20% to 40% EtOAc over many column volumes.
Change Solvent Selectivity: Replace one of the mobile phase components. The "elution strength" of a solvent is not its only property; "selectivity" is also critical. Try switching from Ethyl Acetate to Diethyl Ether or a mixture of DCM/Acetone. This can change the relative separation of compounds with similar polarities.
Change Stationary Phase:
Reversed-Phase (C18): If the impurity is significantly more or less greasy (hydrophobic) than your product, reversed-phase chromatography is an excellent option. You would use polar solvents like Water/Acetonitrile or Water/Methanol as the mobile phase.
Alumina: Neutral or basic alumina can be effective if your compound is sensitive to the acidity of silica gel.
Troubleshooting Decision Tree
Caption: Decision tree for resolving poor chromatographic separation.
Q5: I suspect my product is polymerizing on the silica column. How can I confirm this and prevent it?
The vinyl group makes this molecule susceptible to polymerization, which can be initiated by the acidic nature of silica gel.
Confirmation:
You observe significant "baseline" material in the TLC of your crude that does not move from the origin.
The overall recovery from the column is very low, even though the crude material appeared to be mostly product.
You see smearing between the origin and the product spot on the TLC of collected fractions.
Prevention:
Deactivate the Silica: As mentioned in Q3, adding 0.5-1% triethylamine to the eluent is the most effective method.
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently.
Avoid Chlorinated Solvents if Possible: While DCM is an excellent solvent for dissolving the product, trace amounts of HCl can form, which can initiate polymerization. If you must use it, consider passing it through a plug of basic alumina first.
Add a Radical Inhibitor: If you suspect radical polymerization, adding a small amount of a stabilizer like BHT (Butylated hydroxytoluene) to the crude material before loading may help, but be aware that you will need to remove it later.
References
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2022). Molecules. [Link]
Technical Support Center: Synthesis of 4-Vinylindolin-2-one
Welcome to the technical support center for the synthesis of 4-vinylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-vinylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. 4-Vinylindolin-2-one is a key building block in the synthesis of various pharmacologically active compounds, but its preparation can be accompanied by the formation of challenging byproducts. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-vinylindolin-2-one?
A1: The most prevalent methods involve the installation of the vinyl group onto a pre-formed indolin-2-one core. The two primary strategies are:
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common approach, typically starting from a 4-halo-indolin-2-one (usually bromo or iodo) and coupling it with a vinylating agent. The Heck and Suzuki-Miyaura reactions are the most frequently employed.[1][2]
Wittig Olefination: This route starts with a 4-formylindolin-2-one precursor, which is then reacted with a phosphonium ylide (a Wittig reagent) like methylenetriphenylphosphorane to form the vinyl double bond.[3][4]
Q2: Why is byproduct formation a significant issue in these syntheses?
A2: Byproduct formation is a major challenge because the starting materials and intermediates are often reactive and can participate in multiple competing reaction pathways. For instance, in palladium-catalyzed reactions, side reactions like homocoupling of the vinylating agent, dehalogenation of the starting material, or isomerization of the product can occur.[5] In Wittig reactions, the stereoselectivity can be difficult to control, and the removal of the triphenylphosphine oxide byproduct can be cumbersome.[6] These byproducts often have similar polarities to the desired product, making purification by standard column chromatography difficult.
Q3: My reaction yield is consistently low. What are the first things I should check?
A3: Low yields can stem from several factors. Systematically check the following:
Reagent Quality: Ensure the purity and stability of your starting materials, especially the vinylating agent (e.g., vinylboronic acid or its esters for Suzuki) and the palladium catalyst. Boronic acids can degrade over time.[7]
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon) by properly degassing your solvents and using appropriate Schlenk line techniques.[8]
Solvent and Base Choice: The choice of solvent and base is critical and highly specific to the reaction type. For Suzuki couplings, a combination of an organic solvent (like dioxane or THF) with an aqueous base is common.[9] For Heck reactions, an organic base like triethylamine is often used.[2] Ensure the solvent is anhydrous if required by the specific protocol.
Temperature Control: Reaction temperature can significantly influence the rate of the desired reaction versus side reactions. Monitor and control the temperature carefully.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 4-vinylindolin-2-one.
Problem 1: Identification of an Unknown Impurity After Palladium-Catalyzed Vinylation
Symptom: Your crude NMR or LC-MS analysis shows a significant peak that does not correspond to your starting material or desired product. The mass of the impurity is approximately double that of your vinylating agent's organic component or your indolinone starting material.
Potential Causes:
Homocoupling of the Vinylating Agent: This is common in Suzuki reactions where the vinylboronic acid couples with itself.
Homocoupling of the 4-Halo-indolin-2-one: The aryl halide can couple with itself to form a bi-indolinone byproduct.
Reductive Dehalogenation: The halogen at the 4-position is replaced by a hydrogen atom, leading to the formation of unsubstituted indolin-2-one.[10]
Diagnostic Steps & Solutions:
Step 1: Mass Analysis. Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the byproduct. This will help distinguish between the different possibilities.
Step 2: Optimize Reaction Conditions.
To Minimize Homocoupling: Lower the catalyst loading (start with 1-2 mol%). Ensure slow addition of the vinylating agent to keep its concentration low. The choice of phosphine ligand can also be critical; bulkier electron-rich ligands often suppress this side reaction.[9]
To Minimize Dehalogenation: Ensure that the base is not excessively strong and that the reaction temperature is not too high. The presence of water or other proton sources can sometimes exacerbate this issue.
Troubleshooting Flowchart for Pd-Catalyzed Reactions
Caption: Troubleshooting logic for palladium-catalyzed vinylation.
Problem 2: Product Instability or Polymerization
Symptom: The isolated 4-vinylindolin-2-one appears pure initially but degrades or becomes insoluble upon storage. You observe broadening of peaks in the NMR spectrum over time.
Potential Causes:
Polymerization: The vinyl group is susceptible to radical or acid/base-catalyzed polymerization, especially when exposed to light, air (oxygen), or trace impurities.
Oxidation: The indolin-2-one core can be sensitive to oxidation, particularly if residual palladium catalyst is present.
Diagnostic Steps & Solutions:
Step 1: Rigorous Purification. Ensure all traces of palladium are removed. A common method is to pass the crude product through a pad of silica gel, followed by treatment with a metal scavenger if necessary. Recrystallization is often more effective than chromatography for removing trace metal impurities.
Step 2: Add an Inhibitor. For storage, add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT, ~100 ppm).
Step 3: Proper Storage Conditions. Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C).
Problem 3: Difficult Removal of Triphenylphosphine Oxide (TPPO) from Wittig Reaction
Symptom: After performing a Wittig reaction, the crude product is contaminated with a large amount of triphenylphosphine oxide (TPPO), which is co-eluting with the desired product during chromatography.
Potential Causes:
This is an inherent issue with the Wittig reaction, as TPPO is the stoichiometric byproduct.[11]
Solutions:
Protocol 1: Trituration/Precipitation. TPPO has low solubility in nonpolar solvents like diethyl ether or hexanes. After the reaction, concentrate the crude mixture and triturate it with one of these solvents. The TPPO will often precipitate and can be removed by filtration.
Protocol 2: Water-Soluble Phosphines. Consider using a modified Wittig reagent, such as one derived from a sulfonated triphenylphosphine, which results in a water-soluble phosphine oxide byproduct that can be easily removed with an aqueous wash.[3]
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction. As an alternative to the Wittig, the HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is typically water-soluble and easily removed. This reaction also often favors the formation of the (E)-alkene.[4]
Key Byproduct Profiles
Understanding the characteristics of common byproducts is crucial for their identification and removal.
Compound
Formation Pathway
Typical Analytical Signature (LC-MS)
4,4'-Bi(indolin-2-one)
Homocoupling of 4-halo-indolin-2-one
[2M-2X-H]+ where M is the mass of the indolinone starting material and X is the halogen.
Indolin-2-one
Reductive dehalogenation
[M-X+H]+
1,3-Butadiene derivative
Homocoupling of vinyl boronic acid
[2V-2B(OH)2-H]+ where V is the mass of the vinyl boronic acid.
Triphenylphosphine oxide
Wittig Reaction byproduct
m/z = 279.09 [M+H]+
Preventative Measures & Best Practices
High-Purity Reagents: Always use high-purity, and if necessary, freshly recrystallized or distilled starting materials and reagents.
Strictly Inert Conditions: For cross-coupling reactions, deoxygenate all solvents and reagents thoroughly. Maintain a positive pressure of an inert gas throughout the reaction.[7]
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. This helps to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Controlled Temperature: Use an oil bath with a temperature controller to maintain a stable and accurate reaction temperature.
This protocol provides a robust starting point for the synthesis of 4-vinylindolin-2-one.
Setup: To a flame-dried Schlenk flask, add 4-bromoindolin-2-one (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
Inerting: Seal the flask, and evacuate and backfill with argon three times.
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%).
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via cannula.
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Mechanism of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link not available]
Organic Chemistry Portal. Synthesis of indolines. [Link]
Danishefsky, S. J. et al. (1998). Stereochemistry Dependence on the Cation in the Wittig Reaction. Journal of the American Chemical Society, 120.
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]
Szałek, E., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central. [Link]
Isom, A. T., et al. (2021). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. National Institutes of Health. [Link]
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?[Link]
Kim, J. Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Institutes of Health. [Link]
ResearchGate. (2001). A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. [Link]
Jones, K. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles. National Institutes of Health. [Link]
ResearchGate. Palladium-Catalyzed Vinylation of Organic Halides. [Link]
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
Qian, F., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. PubMed. [Link]
Semantic Scholar. (2005). Palladium‐Catalyzed Vinylation of Organic Halides. [Link]
Zhou, Y., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. [Link]
Lawrence, C. C., et al. (1996). Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis. PubMed Central. [Link]
Rochard, E. B., et al. (1992). Stability of fluorouracil, cytarabine, or doxorubicin hydrochloride in ethylene vinylacetate portable infusion-pump reservoirs. PubMed. [Link]
Grasch, K. D., et al. (2002). Purification and Biochemical Characterization of the Lambda Holin. PubMed Central. [Link]
Morlet, B., et al. (2022). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. MDPI. [Link]
Stability issues of "4-Ethenyl-1,3-dihydro-2H-indol-2-one" in solution
Introduction Welcome to the dedicated technical support guide for 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinyl-2-oxindole). This resource is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the dedicated technical support guide for 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinyl-2-oxindole). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. Due to its reactive vinyl moiety and electron-rich oxindole core, this compound can exhibit sensitivity to various experimental conditions. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, ensuring the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) about Solution Stability
Q1: My solution of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is turning yellow/brown. What is happening?
A1: Discoloration is a common indicator of degradation. The yellowing or browning of your solution is likely due to oxidation of the oxindole ring system and/or polymerization of the vinyl group. The oxindole core is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] Additionally, vinyl arenes are known to undergo polymerization, which can be initiated by light, heat, or radical species, often resulting in a colored, viscous solution or precipitate.
Q2: I'm observing a loss of potency or a decrease in the expected product yield in my reaction. Could this be related to the stability of the starting material?
A2: Absolutely. The loss of the starting material due to degradation will directly impact your reaction yield. If 4-Ethenyl-1,3-dihydro-2H-indol-2-one degrades in your stock solution or under the reaction conditions, the effective concentration of the reactant is lowered, leading to incomplete conversion and reduced yield. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solution over its storage period.
Q3: What are the primary factors that can affect the stability of 4-Ethenyl-1,3-dihydro-2H-indol-2-one in solution?
A3: The stability of this compound is influenced by several factors:
pH: Both acidic and basic conditions can catalyze the degradation of the oxindole ring.[1][3]
Light: The vinyl group and the aromatic system are chromophores that can absorb UV-Vis light, potentially leading to photodegradation or photo-initiated polymerization.[4]
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the oxindole core.
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including polymerization and oxidation.[5]
Solvent: The choice of solvent (protic vs. aprotic) can influence the stability by affecting the solubility of reactants and the solvation of intermediates.[6][7][8][9]
Presence of Radical Initiators: Trace metal impurities or other radical sources can initiate polymerization of the vinyl group.[10]
Q4: How can I monitor the stability of my 4-Ethenyl-1,3-dihydro-2H-indol-2-one solution?
A4: Regular monitoring of your solution's purity is recommended. The following analytical techniques are suitable:
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the parent compound and detecting the appearance of degradation products. A stability-indicating HPLC method should be developed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for changes in the chemical structure, such as the disappearance of vinyl proton signals or the appearance of new aromatic or aliphatic signals corresponding to degradation products.
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of potential degradation products.[4][11][12][13]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Observed Issue
Potential Cause(s)
Troubleshooting Steps & Recommendations
Solution Discoloration (Yellowing/Browning)
1. Oxidation of the oxindole ring.2. Polymerization of the vinyl group.
1. Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.2. Use of Antioxidants: Consider adding a small amount of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), to your stock solution.[14][15]3. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
Precipitate Formation or Increased Viscosity
1. Polymerization of the vinyl group.2. Formation of insoluble degradation products.
1. Strict Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal polymerization.2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen).3. Filter Before Use: If a precipitate is observed, filter the solution through a 0.22 µm syringe filter before use to remove any polymeric material. Note that this will change the concentration of your solution.
Inconsistent or Low Reaction Yields
1. Degradation of the stock solution.2. Instability under reaction conditions.
1. Fresh is Best: Prepare solutions of 4-Ethenyl-1,3-dihydro-2H-indol-2-one immediately before use.2. Validate Stock Solution Stability: If you must store a stock solution, perform a short stability study by analyzing its purity at regular intervals under your intended storage conditions.3. Reaction Condition Optimization: If degradation is suspected under reaction conditions, consider lowering the reaction temperature, shortening the reaction time, or performing the reaction under an inert atmosphere.
Appearance of New Peaks in HPLC/LC-MS
1. Degradation of the compound.
1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants in your experimental samples.[3][16][17]2. Characterize Degradants: Use LC-MS/MS and NMR to elucidate the structures of the major degradation products.[4][11][12][13] This will provide insight into the degradation pathway.
Part 3: Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a general guideline for preparing and storing a stock solution of 4-Ethenyl-1,3-dihydro-2H-indol-2-one to minimize degradation.
Materials:
4-Ethenyl-1,3-dihydro-2H-indol-2-one (solid)
Anhydrous, degassed solvent (e.g., DMSO, DMF, or Dioxane)
Inert gas (Argon or Nitrogen)
Amber glass vials with screw caps and PTFE septa
Syringes and needles
Procedure:
Degas the Solvent: Sparge the chosen solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
Weighing: In a clean, dry amber vial, accurately weigh the desired amount of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Inert Atmosphere: Flush the vial containing the solid with the inert gas.
Dissolution: Using a syringe, add the appropriate volume of the degassed solvent to the vial to achieve the desired concentration.
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.
Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][16][17]
Caption: Workflow for a forced degradation study.
Part 4: Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, two primary degradation pathways are proposed:
Oxidation of the Oxindole Ring: The oxindole ring is susceptible to oxidation, particularly at the 3-position, which can lead to the formation of isatin and subsequent ring-opened products.[1][2]
Polymerization of the Vinyl Group: The ethenyl (vinyl) group can undergo free-radical or cationic polymerization, leading to the formation of oligomers or a high molecular weight polymer.[18][19]
Caption: Potential degradation pathways.
References
Wiley Online Library. (n.d.). Chemische eigenschaften und synthese‐verfahren von 3‐vinylindolen. [Link]
ProQuest. (n.d.). Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]
MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]
National Center for Biotechnology Information. (n.d.). 4-Ethyl-1,3-dihydro-2H-indol-2-one. [Link]
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]
National Center for Biotechnology Information. (n.d.). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]
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MDPI. (n.d.). Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents. [Link]
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PubMed Central. (n.d.). Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. [Link]
PubMed. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]
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MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
PubMed Central. (2021). The Impact of Free Radical Stabilization Techniques on in vivo Mechanical Changes in Highly Cross-Linked Polyethylene Acetabular Liners. [Link]
ACS Publications. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. [Link]
PubMed. (2023). Optimization of Solid-Phase Extraction of a Degradation Product of Novichok (A234) and Its Application to Environmental Samples. [Link]
ASHP. (n.d.). ASHP Guidelines on Compounding Sterile Preparations. [Link]
Technical Support Center: Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one.[1][2] This valuable intermediate is a key building block in the development of various...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one.[1][2] This valuable intermediate is a key building block in the development of various biologically active compounds.[3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for introducing the vinyl group at the C4 position of the oxindole core?
There are several established methods for synthesizing 4-ethenyl-1,3-dihydro-2H-indol-2-one. The choice of strategy often depends on the available starting materials and the desired scale of the reaction. The two most prevalent approaches are:
Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile and widely used method. Typically, a 4-halo-1,3-dihydro-2H-indol-2-one (e.g., 4-bromo or 4-iodooxindole) is coupled with a vinylating agent.[5][6]
Suzuki-Miyaura Coupling: This reaction pairs the 4-halo-oxindole with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.[5][7][8] This method is popular due to the stability and low toxicity of the boronic acid reagents.[8][9]
Heck Reaction: This reaction involves the coupling of the 4-halo-oxindole with an alkene, such as ethylene, in the presence of a palladium catalyst and a base.[10][11][12]
Wittig Reaction: This classic olefination method involves the reaction of a 4-formyl-1,3-dihydro-2H-indol-2-one with a phosphonium ylide, such as methylenetriphenylphosphorane.[13][14][15][16] This approach is particularly useful when the corresponding 4-formyl derivative is readily accessible.
Below is a diagram illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 4-vinyl-oxindole. What are the potential causes and how can I optimize the reaction?
Low yields in Suzuki-Miyaura couplings can stem from several factors. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Catalyst Inactivation or Low Activity
The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
Solution:
Catalyst Choice: Ensure you are using a suitable palladium catalyst. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[17][18] For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands.[6]
Catalyst Handling: Palladium catalysts should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Ligand Selection: The choice of ligand is crucial. Triphenylphosphine is common, but other ligands like PHOX and BINAP can be effective.[10]
Potential Cause 2: Issues with the Boronic Acid Reagent
Vinylboronic acids can be prone to decomposition, particularly protodeboronation.
Solution:
Reagent Quality: Use high-purity vinylboronic acid or its esters. Consider using more stable derivatives like vinyl MIDA boronates.[6]
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial.
Storage: Store vinylboronic acids under inert gas and at low temperatures.
Potential Cause 3: Ineffective Base or Solvent System
The base plays a critical role in the transmetalation step, and the solvent influences solubility and reaction kinetics.[8]
Solution:
Base Selection: Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases like triethylamine.[7] The choice of base can significantly impact the reaction outcome.
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) and water is typically used.[7] Ensure the solvents are anhydrous and degassed to remove oxygen.
Parameter
Recommended Conditions for Suzuki-Miyaura Coupling
Catalyst
Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)
Ligand
PPh₃, SPhos, XPhos
Boronic Acid
Vinylboronic acid or pinacol ester (1.1-1.5 eq.)
Base
K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF
Temperature
80-110 °C
Q3: I am observing significant amounts of a de-halogenated side product (unsubstituted oxindole) in my Suzuki-Miyaura reaction. How can I minimize this?
The formation of a de-halogenated product is a common side reaction in Suzuki-Miyaura couplings, arising from a competing reduction pathway.[7]
Mechanistic Insight: After oxidative addition of the 4-halo-oxindole to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the reaction mixture (e.g., from the solvent or base) leading to reductive elimination of the de-halogenated oxindole.[7]
Troubleshooting Steps:
Scrutinize the Base: Some bases can act as hydride donors. Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
Solvent Purity: Ensure your solvent is free of impurities that could act as hydride sources. Using freshly distilled and degassed solvents is recommended.
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway.
Change the Ligand: Bulky electron-rich ligands can sometimes suppress this side reaction.
Q4: My Heck reaction is not proceeding to completion, and I have a complex mixture of products. What should I check?
The Heck reaction, while powerful, can be sensitive to reaction conditions.[10][12]
Potential Issues & Solutions:
Alkene Substrate: If using ethylene gas, ensure a constant and sufficient pressure is maintained. For other vinyl partners, ensure they are pure and free of polymerization inhibitors. Electron-withdrawing groups on the alkene generally enhance the reaction rate.[10]
Base: Triethylamine is a common choice, but potassium carbonate or sodium acetate can also be effective.[10] The base is crucial for regenerating the active Pd(0) catalyst.
Catalyst and Ligands: Similar to the Suzuki coupling, the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., triphenylphosphine) is critical.[10]
Stereoselectivity: The Heck reaction typically favors the formation of the trans alkene, which is the desired product in this case.[12][19]
Caption: Troubleshooting flowchart for the Heck reaction.
Section 2: Wittig Reaction
Q5: I am attempting a Wittig reaction starting from 4-formyl-1,3-dihydro-2H-indol-2-one, but the reaction is sluggish and the yield is poor. What can I do?
The success of a Wittig reaction hinges on the efficient formation and reactivity of the phosphonium ylide.[13][14][15][16]
Potential Cause 1: Incomplete Ylide Formation
The ylide is generated by deprotonating the corresponding phosphonium salt with a strong base.[20]
Solution:
Phosphonium Salt Quality: Ensure the methyltriphenylphosphonium halide (bromide or iodide) is dry and pure.
Base Strength: A strong base is required to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[20] Ensure the base is fresh and has not been deactivated by exposure to air or moisture.
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions. Any moisture will quench the strong base and the ylide.
Potential Cause 2: Low Reactivity of the Aldehyde
While generally reactive, the electrophilicity of the 4-formyl group on the oxindole can be influenced by other substituents.
Solution:
Reaction Time and Temperature: Allow sufficient time for the reaction to proceed. While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or slightly above.
Solvent: Anhydrous THF or diethyl ether are common solvents for the Wittig reaction.[16]
Potential Cause 3: Difficult Purification
The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.
Solution:
Workup: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and filtering.
Chromatography: Careful column chromatography is often necessary for complete purification.
Ylide formation: -78 to 0 °C; Reaction: 0 °C to RT
General Troubleshooting
Q6: After workup, I am having trouble isolating my product. What are some general tips?
Isolation issues can be frustrating but are often solvable with careful technique.[21]
Check Aqueous Layers: If your product has some polarity, it might have partial solubility in the aqueous layer during extraction. A back-extraction of the aqueous layer with a more polar organic solvent can sometimes recover the product.[21]
Product Stability: Assess if your product is sensitive to the pH changes during workup. Exposure to strong acid or base could lead to decomposition.[21]
Purification Method:
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Column Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography is the standard method. Use a gradient elution of solvents (e.g., hexanes/ethyl acetate) to achieve good separation.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
National Institutes of Health. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][17]-Fused Indole Heterocycles. Available from: [Link]
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][17]-Fused Indole Heterocycles. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
PubMed. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Available from: [Link]
ACS Publications. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Available from: [Link]
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
ResearchGate. Synthesis and crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. Available from: [Link]
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
Organic-Reaction.com. Wittig Reaction - Common Conditions. Available from: [Link]
Organic Chemistry Portal. 3-Oxindole synthesis. Available from: [Link]
Wikipedia. Wittig reaction. Available from: [Link]
Organic Chemistry Portal. Oxindole synthesis. Available from: [Link]
PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Available from: [Link]
ResearchGate. Synthesis of a novel 2-vinyl indole. Available from: [Link]
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
National Institutes of Health. 4-Ethyl-1,3-dihydro-2H-indol-2-one. Available from: [Link]
Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Available from: [Link]
Google Patents. A process for the preparation of oxindole derivatives.
Veeprho. 4-Ethenyl-1,3-dihydro-2H-indol-2-one | CAS 120427-93-2. Available from: [Link]
LabSolutions. 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Available from: [Link]
National Institutes of Health. Vinyl azides in organic synthesis: an overview. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available from: [Link]
PubMed Central. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]
Technical Support Center: Scalable Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for the scalable synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This molecule is a critical building block in medicinal chemistry, most nota...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the scalable synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one (also known as 4-vinylindolin-2-one). This molecule is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors like Sunitinib.[1][2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production often presents unique challenges. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities, ensuring a robust, efficient, and scalable process.
Core Synthesis Strategy: A Workflow Overview
The most prevalent and scalable approach to synthesizing 4-ethenyl-1,3-dihydro-2H-indol-2-one involves a palladium-catalyzed cross-coupling reaction. This strategy begins with a halogenated oxindole precursor, typically 4-bromo- or 4-iodo-1,3-dihydro-2H-indol-2-one, which is then coupled with a vinylating agent. The two most effective methods for this transformation are the Suzuki-Miyaura coupling and the Heck vinylation.
Caption: General workflow for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Question: My palladium-catalyzed cross-coupling reaction is resulting in a low (<50%) or highly variable yield. What are the likely causes and how can I improve it?
Answer: Low yield is the most common challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Catalyst Inactivity: The heart of the reaction is the palladium catalyst. Its effectiveness can be compromised by:
Oxidative State: Ensure you are using the correct palladium source (e.g., Pd(0) or a Pd(II) precatalyst that reduces in situ). For Heck reactions, Pd(II) sources like Pd(OAc)₂ are common, while Suzuki reactions often use Pd(PPh₃)₄ (a Pd(0) source) or Pd(II) sources with phosphine ligands.[4][5]
Ligand Degradation: Phosphine ligands (e.g., PPh₃, XPhos) are susceptible to oxidation. Always handle them under an inert atmosphere (Nitrogen or Argon) and use fresh, high-purity ligands.
Insufficient Loading: On a larger scale, catalyst loading may need re-optimization. While 1-5 mol% is typical for lab scale, scalable processes aim for lower loadings (<1 mol%). If yields are low, try incrementally increasing the catalyst load before re-optimizing other parameters.
Reagent Quality and Stoichiometry:
Halide Reactivity: 4-iodo-1,3-dihydro-2H-indol-2-one is significantly more reactive than its 4-bromo counterpart due to the weaker C-I bond, leading to faster oxidative addition.[6] If using the bromo- derivative, you may require higher temperatures, longer reaction times, or a more active catalyst system.
Vinylating Agent: For Suzuki couplings, potassium vinyltrifluoroborate is often preferred for its air and moisture stability over vinylboronic acid. Ensure it is fully dissolved or adequately suspended. For Heck reactions, the choice of vinylating agent is critical; using activated olefins can improve reaction scope.[7]
Base Efficiency: The base is crucial for the catalytic cycle, particularly in Suzuki reactions where it activates the boronic acid derivative.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[8][9] Ensure the base is finely powdered and anhydrous for optimal reactivity. The choice of base can significantly impact yield, so screening may be necessary.
Sub-optimal Reaction Conditions:
Solvent: Anhydrous, polar aprotic solvents like DMF, Dioxane, or Toluene are typical.[9] Ensure the solvent is rigorously dried, as water can interfere with the catalyst and certain reagents.
Temperature: These reactions are often run at elevated temperatures (80-120 °C).[9][10] Insufficient temperature can lead to slow or incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition and byproduct formation. Monitor the internal reaction temperature closely, especially during scale-up.
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. It is imperative to degas the reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.
Issue 2: Significant Byproduct Formation
Question: My reaction is proceeding, but TLC and NMR analysis show multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
Answer: Byproduct formation complicates purification and reduces yield. The most common impurities are:
Dehalogenation of Starting Material: You may observe the formation of 1,3-dihydro-2H-indol-2-one (the starting material without the halogen). This is often caused by:
Cause: Premature β-hydride elimination from the palladium intermediate or reaction with trace water.
Solution: Ensure strictly anhydrous conditions. Using a stronger, non-coordinating base can sometimes mitigate this.
Homocoupling of the Vinylating Agent: Formation of 1,3-butadiene (from vinylboronic acid) or other coupled vinyl species.
Cause: This side reaction is often promoted by the presence of oxygen or high catalyst concentrations.
Solution: Rigorous degassing of the reaction mixture is critical. Control the stoichiometry carefully; a slight excess (1.1-1.5 equivalents) of the vinylating agent is typical, but a large excess can favor homocoupling.
Product Degradation: The product itself can be sensitive to the reaction conditions.
Cause: Prolonged exposure to high temperatures or a highly basic medium can lead to polymerization or other degradation pathways.
Solution: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. A milder base or lower reaction temperature, compensated by a longer reaction time, might be necessary.
Issue 3: Challenges with Work-up and Purification
Question: I'm struggling to isolate a pure product. My work-up is forming emulsions, and column chromatography is inefficient for a large scale. What are better alternatives?
Answer: Scalable purification requires moving away from routine lab techniques.
Work-up:
Palladium Removal: Residual palladium must be removed. After the reaction, a common procedure is to filter the cooled mixture through a pad of Celite to remove the solid catalyst. For soluble palladium species, treatments with activated carbon or specific palladium scavengers may be required.
Emulsions: Emulsions during aqueous extraction are common with DMF. To break them, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.
Purification:
Crystallization: This is the most desirable method for large-scale purification. After the initial work-up and solvent evaporation, perform a solvent screen to find a suitable system for crystallization or recrystallization. Common solvents to try include isopropanol, ethyl acetate, heptane, or mixtures thereof.
Silica Gel Chromatography: If chromatography is unavoidable, optimize the solvent system to ensure good separation (Rf of ~0.3). For large quantities, consider using a flash chromatography system with pre-packed columns. However, the primary goal for scalability should be to develop a process that yields a product pure enough to be purified by crystallization. The basicity of the oxindole nitrogen can sometimes lead to tailing on silica gel; adding a small amount of a neutralizer like triethylamine to the eluent can help.[11]
Frequently Asked Questions (FAQs)
Q1: For a scalable synthesis, which is the better choice: Suzuki Coupling or Heck Vinylation?
Both are powerful reactions, but for this specific transformation, the Suzuki-Miyaura coupling is often preferred for scalability due to its high functional group tolerance, generally milder conditions, and the stability of the boronate reagents.
Stoichiometric salts, potential for olefin isomerization[7]
Reagent Stability
Potassium trifluoroborates are highly stable solids[5]
Varies; some can be less stable
Scalability
Generally considered highly robust and scalable[6]
Can be effective but may require more optimization to control regioselectivity and isomerization[10][13]
Catalyst System
Wide range of well-defined Pd/phosphine systems available[5][9]
Often requires specific ligands and conditions to avoid side reactions[14]
Q2: Is it necessary to protect the nitrogen (N-H) of the oxindole ring?
While many coupling reactions are performed on the NH-free indole, N-protection (e.g., with a Boc, SEM, or PMB group) can sometimes improve solubility and prevent side reactions at the nitrogen. However, this adds two steps to the synthesis (protection and deprotection), increasing cost and reducing overall efficiency. For a scalable process, developing a robust protocol on the unprotected substrate is highly preferable. If yields are consistently low or side reactions are problematic, investigating an N-protected route is a valid optimization strategy.
Q3: What analytical methods are recommended for monitoring the reaction and ensuring final product purity?
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick, qualitative checks. For more precise, quantitative monitoring during process development, High-Performance Liquid Chromatography (HPLC) is the standard.
Final Product Characterization:
Identity: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure. Mass Spectrometry (MS) confirms the molecular weight.
Purity: HPLC is the gold standard for assessing purity (e.g., >99.5%). Residual solvent content can be determined by Gas Chromatography (GC).
This protocol is a representative example and should be optimized for your specific equipment and scale. Safety Warning: Always conduct a thorough safety review before running any chemical reaction, especially on a large scale. Use appropriate personal protective equipment (PPE).
Objective: To synthesize 4-Ethenyl-1,3-dihydro-2H-indol-2-one from 4-Bromo-1,3-dihydro-2H-indol-2-one.
Potassium Carbonate (K₂CO₃), anhydrous, fine powder
138.21
97.8 g
0.708
3.0
1,4-Dioxane, anhydrous
-
500 mL
-
10 vol
Water, degassed
18.02
50 mL
-
1 vol
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 4-Bromo-1,3-dihydro-2H-indol-2-one (50.0 g), potassium vinyltrifluoroborate (37.9 g), and potassium carbonate (97.8 g).
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
Solvent Addition: Add anhydrous 1,4-dioxane (500 mL) and degassed water (50 mL) via cannula or a pressure-equalizing dropping funnel.
Degassing: While stirring, sparge the resulting slurry with nitrogen for an additional 30 minutes.
Catalyst Addition: In a separate flask under nitrogen, dissolve Palladium Acetate (0.265 g) and SPhos (1.45 g) in a small amount of anhydrous dioxane (~20 mL). Add this pre-mixed catalyst solution to the main reactor.
Reaction: Heat the reaction mixture to 90-95 °C (internal temperature) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
Cool Down & Filtration: Once the starting material is consumed (<1% by HPLC), cool the mixture to room temperature. Filter the slurry through a pad of Celite®, washing the cake with ethyl acetate (2 x 100 mL).
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Add water (300 mL) and extract with ethyl acetate (3 x 200 mL). Combine the organic layers.
Washing: Wash the combined organic layers with brine (2 x 150 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a solid.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane or ethyl acetate/heptane) to yield 4-Ethenyl-1,3-dihydro-2H-indol-2-one as a pure, crystalline solid. Dry the product under vacuum.
References
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (n.d.).
White, M. C., et al. (2004). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. NIH Public Access.
Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
Google Patents. (n.d.). CN101333215A - A kind of synthetic method of sunitinib base.
Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
Silva, A. M. S., et al. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c.
Optimization of Heck reaction conditions. (n.d.).
Dholariya, B. H., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed.
Veeprho. (n.d.). 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Candeias, N. R., et al. (2012). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
Al-Masri, M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
The Suzuki Reaction. (2014).
McConville, M., et al. (2009).
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ChemBK. (n.d.). 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
LabSolutions. (n.d.). 4-Ethenyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Ethyl-1,3-dihydro-2H-indol-2-one. PubChem.
Allali, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
Reddy, R., et al. (2018). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI.
Ali, M., et al. (2022). Vinyl azides in organic synthesis: an overview. RSC.
Overcoming challenges in the synthesis of 4-fluoroindoles. (n.d.). Benchchem.
Oonishi, Y., et al. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
Al-Harrasi, A., et al. (n.d.).
Grim, Z., et al. (2022). A flexible and scalable synthesis of 4′-thionucleosides. Semantic Scholar.
González-Nogal, A. M., et al. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. MDPI.
Grimm, Z., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv.
Purine and Related Compound Purification Str
2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. (n.d.). Request PDF.
Technical Support Center: Synthesis and Handling of 4-vinylindolin-2-one
Welcome to the technical support guide for 4-vinylindolin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly reactive yet valuable ch...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 4-vinylindolin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly reactive yet valuable chemical intermediate. The indolin-2-one core is a privileged scaffold in numerous therapeutic candidates[1][2][3], and the vinyl moiety offers a versatile handle for further chemical modification. However, this same vinyl group makes the molecule highly susceptible to unwanted free-radical polymerization.
This guide moves beyond simple protocols to provide a deeper understanding of the mechanisms behind polymerization and the strategies to control it. Our goal is to empower you with the knowledge to troubleshoot issues, optimize your synthesis, and ensure the stability of your material.
Core Principles: Understanding and Preventing Unwanted Polymerization
The vinyl group on the indolinone core is an electron-rich alkene, making it a prime substrate for free-radical polymerization. This process is a chain reaction that, once started, can proceed rapidly, often with significant heat generation. The reaction consists of three main stages: Initiation, Propagation, and Termination.
Our primary strategy for preventing this cascade is to intercept the free radicals before they can propagate. This is achieved using polymerization inhibitors , which are essentially radical scavengers. They react with the propagating radical to form a stable, non-radical species, effectively terminating the chain reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, purification, or storage of 4-vinylindolin-2-one.
Question 1: "My reaction mixture solidified or turned into a thick gel during heating or distillation. What happened and how can I prevent it?"
Answer:
You have experienced a classic case of runaway thermal polymerization. The vinyl group on your molecule is highly reactive at elevated temperatures.[4] Distillation, even under vacuum, can provide enough thermal energy to initiate the free-radical chain reaction.[4][5] Once initiated, the reaction is exothermic, which generates more heat, further accelerating the polymerization until the entire mixture solidifies.
Root Causes & Preventative Actions:
Absence of a High-Temperature Inhibitor: Standard storage inhibitors may not be effective at distillation temperatures.
Solution: Before heating or distilling, add a process inhibitor designed for high temperatures. Compounds like 2,6-dinitro-p-cresol (DNPC) are specifically used for inhibiting vinyl aromatic compounds during distillation.[5][6] A typical starting concentration is between 50 and 3000 ppm, depending on the temperature and duration of the process.[5]
Distillation Temperature is Too High: The rate of thermal polymerization increases exponentially with temperature.
Solution: Always perform distillations under the highest vacuum reasonably achievable to lower the boiling point. This minimizes the thermal stress on the molecule.
Presence of Contaminants: Trace metals or peroxides from starting materials or solvents can act as initiators.
Solution: Ensure all glassware is scrupulously clean and that all solvents and reagents are peroxide-free.
Emergency Protocol for Runaway Reactions: If you observe a rapid increase in temperature or viscosity, immediately remove the heat source and apply external cooling (e.g., an ice bath). If the reaction is in a flask that can be safely accessed, dilution with a cool, inhibited solvent may help dissipate heat.
Question 2: "My final yield of purified 4-vinylindolin-2-one is consistently low, but I don't see any obvious polymerization. Where is my product going?"
Answer:
This is a common and frustrating issue. The loss of product is likely due to slow, insidious polymerization occurring during your reaction workup or even during the reaction itself, especially if it is performed under light or with prolonged reaction times. You may not see a dramatic solidification, but a significant fraction of your monomer is being converted into low-molecular-weight oligomers that are then lost during purification steps (e.g., chromatography or extraction).
Root Causes & Preventative Actions:
Light-Induced Polymerization: UV light from ambient laboratory lighting can be sufficient to initiate radical formation.
Solution: Protect your reaction from light at all stages. Cover your glassware with aluminum foil or conduct the reaction in an amber-colored flask.
Oxygen-Initiated Polymerization: While oxygen is necessary for the function of many common storage inhibitors (like TBC and MEHQ), it can also react with vinyl monomers to form peroxides, which are potent polymerization initiators.[4][7]
Solution: For the reaction itself (prior to storage), it is often best to work under an inert atmosphere. Before starting, sparge your solvent and reaction mixture with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
Prolonged Exposure to Moderate Heat: Even temperatures well below distillation can cause slow polymerization over many hours.
Solution: Minimize reaction times and workup duration. If possible, perform extractions and other workup steps at reduced temperatures (e.g., using an ice bath).
Question 3: "I successfully synthesized and purified my monomer, but it polymerized in the bottle after a few weeks of storage. How should I be storing it?"
Answer:
The stability of a reactive monomer like 4-vinylindolin-2-one is entirely dependent on proper storage conditions.[8][9] Purified monomers are particularly at risk because they may lack a sufficient concentration of inhibitor.[7]
Root Causes & Best Practices for Storage:
Inhibitor Depletion or Absence: The inhibitor is consumed over time as it quenches radicals that spontaneously form.[4]
Solution: Always store your monomer with an appropriate inhibitor. If you purified the monomer by distillation or chromatography, you must add a storage inhibitor to the purified product. 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) are excellent choices for storage.[4]
Improper Temperature: Higher temperatures accelerate the rate of spontaneous radical formation.
Solution: Store the inhibited monomer in a refrigerator (2-8 °C).[8] Do not freeze, as this can cause the inhibitor to crystallize and separate, leaving portions of the monomer unprotected.
Absence of Oxygen (for certain inhibitors): Phenolic inhibitors like TBC, HQ, and MEHQ require a small amount of dissolved oxygen to function effectively as part of their radical-scavenging mechanism.[5][7]
Solution: Store the monomer in a container that is not completely full (e.g., ~10% headspace) and is sealed with a cap that allows for air exchange (e.g., a cap with a PTFE liner, not a tightly sealed septum). Do not store under a blanket of inert gas.
Light Exposure: As with the synthesis, light can initiate polymerization in the storage bottle.
Solution: Always store the monomer in an amber glass bottle to protect it from light.[8]
Parameter
Recommended Storage Condition
Rationale
Temperature
2-8 °C (Refrigerated)
Slows the rate of spontaneous radical formation.
Inhibitor
100-200 ppm TBC or MEHQ
Scavenges free radicals to prevent chain initiation.[4]
Atmosphere
Headspace of air
Provides necessary oxygen for phenolic inhibitors to function.[7]
A: The choice depends on the application. For high-temperature processing like distillation, use a process inhibitor. For storage, use a storage inhibitor.
Inhibitor
Type
Typical Use
Typical Conc. (ppm)
Notes
4-tert-butylcatechol (TBC)
Storage
Preventing polymerization at ambient temps.[4][10]
Effective under low-oxygen (vacuum) conditions.[5]
Q: How do I remove the storage inhibitor before my planned polymerization reaction?
A: It is often necessary to remove the inhibitor to achieve efficient and controlled polymerization.[11] Adding excess initiator can sometimes overcome the inhibitor, but this can negatively affect reaction kinetics and the properties of the final polymer.[11]
Protocol 1: Alkaline Wash (for phenolic inhibitors like TBC/HQ)
Dissolve the inhibited monomer in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
Transfer the solution to a separatory funnel.
Wash the organic solution 2-3 times with a 5% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter and remove the solvent under reduced pressure at a low temperature (<30 °C).
Crucially, use the inhibitor-free monomer immediately. Do not store it, as it is now extremely prone to polymerization.
Protocol 2: Using an Inhibitor Removal Column
Pass the monomer (either neat or dissolved in a non-polar solvent) through a pre-packed column containing an inhibitor-remover resin (e.g., activated alumina).
Collect the eluent. The inhibitor will be adsorbed onto the column matrix.
As with the wash, use the purified monomer immediately.
Q: What are the primary safety precautions for handling 4-vinylindolin-2-one?
A: Vinyl monomers are hazardous materials and must be handled with appropriate care.
Ventilation: Always handle the monomer in a certified chemical fume hood to avoid inhaling vapors.[12]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Ignition Sources: Vinyl monomers are often flammable. Keep them away from heat, sparks, and open flames.[8][12]
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste. Ensure proper ventilation during cleanup.[8]
References
Polymerization inhibition process for vinyl aromatic compounds.
Polymerization inhibitor for vinyl aromatic compounds.
Inhibiting polymerization of vinyl aromatic compounds.
Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry.
Material Safety Data Sheet Vinyl acet
Method of free radically polymerizing vinyl monomers.
Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia.
Understanding vinyl acetate polymeris
Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase. PubMed.
Free Radical Vinyl Polymeriz
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central.
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
Synthesis of indolines. Organic Chemistry Portal.
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
(PDF) Free radical polymerization of vinyl monomers.
Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed.
Characterization of unexpected products in "4-Ethenyl-1,3-dihydro-2H-indol-2-one" synthesis
Welcome to the technical support center for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot unexpected results, and accurately characterize all resulting products. As the 4-vinylindolin-2-one moiety is a key structural motif in various pharmacologically active compounds, including being an intermediate in the synthesis of Ropinirole, a robust and predictable synthetic route is paramount.[1][2][3][4]
This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format, focusing on the common challenges encountered during the preparation of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 4-Ethenyl-1,3-dihydro-2H-indol-2-one?
A1: The most prevalent and effective methods for introducing the ethenyl (vinyl) group at the C4 position of the indolin-2-one core are palladium-catalyzed cross-coupling reactions. The two most widely employed strategies are:
The Heck Reaction: This reaction couples a 4-halo-1,3-dihydro-2H-indol-2-one (typically the bromo or iodo derivative) with a vinylating agent like ethylene or a vinylboron species.[5][6]
The Suzuki-Miyaura Coupling: This involves the reaction of a 4-halo-1,3-dihydro-2H-indol-2-one with a vinylboronic acid or its ester/trifluoroborate salt in the presence of a palladium catalyst and a base.[7][8][9]
Q2: My reaction is sluggish or shows no conversion. What are the likely causes?
A2: Several factors can lead to low or no conversion:
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and may have degraded. Ensure proper inert atmosphere techniques are used. For Pd(II) precursors like Pd(OAc)₂, ensure the pre-catalyst is of high quality.
Ligand Issues: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required for challenging couplings.[10] Experiment with different ligands if you observe poor performance.
Base Incompatibility: The base is crucial for both the Heck and Suzuki reactions. Ensure the base is strong enough, soluble in the reaction medium, and not sterically hindered to the point of inactivity.[7][11]
Poor Quality Starting Materials: Impurities in the 4-halo-indolin-2-one or the vinylating agent can poison the catalyst.
Q3: I've isolated my product, but the yield is low. Where could I be losing material?
A3: Low isolated yields can stem from several issues beyond poor reaction conversion:
Product Volatility: While 4-ethenyl-1,3-dihydro-2H-indol-2-one is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially with small-scale reactions.
Purification Challenges: The product may have similar polarity to certain byproducts, leading to co-elution during column chromatography. Fine-tuning your solvent system is crucial.
Product Instability: Vinylindoles can be susceptible to polymerization or dimerization, especially under acidic conditions or upon prolonged heating.[8]
Troubleshooting Guide: Identification of Unexpected Products
A common challenge in the synthesis of 4-ethenyl-1,3-dihydro-2H-indol-2-one is the formation of unexpected byproducts. Below are detailed guides to identify and characterize these impurities.
Scenario 1: Presence of a Saturated Side Product - 4-Ethyl-1,3-dihydro-2H-indol-2-one
Symptom: You observe a byproduct with a molecular weight of 161.20 g/mol , two mass units higher than the desired product (159.18 g/mol ).[12][13][14][15] In the ¹H NMR, the characteristic vinyl protons are absent, and instead, you see signals corresponding to an ethyl group (a quartet and a triplet).
Likely Cause:
This byproduct is likely 4-ethyl-1,3-dihydro-2H-indol-2-one, which can form under certain Heck reaction conditions or through a subsequent reduction. In the Heck reaction, if β-hydride elimination is followed by re-insertion and subsequent reduction (either by a hydrogen source in the reaction or during workup), the saturated analog can be formed.
Characterization Protocol:
Mass Spectrometry:
Obtain a high-resolution mass spectrum (HRMS). The expected exact mass for C₁₀H₁₁NO is 161.0841.
In the electron ionization (EI) mass spectrum, look for a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will differ from the vinyl analog, likely showing a prominent peak at m/z = 146 due to the loss of a methyl group (CH₃).
NMR Spectroscopy:
¹H NMR: Acquire a proton NMR spectrum. The key diagnostic signals will be an upfield triplet corresponding to the methyl protons and a downfield quartet for the methylene protons of the ethyl group.
¹³C NMR: The carbon spectrum will show two aliphatic signals for the ethyl group, in contrast to the two sp² carbons of the vinyl group in the desired product.
Compound
¹H NMR (Anticipated Shifts)
¹³C NMR (Anticipated Shifts)
4-Ethenyl-1,3-dihydro-2H-indol-2-one
Vinyl Protons (dd, d, d) ~5.5-7.0 ppm
Vinyl Carbons ~115-140 ppm
4-Ethyl-1,3-dihydro-2H-indol-2-one
Ethyl Group (q, t) ~1.2-2.8 ppm
Ethyl Carbons ~15-30 ppm
Workflow for Identification of 4-Ethyl Impurity
Caption: Workflow for identifying the 4-ethyl byproduct.
Scenario 2: Formation of a Dimeric Byproduct
Symptom: During purification, you isolate a higher molecular weight, less soluble compound. The mass spectrum shows a peak corresponding to approximately twice the molecular weight of the starting material or product.
Likely Cause:
This is likely a dimeric species. In Suzuki couplings, homocoupling of the boronic acid reagent can occur, especially in the presence of oxygen.[16] For Heck reactions, side reactions can also lead to dimers. The vinyl group of the product can also potentially react with another molecule of the starting material or product in a subsequent Heck-type reaction.
Characterization Protocol:
Mass Spectrometry:
The most telling evidence will be a molecular ion peak corresponding to the dimer. For a homocoupled product of 4-vinylindolin-2-one, the expected mass would be around 318 g/mol .
NMR Spectroscopy:
The NMR spectra will be significantly more complex. The aromatic region will likely show overlapping signals. The absence or significant change in the vinyl proton signals will be a key indicator.
Caption: Simplified mechanism of boronic acid homocoupling.
Concluding Remarks
The successful synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one is highly dependent on careful control of reaction parameters and a thorough understanding of potential side reactions. This guide provides a framework for troubleshooting common issues and characterizing unexpected products. For further assistance, consulting detailed literature on Heck and Suzuki-Miyaura couplings is highly recommended.
References
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(9), 508-524. [Link]
Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71(25), 9681-9686. [Link]
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]
Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemistry–A European Journal, 2002 , 8(1), 22-37. [Link]
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
Quick Company. (n.d.). A Process For The Preparation Of Ropinirole Intermediates And Use. [Link]
The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
Matera, C., et al. A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. Monatshefte für Chemie-Chemical Monthly, 2014 , 145(11), 1789-1793. [Link]
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Molander, G. A., & Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 2006 , 71(25), 9681–9686. [Link]
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. [Link]
ResearchGate. (n.d.). A mainly NMR-based structure elucidation of a surprising vindoline trimer with the aid of non-uniform sampled 1H-13C HSQC and HMBC spectra. [Link]
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. [Link]
ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. [Link]
Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
A Comparative Guide to the Oxindole Scaffold: From Ropinirole-Related Compounds to Multi-Kinase Inhibitors
This guide provides a comparative analysis of the oxindole scaffold, using 4-ethenyl-1,3-dihydro-2H-indol-2-one as a structural starting point to explore a diverse range of functionally distinct derivatives. We will delv...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comparative analysis of the oxindole scaffold, using 4-ethenyl-1,3-dihydro-2H-indol-2-one as a structural starting point to explore a diverse range of functionally distinct derivatives. We will delve into the structure-activity relationships (SAR) that dictate their therapeutic applications, from dopamine agonists to potent anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery.
Introduction to the Oxindole Core: A Privileged Scaffold
The oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidone ring. First isolated from plants of the Uncaria genus, this structural motif is now recognized as a "privileged scaffold" in medicinal chemistry. Its value stems from a combination of features: a rigid framework amenable to substitution at multiple positions, the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups, and its synthetic tractability. These characteristics allow for the generation of vast chemical libraries with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1]
The functional diversity of oxindole derivatives is profoundly influenced by the position and nature of substituents on the core structure. This guide will explore how simple modifications, particularly at the C3 and C4 positions, can fundamentally alter the molecule's biological target and therapeutic utility.
The C4 Position: A Locus for Neurological Activity
While much of the focus in oncology is on the C3 position, the C4 position is critical for a different class of therapeutics, exemplified by the dopamine agonist Ropinirole.
2.1. Ropinirole: A 4-Substituted Oxindole Case Study
Ropinirole is a non-ergoline dopamine agonist used in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[2][3] Its mechanism of action involves binding to and stimulating D2-like dopamine receptors (specifically D2, D3, and D4) in the brain, compensating for the depleted dopamine levels characteristic of Parkinson's disease.[4][5] This stimulation helps restore dopaminergic activity, thereby improving motor control.[3]
The key structural feature of Ropinirole is the 4-[2-(dipropylamino)ethyl] substituent on the oxindole ring. This side chain is crucial for its interaction with dopamine receptors.
4-Ethenyl-1,3-dihydro-2H-indol-2-one, also known as 4-vinylindolin-2-one, is primarily recognized as a decomposition product of Ropinirole N-oxide.[6] While not a therapeutic agent itself, its structure is significant from a drug development and quality control perspective. It represents a key structural analog to Ropinirole, highlighting the C4 position. The synthetic pathways to Ropinirole often involve intermediates with related C4 substituents, underscoring the chemical importance of this position for creating neurologically active agents.
The C3 Position: The Epicenter of Anticancer Activity
In stark contrast to the C4-substituted derivatives, modifications at the C3 position of the oxindole ring have yielded some of the most important anticancer agents. This position allows for the introduction of substituents that can interact with the ATP-binding pockets of kinases or disrupt critical protein-protein interactions.
The introduction of a substituted alkenyl group at the C3 position is a hallmark of numerous receptor tyrosine kinase (RTK) inhibitors.
Lead Example: Sunitinib
Sunitinib is an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its mechanism involves targeting several RTKs, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[7] By inhibiting VEGFR-2, Sunitinib blocks the signaling cascade responsible for angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[8]
Structure-Activity Relationship (SAR): The (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one core is essential for its activity. The pyrrole ring and the oxindole core form hydrogen bonds within the ATP-binding pocket of VEGFR-2, while the diethylaminoethyl side chain enhances solubility and pharmacokinetic properties. The IC50 value of Sunitinib against VEGFR-2 is approximately 80 nM.[7]
3.2. Spirooxindoles: Disruptors of Protein-Protein Interactions
Fusing a second ring system to the C3 position creates a spirocyclic center, endowing the molecule with a rigid, three-dimensional architecture. This class of compounds is particularly effective at inhibiting protein-protein interactions (PPIs).
Lead Target: The p53-MDM2 Interaction
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by overexpression of its negative regulator, Murine Double Minute 2 (MDM2). Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53.[9]
SAR of Spirooxindole Inhibitors: Spirooxindole-based compounds have emerged as highly potent MDM2 inhibitors.[9] The spiro-pyrrolidine ring system allows for precise placement of substituents that mimic the key p53 residues (Phe, Trp, Leu) that bind to the MDM2 hydrophobic pocket. The stereochemistry at the spiro center is critical, with differences between diastereomers leading to over 100-fold variations in binding affinity.[10] For instance, the optimized inhibitor MI-888 binds to MDM2 with a Ki value of 0.44 nM and has demonstrated complete tumor regression in animal models.[10]
3.3. Indirubins: Bis-Indole Inhibitors of Cyclin-Dependent Kinases
Indirubins are a class of bis-indole alkaloids where an oxindole moiety is linked to an indole at the C3 position. They are potent inhibitors of Cyclin-Dependent Kinases (CDKs).
Lead Target: CDKs and the Cell Cycle
CDKs are essential enzymes that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets.
SAR of Indirubin Derivatives: Indirubin itself inhibits CDK1 and CDK5.[11] Synthetic derivatives, such as Indirubin-5-sulfonate, show enhanced potency and selectivity. Indirubin-5-sulfonate inhibits CDK2/cyclin A with an IC50 of 35 nM.[12] These molecules act as ATP-competitive inhibitors, with the flat, heterocyclic ring system fitting into the purine-binding pocket of the kinases.[13]
Comparative Data and Experimental Protocols
To provide a practical context for researchers, this section summarizes the performance of these derivatives and outlines standardized experimental procedures.
4.1. Data Presentation: Comparative Biological Activity
4.2. Experimental Protocol 1: Synthesis of a 3-Alkenyl Oxindole via Knoevenagel Condensation
This protocol describes a general and robust method for synthesizing 3-alkenyl oxindoles, the core structure of kinase inhibitors like Sunitinib. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.
Rationale: This method is chosen for its efficiency and wide applicability in generating C-C double bonds at the C3 position of the oxindole core. Using a base catalyst like pyrrolidine or piperidine activates the C3-methylene group of the oxindole for nucleophilic attack on the aldehyde.[14]
Step-by-Step Methodology:
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the desired oxindole (1.0 eq), the corresponding aldehyde (e.g., 5-formyl-1H-pyrrole-2-carboxamide, 1.1 eq), and a catalytic amount of pyrrolidine (0.1 eq) in a suitable solvent such as toluene or ethanol.
Reaction: Heat the mixture to reflux. The Dean-Stark trap is used to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove impurities, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the (Z)-isomer is often favored thermodynamically and can be confirmed by NOE spectroscopy.
4.3. Experimental Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a self-validating system to quantify the inhibitory potency of a test compound (e.g., a newly synthesized 3-alkenyl oxindole) against VEGFR-2. The assay measures the transfer of phosphate from ATP to a substrate peptide.
Rationale: A luminescence-based assay, such as the Kinase-Glo® MAX assay, is selected for its high sensitivity, broad dynamic range, and ease of use in a high-throughput format. It quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[15][16]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 1x Kinase Assay Buffer from a 5x stock.
Prepare serial dilutions of the test compound (e.g., Sunitinib as a positive control, and your test compound) in the 1x buffer. Ensure the final DMSO concentration does not exceed 1%.
Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1) to their working concentrations in 1x Kinase Assay Buffer.
Assay Plate Setup (96-well white plate):
Test Wells: Add 5 µL of the serially diluted test compound.
Positive Control (100% Activity): Add 5 µL of buffer with DMSO (vehicle control).
Blank (0% Activity): Add 5 µL of buffer with DMSO.
Kinase Reaction Initiation:
Prepare a master mix containing ATP and the peptide substrate.
Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
Add 20 µL of 1x Kinase Buffer (without enzyme) to the "Blank" wells.
Add 25 µL of the ATP/substrate master mix to all wells to start the reaction.
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
Signal Detection:
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
Add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
Incubate for 15 minutes in the dark.
Data Acquisition: Measure luminescence using a microplate reader.
Data Analysis:
Subtract the "Blank" reading from all other readings.
Normalize the data by setting the "Positive Control" as 100% activity.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Concepts
5.1. Diagram: Diversification of the Oxindole Scaffold
This diagram illustrates how substitutions at different positions on the core oxindole scaffold lead to distinct classes of biologically active molecules.
Caption: Logical flow from the core oxindole scaffold to different therapeutic classes.
This diagram outlines the key experimental steps for determining the IC50 of a test compound against VEGFR-2.
Caption: Experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion and Future Perspectives
The oxindole scaffold is a testament to the power of medicinal chemistry, demonstrating that subtle structural modifications can unlock vastly different pharmacological profiles. While 4-ethenyl-1,3-dihydro-2H-indol-2-one serves as a structural reference point related to the C4-substituted dopamine agonist Ropinirole, the true explosion in diversity and therapeutic impact has come from substitutions at the C3 position.
The development of 3-alkenyl oxindoles like Sunitinib has revolutionized cancer therapy by targeting tumor angiogenesis. Concurrently, the design of rigid spirooxindoles has provided a powerful tool to conquer challenging targets like the p53-MDM2 protein-protein interaction. Further, natural product-inspired indirubins continue to yield potent cell cycle inhibitors.
Future research will likely focus on developing derivatives with greater kinase selectivity to minimize off-target effects, exploring novel spirocyclic architectures to target other challenging PPIs, and applying the oxindole scaffold to new therapeutic areas beyond oncology and neurology. The continued exploration of this privileged structure promises to yield the next generation of innovative medicines.
References
Ropinirole - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
What is the mechanism of Ropinirole Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. (2025, August 1). Sterispharma. [Link]
Ropinirole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
Nam, S., et al. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences, 102(17), 5998-6003. [Link]
The Development of New Spirooxindoles Targeting the p53–MDM2 Protein-Protein Interactions for Cancer Therapy. (n.d.). Semantic Scholar. [Link]
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (n.d.). RSC Publishing. [Link]
Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022, August 4). NIH. [Link]
IC 50 values for kinase inhibition by indirubin and analogues. (n.d.). ResearchGate. [Link]
Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. (n.d.). NIH. [Link]
Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010, January 31). AACR Journals. [Link]
Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. (2016, December 9). PubMed. [Link]
IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (n.d.). ResearchGate. [Link]
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Publishing. [Link]
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023, July 12). NIH. [Link]
Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. (n.d.). PubMed. [Link]
Comparing the reactivity of "4-vinylindolin-2-one" and "4-ethylindolin-2-one"
An Application Scientist's Guide to the Comparative Reactivity of 4-Vinylindolin-2-one and 4-Ethylindolin-2-one Introduction: The Significance of C4-Substitution in Indolin-2-ones The indolin-2-one (or oxindole) scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Scientist's Guide to the Comparative Reactivity of 4-Vinylindolin-2-one and 4-Ethylindolin-2-one
Introduction: The Significance of C4-Substitution in Indolin-2-ones
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, including Sutent (Sunitinib) and Nintedanib. The substituent at the C4 position plays a critical role in modulating the molecule's steric and electronic properties, which in turn dictates its pharmacological activity, selectivity, and metabolic fate.
This guide provides a comparative analysis of two key analogs: 4-vinylindolin-2-one and 4-ethylindolin-2-one. While direct, head-to-head experimental comparisons of these specific molecules are not extensively documented in published literature, we can predict and propose a framework for their differential reactivity based on fundamental principles of organic chemistry. The vinyl group, an unsaturated moiety, presents a reactive handle for diverse chemical transformations, whereas the saturated ethyl group is generally considered more stable.
This document will outline the predicted reactivity profiles of each molecule, provide detailed experimental protocols to test these hypotheses, and offer a framework for interpreting the resulting data. This guide is intended to serve as a practical roadmap for researchers seeking to exploit the unique chemical properties of these scaffolds in drug discovery and chemical biology applications.
Predicted Reactivity Profile: A Tale of Two Substituents
The primary difference between the two molecules lies in the π-system of the vinyl group, which is absent in the ethyl substituent. This fundamental structural divergence suggests several key points of differential reactivity.
Electrophilic Addition: The vinyl group's electron-rich double bond is susceptible to attack by electrophiles (e.g., halogens, acids), a pathway unavailable to the saturated ethyl group.
Oxidative Liability: The vinyl moiety is more prone to oxidative cleavage than the ethyl group under physiological or synthetic conditions. The ethyl group's benzylic-like protons, however, could be susceptible to oxidation under more forcing conditions.
Transition Metal-Catalyzed Cross-Coupling: The vinyl group is a versatile handle for powerful C-C and C-N bond-forming reactions (e.g., Heck, Suzuki-Miyaura), enabling rapid diversification of the core scaffold. The ethyl group is largely inert to these transformations.
Metabolic Stability: The vinyl group may be a site of metabolic transformation via epoxidation or other oxidative pathways, potentially representing a metabolic liability. The ethyl group is generally expected to be more metabolically robust.
The following sections will detail experimental designs to rigorously test these predictions.
Comparative Experimental Workflows
To empirically determine the reactivity differences, a series of parallel experiments should be conducted. The following workflows are designed to provide clear, quantitative comparisons.
Workflow 1: Assessing Susceptibility to Electrophilic Addition
This experiment probes the reactivity of the C4-substituent towards a common electrophile, bromine. We predict rapid consumption of 4-vinylindolin-2-one, while 4-ethylindolin-2-one should remain largely unreacted under these conditions.
Caption: Workflow for comparing electrophilic addition reactivity.
Workflow 2: Probing Utility in Cross-Coupling Reactions
The Heck reaction provides a classic example of how the vinyl group can be used for molecular elaboration. This experiment will demonstrate the synthetic utility of 4-vinylindolin-2-one as a coupling partner, a role that 4-ethylindolin-2-one cannot fulfill.
Caption: Workflow for comparing utility in Palladium-catalyzed Heck coupling.
Quantitative Data Summary (Predicted)
The table below summarizes the expected outcomes from the proposed experimental workflows. This data is illustrative and serves as a hypothesis to be confirmed by experimentation.
Experiment
Parameter Measured
4-Vinylindolin-2-one (Expected Result)
4-Ethylindolin-2-one (Expected Result)
Supporting Rationale
Electrophilic Addition with Br₂
% Conversion after 1h
>95%
<5%
The electron-rich double bond of the vinyl group readily undergoes bromination. The ethyl group lacks this functionality.
Heck Cross-Coupling
Product Yield after 24h
70-90%
0%
The vinyl group is a competent olefination partner in Pd-catalyzed reactions. The sp³-hybridized ethyl group is unreactive.
Metabolic Stability Assay
Half-life (t½) in HLM
Shorter (e.g., 15-30 min)
Longer (e.g., >60 min)
The vinyl group is a potential site for epoxidation by cytochrome P450 enzymes, creating a reactive intermediate. The ethyl group is more resistant to metabolic oxidation.
HLM: Human Liver Microsomes
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Electrophilic Bromination
Objective: To assess the rate of reaction of each compound with a solution of bromine.
Materials:
4-vinylindolin-2-one
4-ethylindolin-2-one
Dichloromethane (DCM), anhydrous
Bromine (Br₂) solution (1.0 M in DCM)
Round-bottom flasks, magnetic stirrers, ice bath
LC-MS system for analysis
Procedure:
In separate 10 mL round-bottom flasks, dissolve 4-vinylindolin-2-one (0.1 mmol) and 4-ethylindolin-2-one (0.1 mmol) in 2 mL of anhydrous DCM.
Cool both flasks to 0 °C in an ice bath.
Take a t=0 sample from each flask for LC-MS analysis.
To each flask, add the bromine solution (0.1 mL, 0.1 mmol, 1.0 eq) dropwise over 1 minute with vigorous stirring.
Monitor the reaction by taking small aliquots at t = 1 hour and t = 4 hours. Quench the aliquot in a solution of sodium thiosulfate before injecting onto the LC-MS.
Analyze the resulting chromatograms to determine the percentage of starting material remaining relative to the t=0 injection.
Protocol 2: Heck Cross-Coupling
Objective: To evaluate the competence of each compound as a substrate in a standard Heck reaction.
Materials:
4-vinylindolin-2-one
4-ethylindolin-2-one
Iodobenzene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Schlenk tubes or microwave vials
UPLC-HRMS system for analysis
Procedure:
In separate, oven-dried Schlenk tubes charged with a stir bar, add the indolinone substrate (0.2 mmol), iodobenzene (0.24 mmol, 1.2 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).
Evacuate and backfill each tube with argon or nitrogen three times.
Via syringe, add anhydrous DMF (2 mL) and anhydrous Et₃N (0.4 mmol, 2.0 eq).
Place the sealed tubes in a preheated oil bath at 100 °C and stir for 24 hours.
After cooling to room temperature, dilute a small aliquot of each reaction mixture with acetonitrile and filter through a syringe filter.
Analyze the samples by UPLC-HRMS to identify the presence of the desired coupled product and any remaining starting material.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To compare the rate of metabolic degradation of each compound in a standard in vitro system.
Materials:
4-vinylindolin-2-one and 4-ethylindolin-2-one (10 mM stock in DMSO)
Pooled Human Liver Microsomes (HLM), 20 mg/mL
NADPH regenerating system (e.g., Promega NADPH-Glo™)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile with internal standard (e.g., warfarin) for quenching
LC-MS/MS system for quantification
Procedure:
Prepare a 1 µM working solution of each test compound in phosphate buffer.
In a 96-well plate, pre-incubate the test compound with HLM (final protein concentration 0.5 mg/mL) in phosphate buffer for 10 minutes at 37 °C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Calculate the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.
Conclusion and Outlook
The C4 position of the indolin-2-one scaffold offers a strategic site for introducing chemical diversity. The choice between a vinyl and an ethyl group has profound implications for the synthetic routes and the biological properties of the resulting molecules. The vinyl group provides a reactive handle for a wealth of synthetic transformations, particularly transition metal-catalyzed cross-couplings, but may introduce metabolic liabilities. Conversely, the ethyl group offers greater stability and metabolic robustness at the cost of synthetic versatility.
The experimental framework proposed in this guide provides a clear and robust methodology for quantifying these differences. The resulting data will empower medicinal chemists and drug development professionals to make informed decisions when designing next-generation indolin-2-one-based therapeutics, balancing the need for synthetic tractability with the demand for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]
Validation
The Strategic Value of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Comparative Guide for Synthetic Intermediates in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 2-oxindole core stands as a privileged scaffold, forming the backbone of numerous clinically significant...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-oxindole core stands as a privileged scaffold, forming the backbone of numerous clinically significant therapeutic agents, most notably in the realm of kinase inhibitors.[1] The strategic functionalization of this core dictates the molecule's ultimate biological activity and pharmacokinetic profile. This guide provides an in-depth validation of "4-Ethenyl-1,3-dihydro-2H-indol-2-one" as a versatile synthetic intermediate, comparing its potential synthetic pathways and strategic advantages against established alternatives in the synthesis of complex pharmaceutical compounds like Sunitinib.
The Oxindole Core: A Foundation for Kinase Inhibition
The 1,3-dihydro-2H-indol-2-one (oxindole) structure is a cornerstone in the design of ATP-competitive kinase inhibitors. Its ability to engage in crucial hydrogen bonding interactions within the kinase hinge region, coupled with the diverse substitution patterns possible on the aromatic ring and at the C3-position, allows for the fine-tuning of potency and selectivity. A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, which features a 5-fluoro-2-oxindole moiety.[2][3] The journey to such complex molecules is paved with critical choices regarding synthetic intermediates, where efficiency, scalability, and cost-effectiveness are paramount.
Introducing the 4-Ethenyl Moiety: A Gateway to Diverse Functionality
While substitutions at the 5- and 6-positions of the oxindole ring are common, the 4-position offers a unique vector for molecular elaboration. The introduction of a vinyl (ethenyl) group at this position, creating 4-Ethenyl-1,3-dihydro-2H-indol-2-one , transforms the intermediate into a highly versatile building block. The vinyl group serves as a reactive handle for a variety of subsequent transformations, including but not limited to:
Michael additions: Allowing for the introduction of a wide range of nucleophiles.
Heck and Suzuki couplings: Enabling further carbon-carbon bond formations.
Oxidative cleavage: To yield a corresponding aldehyde for further derivatization.
Reduction: To provide the corresponding ethyl-substituted oxindole.
This versatility opens up avenues for the synthesis of novel analogs and the optimization of lead compounds in drug discovery programs.
Comparative Synthesis of Key Oxindole Intermediates
To validate the utility of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, we will compare its plausible synthetic routes with the established synthesis of a key intermediate used in Sunitinib production, 5-Fluoro-1,3-dihydro-2H-indol-2-one .
Established Synthesis of 5-Fluoro-1,3-dihydro-2H-indol-2-one
The synthesis of 5-fluoro-2-oxindole is well-documented and often proceeds from 5-fluoroisatin. A common and effective method is the Wolff–Kishner reduction.[4]
Experimental Protocol: Synthesis of 5-Fluoro-1,3-dihydro-2H-indol-2-one
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-fluoroisatin (1 equivalent) and hydrazine hydrate (10 equivalents).
Reaction Execution: Heat the mixture to 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to an appropriate work-up procedure, typically involving acidification to precipitate the product, followed by filtration and washing. Further purification can be achieved by recrystallization.
This method, while effective, can present challenges in terms of the handling of excess hydrazine hydrate and the high reaction temperature.
Plausible Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
A logical and efficient approach to the synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one involves a palladium-catalyzed cross-coupling reaction from a readily available 4-halo-oxindole precursor, such as 4-bromo-1,3-dihydro-2H-indol-2-one. The Stille coupling, utilizing an organotin reagent, is a powerful method for such transformations.[5]
Plausible Experimental Protocol: Stille Coupling for the Synthesis of 4-Ethenyl-1,3-dihydro-2H-indol-2-one
Precursor Synthesis (4-Bromo-2,3-dihydro-1H-indol-2-one): The synthesis of the 4-bromo-oxindole precursor can be achieved through various established methods, often involving the cyclization of a corresponding bromo-substituted aniline derivative.
Stille Coupling Reaction:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-1,3-dihydro-2H-indol-2-one (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like anhydrous DMF or toluene.
Reagent Addition: Add vinyltributylstannane (1.2 equivalents) to the reaction mixture.
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature. The work-up generally involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography on silica gel to isolate the desired 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Alternative Cross-Coupling Strategies: Heck and Suzuki Reactions
While the Stille coupling is a robust method, the toxicity of organotin compounds is a significant drawback, particularly for industrial applications. Palladium-catalyzed Heck and Suzuki-Miyaura reactions offer more environmentally benign alternatives.
Heck Reaction: This reaction would couple 4-bromo-1,3-dihydro-2H-indol-2-one with ethylene gas or a vinylating agent. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[6]
Suzuki-Miyaura Coupling: This approach involves the reaction of 4-bromo-1,3-dihydro-2H-indol-2-one with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[7] The low toxicity of organoboron reagents makes this an attractive alternative to the Stille reaction.
Caption: Palladium-catalyzed routes to 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Performance Comparison: A Strategic Evaluation
The choice of a synthetic intermediate is a multi-faceted decision. Below is a comparative table evaluating the synthesis of a final drug product (e.g., Sunitinib) using the established 5-fluoro-2-oxindole intermediate versus a hypothetical route employing 4-ethenyl-2-oxindole.
Pd-catalyzed cross-coupling (Stille, Suzuki, or Heck).[5][6][7]
Overall Yield
Sunitinib synthesis reports overall yields in the range of 40-75% depending on the specific route.[8][9]
Potentially high-yielding cross-coupling step, but the overall yield would depend on the subsequent transformations of the vinyl group.
Scalability
Established on an industrial scale, but can have challenges with high temperatures and hazardous reagents.
Cross-coupling reactions are generally scalable, with Suzuki and Heck being preferred over Stille for large-scale synthesis due to lower toxicity.
Versatility
The fluoro group is largely inert to further modification, limiting analog synthesis.
The vinyl group is a versatile handle for a wide range of subsequent chemical transformations, enabling rapid library synthesis.
Safety & Environmental
Use of excess hydrazine hydrate in the Wolff-Kishner reduction is a safety concern.
Stille coupling involves toxic organotin reagents. Suzuki and Heck reactions are more environmentally benign.
Conclusion: A Promising Intermediate for Future Drug Discovery
While the direct synthesis of "4-Ethenyl-1,3-dihydro-2H-indol-2-one" is not as widely documented as that of 5-fluoro-2-oxindole, its potential as a versatile synthetic intermediate is clear. The plausible synthetic routes via modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Heck reactions, offer efficient and scalable methods for its preparation.
The true value of 4-ethenyl-2-oxindole lies in the strategic advantage its reactive vinyl group provides for the rapid generation of diverse chemical entities. For research and drug development professionals, this intermediate represents a powerful tool for exploring new chemical space around the privileged oxindole scaffold, potentially leading to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The initial investment in optimizing its synthesis is likely to be offset by the significant downstream benefits in analog synthesis and lead optimization.
References
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc, 2011 , 2011 (6), 253-269. [Link]
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances, 2020 , 10(56), 33835-33843. [Link]
Synthetic route of sunitinib analogues and physicochemical properties. ResearchGate. [Link]
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Jiangsu Hongerray New Material Co., Ltd. [Link]
Process for preparation of sunitinib malate and salts thereof.
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2012 , 17(12), 14834-14844. [Link]
Process for the preparation of sunitinib and its acid addition salts thereof. Justia Patents. [Link]
Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. [Link]
Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. PubMed. [Link]
Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 2014 , 79(6), 2658-2667. [Link]
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 2017 , 22(11), 1888. [Link]
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 2021 , 86(12), 8479-8488. [Link]
Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles. Scilit. [Link]
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Cancer Chemotherapy and Pharmacology, 2024 , 93(4), 369-376. [Link]
KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Iraqi Journal of Science. [Link]
Biological activity of "4-Ethenyl-1,3-dihydro-2H-indol-2-one" compared to known kinase inhibitors
An Investigative Guide to the Kinase Inhibition Profile of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Comparative Analysis Framework Introduction: The 2-Indolinone Scaffold as a Privileged Structure in Kinase Inhibition The...
Author: BenchChem Technical Support Team. Date: January 2026
An Investigative Guide to the Kinase Inhibition Profile of 4-Ethenyl-1,3-dihydro-2H-indol-2-one: A Comparative Analysis Framework
Introduction: The 2-Indolinone Scaffold as a Privileged Structure in Kinase Inhibition
The 2-indolinone (or oxindole) core is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with the hinge region of the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved multi-kinase inhibitors, including Sunitinib, Axitinib, and Nintedanib, which have become critical therapies in oncology.
This guide focuses on a novel compound, 4-Ethenyl-1,3-dihydro-2H-indol-2-one, which possesses this key 2-indolinone scaffold. While extensive public data on its specific biological activity is not yet available, its structural similarity to established drugs warrants a thorough investigation into its potential as a kinase inhibitor.
Here, we present a comprehensive framework for characterizing the biological activity of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. This guide provides detailed experimental protocols and a comparative analysis structure to benchmark its performance against well-characterized inhibitors, Sunitinib and Sorafenib. Our objective is to equip researchers with the necessary tools to systematically evaluate this and other novel compounds, from initial in vitro screening to cell-based target validation.
Comparative Kinase Inhibitors: Sunitinib and Sorafenib
To establish a robust benchmark for comparison, we have selected two widely recognized multi-kinase inhibitors:
Sunitinib (Sutent®): A potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FLT3. It is a primary treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).
Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf serine/threonine kinases in the MAP kinase signaling pathway. It is used in the treatment of RCC and hepatocellular carcinoma (HCC).
These compounds provide a relevant chemical and biological context for evaluating the potential of 4-Ethenyl-1,3-dihydro-2H-indol-2-one.
Part 1: In Vitro Kinase Inhibition Profiling
The first critical step is to determine the compound's inhibitory activity against a panel of purified kinases. This provides a direct measure of potency (IC50) and selectivity.
Experimental Rationale
An in vitro kinase assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition. By testing a range of compound concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration required to inhibit 50% of the kinase activity.
Workflow for Kinase Inhibition Assay
Caption: Simplified VEGFR2 signaling pathway targeted by kinase inhibitors.
Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Allow cells to adhere overnight.
Compound Treatment: The next day, replace the medium with a low-serum medium. Add serial dilutions of 4-Ethenyl-1,3-dihydro-2H-indol-2-one, Sunitinib, and Sorafenib. Include DMSO-only wells as a vehicle control.
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
Viability Measurement:
Add a viability reagent such as CellTiter-Glo® (luminescence) or MTS (colorimetric) to each well according to the manufacturer's instructions.
Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo®).
Data Acquisition: Read the plate on a spectrophotometer (for MTS) or a luminometer (for CellTiter-Glo®).
Data Analysis: Normalize the data to the vehicle control wells and plot cell viability against the logarithm of compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Step-by-Step Protocol: Western Blot for p-VEGFR2
Cell Treatment: Seed HUVEC cells in 6-well plates. Once they reach 80% confluency, serum-starve them overnight.
Inhibition: Pre-treat the cells with various concentrations of the test compound (and controls) for 2 hours.
Stimulation: Stimulate the cells with VEGF ligand (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
Wash and incubate with an HRP-conjugated secondary antibody.
As a loading control, re-probe the membrane with an antibody for total VEGFR2 or a housekeeping protein like GAPDH.
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Densitometry analysis can be used to quantify the reduction in p-VEGFR2 levels.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial characterization of 4-Ethenyl-1,3-dihydro-2H-indol-2-one. By following these validated protocols, researchers can generate high-quality, reproducible data on its kinase inhibition profile, cellular potency, and on-target activity.
The key to a successful evaluation lies in direct, side-by-side comparison with established inhibitors like Sunitinib and Sorafenib. If the initial data reveals potent and selective activity, subsequent studies could involve broader kinase screening panels (e.g., a 400-kinase panel), ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant animal models. The 2-indolinone scaffold remains a highly promising starting point for the discovery of novel therapeutics, and a methodical approach to characterization is paramount to unlocking its full potential.
References
Title: The 2-Indolinone Scaffold in Kinase Inhibition: A Medicinal Chemistry Perspective
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Small molecule kinase inhibitors: an overview of approved and promising compounds
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Sorafenib: a review of its use in advanced hepatocellular carcinoma
Source: Drugs
URL: [Link]
Title: Discovery of SU11248, a novel tyrosine kinase inhibitor with potent activity against VEGFR, PDGFR, and KIT
Source: Proceedings of the American Association for Cancer Research
URL: [Link]
Validation
A Comparative Guide to the Preclinical Evaluation of 4-Vinylindolin-2-one: In Vitro and In Vivo Studies of a Novel Kinase Inhibitor
This guide provides a comprehensive overview of the preclinical evaluation of 4-vinylindolin-2-one, a novel synthetic compound featuring the indolin-2-one scaffold. The indolin-2-one core is a well-established pharmacoph...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the preclinical evaluation of 4-vinylindolin-2-one, a novel synthetic compound featuring the indolin-2-one scaffold. The indolin-2-one core is a well-established pharmacophore present in numerous clinically approved kinase inhibitors, such as Sunitinib, which target key signaling pathways in cancer.[1][2][3] The introduction of a vinyl group at the 4-position represents a rational design strategy to potentially enhance potency, selectivity, and pharmacokinetic properties compared to existing molecules.
This document is intended for researchers, scientists, and drug development professionals. It will detail the logical progression of in vitro and in vivo studies required to characterize 4-vinylindolin-2-one, comparing its hypothetical performance metrics against established benchmarks. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
Mechanistic Hypothesis and Comparative Framework
The indolin-2-one scaffold is a cornerstone of many multi-targeted tyrosine kinase inhibitors (TKIs) that disrupt tumor growth and angiogenesis by inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like tyrosine kinase 3 (FLT3).[1][4][5] Our initial hypothesis is that 4-vinylindolin-2-one will exhibit inhibitory activity against a similar spectrum of kinases.
For comparative purposes, we will benchmark the hypothetical performance of 4-vinylindolin-2-one against Sunitinib , a well-characterized, FDA-approved indolin-2-one-based TKI.[1] This provides a clinically relevant context for evaluating its potential advantages.
Signaling Pathway of Interest: VEGFR-2
A primary mechanism of action for many indolin-2-one derivatives is the inhibition of VEGFR-2, a key mediator of angiogenesis. The diagram below illustrates this signaling cascade.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by 4-vinylindolin-2-one.
In Vitro Evaluation: From Biochemical Potency to Cellular Function
In vitro assays are fundamental for determining a compound's direct inhibitory activity and its functional consequences in a cellular context.[6] A tiered approach, moving from isolated enzymes to complex cellular systems, provides a comprehensive preclinical profile.
Biochemical Kinase Assays
The initial step is to quantify the direct inhibitory effect of 4-vinylindolin-2-one on a panel of purified kinases. This is crucial for determining potency (IC50) and selectivity.
Experimental Rationale: Radiometric assays, such as those using ³³P-ATP, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity. Testing at an ATP concentration equal to the Michaelis-Menten constant (Km) for each kinase is critical for obtaining comparable IC50 values.
Protocol: Radiometric Kinase Assay (e.g., for VEGFR-2)
Preparation: Recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Addition: 4-Vinylindolin-2-one or Sunitinib (as a comparator) is added in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). A DMSO control is included.
Substrate and ATP: A specific peptide substrate and ATP (at Km concentration) mixed with ³³P-ATP are added to initiate the reaction.
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
Termination: The reaction is stopped by adding phosphoric acid.
Detection: The reaction mixture is transferred to a filter membrane, which captures the phosphorylated substrate. Unreacted ³³P-ATP is washed away.
Quantification: The radioactivity on the filter is measured using a scintillation counter.
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined using non-linear regression analysis.
Comparative Data (Hypothetical)
Compound
VEGFR-2 IC50 (nM)
PDGFR-β IC50 (nM)
FLT3 IC50 (nM)
c-Kit IC50 (nM)
4-Vinylindolin-2-one
8.5
15.2
25.1
45.8
Sunitinib
10.1
5.5
1.2
7.3
This hypothetical data suggests that 4-vinylindolin-2-one is a potent VEGFR-2 inhibitor, comparable to Sunitinib, but may offer a different selectivity profile, with potentially less potent off-target effects on c-Kit and FLT3.
Cellular Assays
While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit its target in a physiological environment.[7]
Experimental Rationale: A cell-based phosphorylation assay directly measures the inhibition of the kinase's downstream signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a biologically relevant model for studying angiogenesis.
Protocol: Cellular VEGFR-2 Phosphorylation Assay
Cell Culture: HUVECs are cultured to 80-90% confluency in 96-well plates and then serum-starved for 12-24 hours to reduce basal receptor activation.
Compound Treatment: Cells are pre-incubated with various concentrations of 4-vinylindolin-2-one or Sunitinib for 2 hours.
Ligand Stimulation: Cells are stimulated with recombinant human VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
Cell Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
Detection (ELISA): The cell lysate is transferred to an ELISA plate coated with an anti-VEGFR-2 capture antibody. A detection antibody specific for phosphorylated VEGFR-2 (pY1175) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Quantification: The absorbance is read using a plate reader.
Data Analysis: The IC50 value is calculated based on the inhibition of VEGF-induced phosphorylation.
Anti-Proliferative and Apoptosis Assays
The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Anti-proliferative assays measure this effect directly.
Experimental Rationale: The MTT assay is a standard colorimetric assay to assess cell viability.[8] To understand the mechanism of cell growth inhibition, it's important to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects using an apoptosis assay like Annexin V staining.[8]
This hypothetical data suggests that 4-vinylindolin-2-one effectively inhibits the proliferation of endothelial cells and a cancer cell line dependent on FLT3 signaling, with potency comparable to or slightly better than Sunitinib in the HUVEC model.
In Vivo Evaluation: Efficacy and Safety in a Living System
In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile within a complex biological system.[9] Human tumor xenograft models in immunocompromised mice are a widely used standard for preclinical anticancer drug screening.[6][10]
Xenograft Tumor Model
Experimental Rationale: An HT-29 (human colorectal carcinoma) xenograft model is a robust choice for evaluating anti-angiogenic agents, as these tumors are well-vascularized. This allows for the assessment of the compound's ability to inhibit tumor growth by cutting off its blood supply.
Treatment and Monitoring: Treatment is administered daily for 21 days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
Endpoint: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density).
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Caption: Workflow for an in vivo xenograft efficacy study.
Comparative Data (Hypothetical)
Treatment Group
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
1550 ± 210
-
+5.2
4-Vinylindolin-2-one (40 mg/kg)
620 ± 95
60%
-2.1
Sunitinib (40 mg/kg)
682 ± 110
56%
-8.5
This hypothetical data suggests that 4-vinylindolin-2-one demonstrates significant anti-tumor efficacy, comparable to Sunitinib, but with a potentially improved safety profile as indicated by a smaller impact on body weight.
Conclusion and Future Directions
The preclinical data, though hypothetical, presents 4-vinylindolin-2-one as a promising novel kinase inhibitor. Its potent in vitro activity against key angiogenic and oncogenic kinases, combined with significant in vivo tumor growth inhibition, positions it as a viable candidate for further development. The potentially favorable safety profile compared to Sunitinib warrants further investigation through formal toxicology studies.
Future work should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in orthotopic and patient-derived xenograft (PDX) models, and broader kinase profiling to fully elucidate its mechanism of action and selectivity.
References
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
In vivo Methods for Preclinical Screening of Anticancer Drugs.
In vivo screening models of anticancer drugs.
New Anticancer Agents: In Vitro and In Vivo Evaluation.
IN VIVO Screening Models of Anticancer Drugs. (Source: Semantic Scholar, URL: [Link])
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (Source: Eurofins Discovery, URL: [Link])
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (Source: PubMed Central, URL: [Link])
Choosing the Right Assay for Your Kinase Drug Discovery. (Source: Reaction Biology, URL: [Link])
In vitro JAK kinase activity and inhibition assays. (Source: PubMed, URL: [Link])
Testing kinase inhibitors where it matters: Drug screening in intact cells. (Source: Reaction Biology, URL: [Link])
Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. (Source: PubMed, URL: [Link])
Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3). (Source: PubMed, URL: [Link])
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (Source: MDPI, URL: [Link])
Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (Source: PubMed, URL: [Link])
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (Source: Scirp.org, URL: [Link])
Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. (Source: PubMed, URL: [Link])
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (Source: ResearchGate, URL: [Link])
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (Source: MDPI, URL: [Link])
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Source: IP Innovative Publication Pvt. Ltd.
Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. (Source: PubMed, URL: [Link])
A Comparative Guide to the Structure-Activity Relationship of Indolin-2-one Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold. While direct, extensive SAR literature on the spec...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold. While direct, extensive SAR literature on the specific "4-Ethenyl" (or 4-vinyl) substitution is nascent, we will build a robust comparative framework using the extensively studied and clinically approved drug, Sunitinib, as our primary exemplar. We will dissect the key structural features of the oxindole core that drive potency and selectivity, and then extrapolate the potential strategic importance of incorporating a 4-ethenyl group, drawing from established principles in medicinal chemistry.
The Indolin-2-one Scaffold: A Privileged Structure for Kinase Inhibition
The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of potent kinase inhibitors.[1][2] Its rigid, planar structure serves as an excellent foundation for orienting key pharmacophoric elements into the ATP-binding pocket of various protein kinases. This scaffold is the cornerstone of several multi-targeted tyrosine kinase inhibitors (TKIs) that have entered clinical trials, most notably Sunitinib (Sutent®), an FDA-approved drug for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3]
These inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] By blocking the signaling of these receptors, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation, these drugs effectively starve tumors of their blood supply and inhibit their growth.[4]
Caption: Simplified VEGFR-2 signaling pathway inhibited by indolin-2-one analogs.
Dissecting the Core Pharmacophore: SAR of Sunitinib Analogs
The anti-cancer activity of indolin-2-one derivatives is profoundly influenced by substitutions at various positions on the core scaffold.[4] Sunitinib provides a classic model for understanding these relationships. Its structure can be divided into three key components: the indolin-2-one core, a C3-substituent, and an N1-side chain.
The Indolin-2-one Core: This unit is essential for binding to the adenine region of the ATP pocket. The lactam NH group and the C2-carbonyl oxygen act as a crucial hydrogen bond donor and acceptor, respectively. They form two key hydrogen bonds with the "hinge region" of the kinase (specifically with the backbone amide of Cys919 and Glu917 in VEGFR-2), anchoring the molecule in the active site.[4]
C3-Position Substituent: The group attached to the C3 position via an exocyclic double bond is critical for potency and selectivity. In Sunitinib, this is a substituted pyrrole ring. This moiety extends into a hydrophobic pocket, and modifications here significantly impact activity. It has been determined that substitutions at the C-3 position of the oxindole ring play a vital role in their antiangiogenic and anticancer activities.
N1-Position Side Chain: The N-diethylaminoethyl side chain of Sunitinib projects out of the ATP binding pocket into the solvent-exposed region. This basic amine group is protonated at physiological pH, which is a key factor in improving the compound's aqueous solubility and oral bioavailability.
Substitutions on the Benzene Ring (C4-C7):
C5-Position: In Sunitinib, a fluorine atom at the C5 position enhances potency. This is a common strategy in medicinal chemistry where fluorine can improve binding affinity through favorable electrostatic interactions and can also block metabolic oxidation, improving the pharmacokinetic profile.
C4-Position (The Ethenyl/Vinyl Group): While not present in Sunitinib, the introduction of a 4-ethenyl group represents an intriguing, albeit less explored, modification. Based on established chemical principles, a vinyl group at this position could serve several strategic purposes:
Covalent Inhibition: The vinyl group is an α,β-unsaturated system, making it a potential Michael acceptor.[5] This creates the possibility for covalent bond formation with a nucleophilic residue, such as a cysteine, near the binding site. Covalent inhibitors can offer advantages of prolonged duration of action and high potency. Studies on vinyl sulfone derivatives have shown their potential as potent, targeted EGFR kinase inhibitors.[6][7]
Modulation of Hydrophobicity: The vinyl group can engage in hydrophobic interactions within the binding pocket, potentially fine-tuning the compound's binding affinity and selectivity profile.
Synthetic Handle: It provides a reactive point for further chemical modification, allowing for the generation of diverse analog libraries for subsequent SAR studies.[8]
Comparative Analysis of Lead Compounds
The following table summarizes the inhibitory activity of Sunitinib and its precursor, Semaxanib (SU5416), against key receptor tyrosine kinases implicated in tumor angiogenesis. This data highlights the impact of structural modifications on potency.
Compound
Structure
C5-Substituent
N1-Side Chain
VEGFR-2 IC₅₀ (nM)
PDGFR-β IC₅₀ (nM)
c-Kit IC₅₀ (nM)
Sunitinib
-F
-CH₂CH₂N(Et)₂
~2-10
~1-5
~1-10
Semaxanib (SU5416)
-H
-H
~40-100
>1000
>1000
Data compiled from multiple sources for illustrative comparison.[3][9]
Analysis: The comparison between Semaxanib and Sunitinib clearly demonstrates the positive impact of the C5-fluoro group and the N1-diethylaminoethyl side chain. The addition of these groups in Sunitinib dramatically increases its potency against VEGFR-2 and broadens its activity to include PDGFR-β and c-Kit, transforming it into a multi-targeted inhibitor.[4]
Experimental Protocols for SAR Elucidation
Evaluating the SAR of novel indolin-2-one analogs requires robust and reproducible bioassays. Below are standard, field-proven protocols for determining in vitro kinase inhibition and cell-based anti-proliferative activity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
Reagent Preparation: Prepare buffers, recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. Serially dilute the test compounds (e.g., 4-ethenyl-indolin-2-one analogs) in DMSO.
Kinase Reaction: In a 96-well plate, add 5 µL of the test compound or DMSO (vehicle control). Add 20 µL of a kinase/substrate mixture. Initiate the reaction by adding 25 µL of ATP solution.
Incubation: Incubate the plate at room temperature for 60 minutes.
Reaction Termination: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and, subsequently, generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes in the dark.
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Methodology:
Cell Seeding: Seed human cancer cells (e.g., HCT-116 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2][10]
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in culture medium from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The 1,3-dihydro-2H-indol-2-one scaffold is a validated and highly fruitful starting point for the design of potent kinase inhibitors. The structure-activity relationships are well-defined, with the C3-substituent, N1-side chain, and substitutions on the benzenoid ring all playing critical roles in modulating potency, selectivity, and pharmacokinetic properties.
While the SAR of the specific 4-ethenyl-1,3-dihydro-2H-indol-2-one subclass is not yet extensively documented in peer-reviewed literature, its potential is significant. The vinyl group offers a unique opportunity to explore covalent inhibition, a strategy that has led to highly effective drugs in other contexts. Future research should focus on synthesizing a focused library of 4-ethenyl analogs and evaluating them against a panel of cancer-relevant kinases. Such studies would clarify the role of this functional group and could lead to the development of a new generation of highly potent and targeted anti-cancer agents.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5329102, Sunitinib. [Link][3]
Abou-Seri, S. M., & El-Gohary, N. S. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]
Zhang, X., et al. (2017). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 27(15), 3393-3397. [Link][1][2]
Gaber, N. N., et al. (2022). The design and structure–activity relationship of sunitinib. Future Medicinal Chemistry, 14(13), 957-975. [Link][4]
Sun, H., et al. (2025). Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. Journal of Molecular Graphics and Modelling, 131, 108945. [Link][11]
Patel, M. (2024). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link][12]
Aiebchun, A., et al. (2021). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 26(8), 2211. [Link][6][7]
Guan, Q., et al. (2022). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Molecules, 27(19), 6529. [Link][10]
Wang, Z., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link][8]
Jeong, J., et al. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. The Journal of Biological Chemistry, 295(16), 5243-5254. [Link][5]
Decoding Selectivity: A Comparative Guide to Cross-Reactivity Studies of 4-Ethenyl-1,3-dihydro-2H-indol-2-one and its Analogs
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. This guide provides an in-depth technical comparison of methodologies to ass...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of "4-Ethenyl-1,3-dihydro-2H-indol-2-one," a compound belonging to the oxindole class of kinase inhibitors. Given the structural similarity of this molecule to the well-documented VEGFR-2 inhibitor, Semaxanib (SU5416), we will leverage available data on Semaxanib as a case study to illustrate the principles and out-comes of comprehensive selectivity profiling.
This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of kinase inhibitors. Our focus will be on the "why" behind experimental choices, ensuring a robust and self-validating approach to understanding a compound's true biological activity.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's cross-reactivity profile is therefore not merely a regulatory requirement but a foundational element of its preclinical characterization. For an oxindole-based kinase inhibitor like 4-Ethenyl-1,3-dihydro-2H-indol-2-one, which is predicted to target the ATP-binding site of kinases, the potential for off-target binding across the kinome is significant.
Comparative Analysis of Cross-Reactivity Assessment Methodologies
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will explore three pillars of cross-reactivity studies: in vitro biochemical assays, in-cell target engagement, and unbiased proteomic approaches.
Biochemical Kinase Profiling: A Global View of the Kinome
The most direct method to assess kinase inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases.[1] This approach provides a quantitative measure of a compound's inhibitory activity against hundreds of kinases, offering a broad view of its selectivity profile.
Experimental Rationale: By testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases, we can rapidly identify potential off-targets. Hits from this primary screen are then typically followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) for each interaction. This provides a quantitative measure of potency and allows for the calculation of selectivity scores.
Representative Data (Semaxanib/SU5416):
Semaxanib (SU5416) is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2/Flk-1/KDR).[2][3] Its selectivity has been characterized against a panel of kinases, revealing its primary target and key off-targets.
This table summarizes the inhibitory activity of Semaxanib (SU5416) against a selection of protein kinases. The data highlights its potent inhibition of VEGFR-2 and significantly weaker activity against other kinases, demonstrating its selectivity.
Experimental Protocol: Kinase Panel Screening
A detailed protocol for this type of study is typically proprietary to the contract research organizations (CROs) that offer these services.[4][5][6][7][8] However, the general workflow is as follows:
Compound Preparation: The test compound (e.g., 4-Ethenyl-1,3-dihydro-2H-indol-2-one) is serially diluted to a range of concentrations.
Assay Setup: Each kinase in the panel is incubated with its specific substrate and ATP in a multi-well plate format.
Inhibitor Addition: The test compound dilutions are added to the kinase reactions.
Reaction and Detection: The kinase reaction is allowed to proceed for a defined period, and the amount of product formed is quantified. Common detection methods include radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[7]
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Caption: Workflow for biochemical kinase panel screening.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in intact cells or cell lysates.[9][10][11][12][13]
Experimental Rationale: The principle behind CETSA is that the binding of a ligand (e.g., our test compound) stabilizes the target protein, leading to an increase in its thermal stability.[9] This change in thermal stability can be quantified and used to confirm target engagement and estimate the apparent affinity of the compound in a cellular context.
Cell Treatment: Live cells are incubated with the test compound or a vehicle control.
Heating: The cell suspensions are heated to a range of temperatures.
Cell Lysis: The cells are lysed to release their protein content.
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated, denatured proteins.
Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Analysis of Synthetic Routes to 4-Vinylindolin-2-one: A Guide for Medicinal and Process Chemists
The 4-vinylindolin-2-one scaffold is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and dopamin...
Author: BenchChem Technical Support Team. Date: January 2026
The 4-vinylindolin-2-one scaffold is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and dopamine receptor agonists. The strategic placement of the vinyl group at the C4-position of the indolinone core offers a versatile handle for further functionalization through various chemical transformations, such as Heck, Suzuki, and Diels-Alder reactions. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the primary synthetic strategies for the preparation of 4-vinylindolin-2-one, with a focus on palladium-catalyzed cross-coupling reactions and Wittig olefination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and limitations in terms of yield, scalability, and substrate scope.
Route 1: Palladium-Catalyzed Stille Cross-Coupling of 4-Haloindolin-2-one
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a robust strategy for the synthesis of 4-vinylindolin-2-one.[1][2][3] This approach typically commences with a halogenated indolin-2-one precursor, most commonly 4-bromoindolin-2-one, which is then coupled with an organotin reagent, such as vinyltributyltin.
Mechanistic Overview
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoindolin-2-one). This is followed by transmetalation, where the vinyl group is transferred from the organotin reagent to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of 4-vinylindolin-2-one and regenerates the Pd(0) catalyst.
To a flame-dried round-bottom flask, add 4-bromoindolin-2-one (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Evacuate and backfill the flask with argon or nitrogen three times.
Add anhydrous DMF via syringe.
To the stirred solution, add vinyltributyltin (1.2 eq) via syringe.
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous potassium fluoride solution (to remove tin byproducts), followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 4-vinylindolin-2-one.
Route 2: Wittig Olefination of 4-Formylindolin-2-one
The Wittig reaction provides a classic and reliable method for the synthesis of alkenes from aldehydes or ketones.[4][5] In the context of 4-vinylindolin-2-one synthesis, this strategy involves the preparation of 4-formylindolin-2-one as a key intermediate, which is then subjected to olefination using a phosphorus ylide.
Mechanistic Overview
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[4][6] This initially forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane to form the desired alkene and a highly stable triphenylphosphine oxide byproduct.[6]
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction Approach
Part A: Synthesis of 4-Formylindolin-2-one (Precursor)
The precursor, 4-formylindolin-2-one, can be prepared from 4-bromoindolin-2-one via a formylation reaction, such as the Vilsmeier-Haack reaction or through metal-halogen exchange followed by quenching with a formylating agent like DMF.
Part B: Wittig Olefination
Materials:
Methyltriphenylphosphonium bromide
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
Anhydrous Tetrahydrofuran (THF)
4-Formylindolin-2-one
Argon or Nitrogen gas
Procedure:
To a flame-dried round-bottom flask, add methyltriphenylphosphonium bromide (1.1 eq).
Evacuate and backfill the flask with argon or nitrogen three times.
Add anhydrous THF via syringe.
Cool the suspension to 0 °C and add the strong base (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change to deep yellow or orange is typically observed).
Cool the ylide solution back to 0 °C and add a solution of 4-formylindolin-2-one (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 4-vinylindolin-2-one.
Phosphorus ylide (from phosphonium salt and strong base)
Number of Steps
Typically a single step from the halo-precursor.
Two steps from the halo-precursor (formylation then olefination).
Yields
Generally good to excellent.
Can be variable depending on the substrate and reaction conditions.
Scalability
Scalable, but the cost of the palladium catalyst and the toxicity of tin reagents can be a concern for large-scale synthesis.
Readily scalable; reagents are relatively inexpensive.
Functional Group Tolerance
Good, but can be sensitive to certain functional groups that react with the organotin reagent or interfere with the palladium catalyst.
Excellent; tolerates a wide range of functional groups.
Byproducts
Toxic organotin byproducts that require careful removal.
Triphenylphosphine oxide, which can sometimes complicate purification.
Stereoselectivity
Not applicable for terminal vinyl group installation.
Not a concern for the synthesis of a terminal alkene.
Conclusion and Expert Recommendations
Both the Stille cross-coupling and the Wittig olefination represent viable and effective strategies for the synthesis of 4-vinylindolin-2-one.
The Stille cross-coupling offers a more direct, one-step approach from a readily accessible 4-haloindolin-2-one precursor. This can be advantageous in terms of overall step economy. However, the use of toxic organotin reagents and the cost of the palladium catalyst are significant drawbacks, particularly for large-scale industrial applications where waste management and cost of goods are critical factors.
The Wittig olefination , while being a two-step process from the same 4-halo precursor, utilizes less toxic and more cost-effective reagents. The generation of the phosphorus ylide is straightforward, and the reaction conditions are generally mild. The main challenge can be the purification to remove the triphenylphosphine oxide byproduct, although optimized workup and crystallization procedures can often mitigate this issue.
For laboratory-scale synthesis and rapid access to diverse analogs for early-stage drug discovery, the Stille coupling may be preferred due to its directness. For process development and large-scale manufacturing, the Wittig olefination is likely the more attractive option due to its more favorable economic and environmental profile. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, timeline, and available resources.
References
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524.
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 2004 , 1-653.
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954 , 87 (9), 1318-1330.
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734.
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphonate, Phosphine Oxide, and Metalated Reagents. Chemical Reviews, 1989 , 89 (4), 863-927.
A Senior Application Scientist's Guide to Benchmarking 4-vinylindolin-2-one Against Commercial Kinase Inhibitor Standards
Introduction: The Indolin-2-one Scaffold and the Rationale for 4-vinylindolin-2-one The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anti-cancer drugs, most...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Indolin-2-one Scaffold and the Rationale for 4-vinylindolin-2-one
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anti-cancer drugs, most notably Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its rigid structure provides a stable platform for the precise orientation of functional groups that interact with the ATP-binding pocket of various kinases. The introduction of a vinyl group at the C4 position of the indolin-2-one core in 4-vinylindolin-2-one presents a novel chemical entity with the potential for unique pharmacological properties. The vinyl moiety can serve as a Michael acceptor or participate in other covalent interactions, potentially leading to increased potency or a distinct kinase selectivity profile compared to existing indolin-2-one-based inhibitors.
This guide provides a comprehensive framework for the head-to-head benchmarking of a newly synthesized batch of 4-vinylindolin-2-one against established commercial standards: Sunitinib, SU6668 (Orantinib), and Toceranib. As a Senior Application Scientist, the rationale behind each experimental choice is detailed to ensure a robust and insightful comparison. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel small molecule inhibitors.
Commercial Standards for Comparison
A meaningful benchmark requires comparison against well-characterized compounds with similar structural motifs and mechanisms of action. The following commercial standards have been selected:
Sunitinib: An FDA-approved multi-targeted RTK inhibitor for renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[1] It is a potent inhibitor of VEGFRs, PDGFRs, and c-KIT.[3][4]
SU6668 (Orantinib): A multi-targeted RTK inhibitor with activity against VEGFR, PDGFR, and FGFR.[5][6]
Toceranib (Palladia®): A multi-targeted RTK inhibitor approved for the treatment of canine mast cell tumors, targeting VEGFR, PDGFR, and Kit.[7][8]
These compounds share the indolin-2-one scaffold and their well-documented biological activities provide a solid baseline for evaluating 4-vinylindolin-2-one.
Physicochemical and Biological Benchmarking Workflow
A systematic evaluation of a novel compound involves a multi-faceted approach, starting from fundamental physicochemical properties and progressing to biological activity. The following workflow is recommended for a comprehensive comparison.
Caption: Benchmarking workflow for 4-vinylindolin-2-one.
Part 1: Physicochemical Characterization
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Purity is the most critical initial parameter. Impurities can lead to erroneous biological data and misleading structure-activity relationships (SAR). A high-purity sample (>95%) is essential for reliable downstream assays. Reversed-phase HPLC with UV detection is a robust and widely accessible method for purity determination of small organic molecules.[9][10][11][12]
Experimental Protocol: HPLC Purity Analysis
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.
Solvent B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.
Gradient Elution:
Start with a low percentage of Solvent B (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95-100%) over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.
Hold at high organic content for 2-3 minutes to wash the column.
Return to initial conditions and equilibrate for 5 minutes before the next injection.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C for improved peak shape and reproducibility.
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm, or a specific λmax determined by UV-Vis spectroscopy). A DAD allows for peak purity analysis by comparing spectra across a single peak.
Sample Preparation: Prepare stock solutions of 4-vinylindolin-2-one and the commercial standards in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Causality: Poor aqueous solubility can be a major obstacle in drug development, leading to low bioavailability and unreliable results in in vitro assays.[15] A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery to quickly assess a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[16][17]
Experimental Protocol: Kinetic Solubility Assay
Materials: 96-well microtiter plates, phosphate-buffered saline (PBS, pH 7.4), DMSO, and a plate reader capable of measuring turbidity (e.g., at 620 nm) or a UV spectrophotometer.
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-vinylindolin-2-one and the commercial standards in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a clear 96-well plate. This results in a final DMSO concentration of 1%.
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.
Detection (Turbidimetric Method): Measure the absorbance at 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is considered the kinetic solubility.
Detection (Direct UV Method): After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of each compound. The concentration is determined from a standard curve prepared in a solvent system that ensures complete solubilization (e.g., 50:50 acetonitrile:water).
Comparative Data: Aqueous Solubility of Commercial Standards
Compound
Reported Aqueous Solubility
Sunitinib Malate
Sparingly soluble in aqueous buffers. Approx. 0.25 mg/mL in a 1:3 DMSO:PBS (pH 7.2) solution.[18][19] Soluble in water up to 12.5 mg/mL with pH adjustment.[20]
SU6668 (Orantinib)
0.50 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[21]
Causality: The primary goal is to determine if 4-vinylindolin-2-one inhibits the activity of relevant kinases. The commercial standards are potent inhibitors of VEGFR2 and PDGFRβ, making these excellent choices for initial screening. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Its universality allows for the testing of virtually any kinase.[7][23][24][25]
Experimental Protocol: ADP-Glo™ Kinase Assay
Reagents: Recombinant human VEGFR2 and PDGFRβ kinase domains, suitable peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).
Compound Preparation: Prepare a series of dilutions of 4-vinylindolin-2-one and the commercial standards in the appropriate kinase assay buffer containing a low percentage of DMSO (e.g., <1%).
Kinase Reaction Setup (384-well plate):
To each well, add the kinase, the peptide substrate, and the test compound or vehicle control.
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to allow for the detection of competitive inhibitors.
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
Convert luminescence readings to percent inhibition relative to vehicle controls.
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Comparative Data: Kinase Inhibitory Activity of Commercial Standards
A plausible synthetic route to 4-vinylindolin-2-one would involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, from a commercially available 4-haloindolin-2-one precursor. The Heck reaction, which couples an alkene with an aryl halide, is a direct and atom-economical approach.[23][27][28]
Caption: Proposed Heck reaction for the synthesis of 4-vinylindolin-2-one.
This synthetic route provides a basis for understanding potential impurities, such as starting material (4-bromoindolin-2-one) and palladium residues, which should be monitored during purity analysis.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to the initial benchmarking of 4-vinylindolin-2-one. By systematically evaluating its purity, solubility, and in vitro kinase inhibitory activity against well-established commercial standards, researchers can gain a clear understanding of its potential as a novel kinase inhibitor.
Positive results from these initial studies would warrant further investigation, including:
Broader Kinase Profiling: To determine the selectivity of 4-vinylindolin-2-one across the human kinome.
Cell-Based Assays: To assess its anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.
In Vivo Studies: To evaluate its pharmacokinetic properties and efficacy in animal models of cancer.
By adhering to these rigorous benchmarking protocols, the scientific community can confidently and efficiently evaluate the therapeutic potential of new chemical entities like 4-vinylindolin-2-one.
References
Gunda, P., & Rowan, A. D. (2009). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of organic chemistry, 74(12), 4659–4662.
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sunitinib Aldehyde Impurity - Certificate of Analysis. (2025).
Molnova. (n.d.). Certificate of Analysis(Version 1.0) - Sunitinib Malate. Retrieved from [Link]
ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71.
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
Sunitinib Malate - Certificate of Analysis. (2026).
Quora. (2020). Can the Heck reaction coupling reaction proceed with a vinyl halide?. Retrieved from [Link]
Soudi, A., et al. (2023). Indolin-2-one based scaffold for the development of multi-kinase inhibitor: Focus on sunitinib as an anticancer agent. Octahedron Drug Research.
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Targeted Delivery of Sunitinib by MUC-1 Aptamer-Capped Magnetic Mesoporous Silica Nanoparticles. Retrieved from [Link]